Product packaging for 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol(Cat. No.:CAS No. 175205-07-9)

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

Cat. No.: B070756
CAS No.: 175205-07-9
M. Wt: 172.21 g/mol
InChI Key: YNVMVIUSRGXSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol (CAS 175205-07-9) is a pyrimidine-based compound of significant interest in medicinal chemistry research. With the molecular formula C 6 H 8 N 2 O 2 S and a molecular weight of 172.20 g/mol, it is also known by the synonym 6-Methoxymethyl-2-thiouracil . This compound is part of the versatile pyrimidine scaffold, a privileged structure in drug discovery due to its role as a building block in DNA and RNA and its ability to act as a bioisostere for phenyl and other aromatic π systems, often improving pharmacokinetic and pharmacodynamic properties . Pyrimidine derivatives demonstrate a broad spectrum of biological activities, making them valuable prototypes for developing new therapeutic agents. Research applications for such compounds include their investigation as potential anti-infectives, such as antibacterials targeting resilient pathogens like Mycobacterium tuberculosis . The pyrimidine core allows for structural diversification at multiple positions, enabling researchers to fine-tune properties for specific biological targets . Please handle this reagent with appropriate care. It carries the GHS signal word "Warning" and hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . For product integrity and safety, it is recommended to store the compound sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2S B070756 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol CAS No. 175205-07-9

Properties

IUPAC Name

6-(methoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-10-3-4-2-5(9)8-6(11)7-4/h2H,3H2,1H3,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVMVIUSRGXSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351611
Record name 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-07-9
Record name 6-(Methoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol (CAS 175205-07-9)

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Overview of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol (CAS 175205-07-9)

This document provides a detailed summary of the available technical information for the chemical compound this compound, identified by the CAS number 175205-07-9. Despite a comprehensive search of scientific literature and chemical databases, it is important to note that publicly available information regarding the biological activity, mechanism of action, and detailed experimental protocols for this specific compound is exceedingly limited. This suggests that the compound may be a novel research chemical, a synthetic intermediate, or that extensive biological studies have not yet been published.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and safety data sheets.

PropertyValueReference
IUPAC Name 6-(Methoxymethyl)-2-sulfanylpyrimidin-4-ol[1]
Synonyms 4-Hydroxy-6-(methoxymethyl)pyrimidine-2-thiol, 6-(Methoxymethyl)-2-thiouracil[1]
CAS Number 175205-07-9[1]
Molecular Formula C₆H₈N₂O₂S[2]
Molecular Weight 172.21 g/mol [2]
Appearance Solid[2]
Melting Point 220-223 °C[2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic approach for 2-mercaptopyrimidines can be inferred. These compounds are typically synthesized through the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with thiourea.

A plausible synthetic workflow is outlined below. It is important to note that this is a generalized representation and would require optimization for the specific synthesis of the target compound.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A β-Ketoester with Methoxymethyl Group C Condensation Reaction (Basic or Acidic Conditions) A->C B Thiourea B->C D This compound C->D

Caption: Generalized synthetic workflow for 2-mercaptopyrimidines.

Biological Activity and Mechanism of Action

A thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any specific studies detailing the biological activity or mechanism of action of this compound. The pyrimidine scaffold is a common feature in many biologically active molecules, and 2-thiouracil derivatives, in particular, have been investigated for various therapeutic applications, including as thyroid hormone synthesis inhibitors. However, without experimental data, any potential biological role for this specific compound remains speculative.

Experimental Protocols

Due to the absence of published research on the biological applications of this compound, no established experimental protocols for its use in biological assays are available. For researchers interested in investigating the potential biological effects of this compound, a general workflow for initial screening is proposed below.

G A Compound Procurement and Characterization B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Target-Based Screening (e.g., Enzyme Inhibition Assays) A->C D Phenotypic Screening (e.g., Antimicrobial, Antiviral) A->D E Hit Identification B->E C->E D->E F Mechanism of Action Studies E->F

Caption: Proposed workflow for initial biological screening.

Quantitative Data

No quantitative biological data, such as IC₅₀, EC₅₀, or Kᵢ values, for this compound has been found in the public domain.

Conclusion

This compound (CAS 175205-07-9) is a defined chemical entity with known physical properties. However, there is a significant gap in the publicly available scientific literature regarding its biological activity, mechanism of action, and detailed experimental usage. This presents an opportunity for novel research to explore the potential pharmacological properties of this compound. Researchers are encouraged to undertake initial screening assays to elucidate any biological effects, which could pave the way for future drug development efforts. All handling of this compound should be conducted with appropriate safety precautions as outlined in its Safety Data Sheet, as its toxicological properties have not been fully investigated.[2]

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol, also known as 6-Methoxymethyl-2-thiouracil. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a summary of its known and predicted physicochemical data, a detailed plausible synthesis protocol, and visualizations of the synthetic workflow and its potential biological mechanism of action. The information is presented to facilitate further research and application of this compound.

Introduction

This compound (CAS No: 175205-07-9) is a derivative of 2-thiouracil, a class of compounds known for their biological activities, most notably as antithyroid agents. The core pyrimidine scaffold is a fundamental component of nucleic acids, and its derivatives have been extensively studied for a wide range of therapeutic applications. The introduction of a methoxymethyl group at the 6-position and a mercapto group at the 2-position can significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and target-binding affinity, thereby modulating its pharmacokinetic and pharmacodynamic profile. Understanding these properties is crucial for its potential development as a therapeutic agent.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented in the table below. It is important to note that while some experimental data is available, many of the following values are computationally predicted and should be confirmed through experimental validation.

PropertyValueSource
IUPAC Name This compound---
Synonyms 6-Methoxymethyl-2-thiouracil---
CAS Number 175205-07-9---
Molecular Formula C₆H₈N₂O₂S---
Molecular Weight 172.20 g/mol ---
Melting Point 230-232 °C (Predicted)[1]
Boiling Point Not available---
Density 1.35 ± 0.1 g/cm³ (Predicted)[1]
pKa Not available---
LogP Not available---
Solubility Not available---

Synthesis of this compound: A Plausible Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound, adapted from general methods for the synthesis of 6-substituted-2-thiouracil derivatives.

Principle

The synthesis involves a condensation reaction between a β-keto ester, specifically ethyl 4-methoxyacetoacetate, and thiourea in the presence of a base, typically sodium ethoxide. The reaction proceeds via a cyclization mechanism to form the pyrimidine ring.

Materials and Reagents
  • Ethyl 4-methoxyacetoacetate

  • Thiourea

  • Sodium metal

  • Absolute ethanol

  • Glacial acetic acid

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Deionized water

  • Standard laboratory glassware and apparatus (reflux condenser, magnetic stirrer, etc.)

Procedure
  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a molar equivalent of sodium metal in an appropriate volume of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.

  • Reaction Mixture Preparation: To the freshly prepared sodium ethoxide solution, add a molar equivalent of thiourea and stir until it dissolves completely.

  • Addition of β-Keto Ester: Add a molar equivalent of ethyl 4-methoxyacetoacetate dropwise to the reaction mixture at room temperature with continuous stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with glacial acetic acid. The product, this compound, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G Synthesis Workflow cluster_reactants Reactants Preparation cluster_reaction Reaction Steps cluster_workup Work-up and Purification Na Sodium Metal Prep_NaOEt Prepare Sodium Ethoxide Na->Prep_NaOEt EtOH Absolute Ethanol EtOH->Prep_NaOEt Thiourea Thiourea Add_Thiourea Add Thiourea Thiourea->Add_Thiourea Ketoester Ethyl 4-methoxyacetoacetate Add_Ketoester Add Ketoester Ketoester->Add_Ketoester Prep_NaOEt->Add_Thiourea Add_Thiourea->Add_Ketoester Reflux Reflux Add_Ketoester->Reflux Neutralize Neutralize Reflux->Neutralize Filter Filter Neutralize->Filter Wash Wash Filter->Wash Dry Dry Wash->Dry Product This compound Dry->Product

A flowchart of the synthesis of this compound.
Potential Biological Mechanism of Action

2-Thiouracil derivatives are known to act as inhibitors of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. The following diagram illustrates this proposed mechanism of action.

Inhibition of thyroid hormone synthesis by 2-thiouracil derivatives.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound, provided a plausible and detailed protocol for its synthesis, and visualized both the synthetic workflow and its likely mechanism of biological action. While there is a need for more extensive experimental data to fully characterize this compound, the information presented here serves as a valuable resource for researchers and scientists. The potential of this molecule as a therapeutic agent, particularly in the context of thyroid-related disorders, warrants further investigation into its biological activity and a more comprehensive toxicological and pharmacological profiling.-related disorders, warrants further investigation into its biological activity and a more comprehensive toxicological and pharmacological profiling.

References

An In-depth Technical Guide to the Synthesis of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-mercapto-6-(methoxymethyl)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthesis pathway, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as 6-(methoxymethyl)-2-thiouracil, is a pyrimidine derivative with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a thiouracil core with a methoxymethyl substituent, makes it a valuable building block for the synthesis of more complex molecules. The most established and efficient method for its synthesis is the cyclocondensation of a β-ketoester with thiourea.

Core Synthesis Pathway

The principal synthesis route for this compound involves a well-established cyclocondensation reaction. This two-step pathway utilizes readily available starting materials and proceeds through a key intermediate to yield the target compound.

Step 1: Synthesis of Ethyl 4-methoxy-3-oxobutanoate

The first step involves the preparation of the requisite β-ketoester, ethyl 4-methoxy-3-oxobutanoate. A common and effective method for this synthesis is the reaction of ethyl acetoacetate with a methoxylating agent in the presence of a base.

Step 2: Cyclocondensation to form this compound

The second and final step is the cyclocondensation of the synthesized ethyl 4-methoxy-3-oxobutanoate with thiourea. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The reaction proceeds via a nucleophilic attack of the thiourea on the carbonyl groups of the β-ketoester, followed by intramolecular cyclization and dehydration to form the stable pyrimidine ring.

Below is a DOT script representation of the overall synthesis pathway.

G Synthesis Pathway of this compound cluster_0 Step 1: Synthesis of Ethyl 4-methoxy-3-oxobutanoate cluster_1 Step 2: Cyclocondensation Ethyl acetoacetate Ethyl acetoacetate Ethyl 4-methoxy-3-oxobutanoate Ethyl 4-methoxy-3-oxobutanoate Ethyl acetoacetate->Ethyl 4-methoxy-3-oxobutanoate Reaction Methanol Methanol Methanol->Ethyl 4-methoxy-3-oxobutanoate Reaction Base (e.g., Sodium Hydride) Base (e.g., Sodium Hydride) Base (e.g., Sodium Hydride)->Ethyl 4-methoxy-3-oxobutanoate Catalyst This compound This compound Ethyl 4-methoxy-3-oxobutanoate->this compound Condensation Thiourea Thiourea Thiourea->this compound Condensation Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide)->this compound Catalyst

Caption: Overall synthesis pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Ethyl 4-methoxy-3-oxobutanoate66762-68-3C₇H₁₂O₄160.17N/A (Liquid)
Thiourea62-56-6CH₄N₂S76.12176-178
This compound 175205-07-9 C₆H₈N₂O₂S 172.21 220-223[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Synthesis of Ethyl 4-methoxy-3-oxobutanoate
  • Materials:

    • Ethyl acetoacetate

    • Methanol

    • Sodium hydride (NaH)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere, add ethyl acetoacetate (1.0 equivalent) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add a solution of the methoxylating agent (e.g., a source of methoxymethyl group) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation or column chromatography on silica gel.

Synthesis of this compound
  • Materials:

    • Ethyl 4-methoxy-3-oxobutanoate

    • Thiourea

    • Sodium ethoxide (NaOEt)

    • Ethanol, absolute

    • Hydrochloric acid (HCl), concentrated

    • Deionized water

  • Procedure:

    • Dissolve sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

    • To the sodium ethoxide solution, add thiourea (1.0 equivalent) and stir until dissolved.

    • Add ethyl 4-methoxy-3-oxobutanoate (1.0 equivalent) to the reaction mixture.

    • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol under reduced pressure.

    • Dissolve the residue in deionized water and filter to remove any insoluble impurities.

    • Acidify the filtrate to pH 5-6 with concentrated hydrochloric acid.

    • A precipitate will form. Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.

    • Dry the product under vacuum to afford this compound.

Below is a DOT script representation of the experimental workflow.

G Experimental Workflow for the Synthesis of this compound cluster_0 Preparation of Sodium Ethoxide cluster_1 Cyclocondensation Reaction cluster_2 Work-up and Purification Sodium metal Sodium metal Sodium Ethoxide Solution Sodium Ethoxide Solution Sodium metal->Sodium Ethoxide Solution Absolute Ethanol Absolute Ethanol Absolute Ethanol->Sodium Ethoxide Solution Reaction Mixture Reaction Mixture Sodium Ethoxide Solution->Reaction Mixture Thiourea Thiourea Thiourea->Reaction Mixture Ethyl 4-methoxy-3-oxobutanoate Ethyl 4-methoxy-3-oxobutanoate Ethyl 4-methoxy-3-oxobutanoate->Reaction Mixture Reflux (4-6h) Reflux (4-6h) Reaction Mixture->Reflux (4-6h) Cooled Mixture Cooled Mixture Reflux (4-6h)->Cooled Mixture Solvent Removal Solvent Removal Cooled Mixture->Solvent Removal Aqueous Solution Aqueous Solution Solvent Removal->Aqueous Solution Acidification (HCl) Acidification (HCl) Aqueous Solution->Acidification (HCl) Precipitation Precipitation Acidification (HCl)->Precipitation Filtration and Washing Filtration and Washing Precipitation->Filtration and Washing Drying Drying Filtration and Washing->Drying Final Product Final Product Drying->Final Product

References

An In-depth Technical Guide to 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for 6-(methoxymethyl)-2-sulfanyl-4-pyrimidinol, also known as 6-(methoxymethyl)-2-thiouracil. While specific experimental data for this compound is limited in publicly available literature, this document compiles information based on established chemical principles and data from closely related structural analogs. The guide includes a detailed, plausible experimental protocol for its synthesis, predicted analytical data, and a discussion of the potential biological significance of the thiouracil scaffold, making it a valuable resource for researchers interested in pyrimidine derivatives for drug discovery and development.

Molecular Structure and Properties

6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to purines. The presence of a sulfanyl (thiol) group at the 2-position and a hydroxymethyl ether at the 6-position suggests potential for diverse chemical modifications and biological interactions.

Table 1: Physicochemical Properties of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol

PropertyValueSource/Method
Molecular Formula C₆H₈N₂O₂SCalculated
Molecular Weight 172.20 g/mol Calculated[1]
CAS Number 175205-07-9Santa Cruz Biotechnology[1]
Appearance White to off-white solid (Predicted)Based on similar compounds
Melting Point 230-232 °CChemicalBook
Solubility Soluble in DMSO and ethanol (Predicted)Based on related structures
Storage Temperature 2-8 °CChemicalBook

Synthesis Protocol

The synthesis of 6-substituted-2-thiouracils is well-established and typically proceeds via a condensation reaction between a β-ketoester and thiourea in the presence of a base.[2][3] For the synthesis of 6-(methoxymethyl)-2-sulfanyl-4-pyrimidinol, ethyl 4-methoxyacetoacetate would serve as the appropriate β-ketoester.

Proposed Synthetic Scheme

The logical workflow for the synthesis is outlined below.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Ethyl_4_methoxyacetoacetate Ethyl 4-methoxyacetoacetate Condensation Cyclocondensation Ethyl_4_methoxyacetoacetate->Condensation Thiourea Thiourea Thiourea->Condensation Sodium_Ethoxide Sodium Ethoxide (Base) in Ethanol Sodium_Ethoxide->Condensation Acidification Acidification (e.g., with HCl) Condensation->Acidification Reaction Mixture Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (e.g., from Ethanol/Water) Filtration->Recrystallization Crude Product Target_Compound 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol Recrystallization->Target_Compound

Caption: Proposed synthetic workflow for 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol.

Detailed Experimental Protocol

Materials:

  • Ethyl 4-methoxyacetoacetate

  • Thiourea

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium ethoxide solution, add an equimolar amount of thiourea, followed by the dropwise addition of an equimolar amount of ethyl 4-methoxyacetoacetate.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in warm water.

  • Precipitation: While stirring, carefully acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate should form.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product, 6-(methoxymethyl)-2-sulfanyl-4-pyrimidinol.

Analytical Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignmentJustification (based on 6-methyl-2-thiouracil)[4]
~12.3Singlet (broad)N-HThe two N-H protons of the thiouracil ring are expected to be in this region and may be exchangeable with D₂O.
~5.7SingletC5-HThe vinyl proton on the pyrimidine ring.
~4.3Singlet-CH₂-Methylene protons of the methoxymethyl group.
~3.3Singlet-OCH₃Methyl protons of the methoxymethyl group.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentJustification (based on 6-methyl-2-thiouracil)
~175C2 (C=S)The thione carbon is expected at a high chemical shift.
~162C4 (C=O)The carbonyl carbon.
~155C6Carbon bearing the methoxymethyl group.
~101C5The vinyl carbon.
~70-CH₂-Methylene carbon of the methoxymethyl group.
~58-OCH₃Methyl carbon of the methoxymethyl group.

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)AssignmentJustification (based on 6-methyl-2-thiouracil)[5]
3200-3000N-H stretchingCharacteristic broad peaks for the N-H groups.
~1650C=O stretchingStrong absorption for the carbonyl group.
~1200C=S stretchingCharacteristic absorption for the thione group.
~1100C-O-C stretchingEther linkage in the methoxymethyl group.

Biological Activity and Significance

Thiouracil and its derivatives are a well-known class of compounds with a broad spectrum of biological activities. They are most notably recognized for their antithyroid properties. However, research has expanded to explore their potential as antibacterial, antiviral, and anticancer agents.[6][7][8]

The biological activity of thiouracil derivatives is often attributed to their ability to interfere with metabolic pathways involving pyrimidines or to interact with specific enzymes. The introduction of various substituents on the pyrimidine ring can modulate this activity and introduce selectivity. The methoxymethyl group at the 6-position of the target compound may influence its solubility, lipophilicity, and interaction with biological targets.

Potential Signaling Pathway Involvement

Given the diverse activities of thiouracil derivatives, a hypothetical mechanism of action could involve the inhibition of key enzymes in rapidly proliferating cells, such as those in cancerous tissues or pathogens. A simplified logical diagram illustrating a potential drug discovery and development workflow for such a compound is provided below.

G Compound_Synthesis Synthesis of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

Caption: A logical workflow for the development of a novel thiouracil derivative.

Conclusion

6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol represents an interesting, yet underexplored, member of the thiouracil family. Based on established synthetic methodologies for related compounds, its preparation is feasible and straightforward. The predicted analytical data provides a basis for its characterization. The known biological activities of the thiouracil scaffold suggest that this compound could be a valuable candidate for screening in various drug discovery programs, particularly in the areas of infectious diseases and oncology. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological potential.

References

The Thiouracil Analogue 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific compound 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol is not currently available in the public domain. This technical guide outlines a presumed mechanism of action based on its structural similarity to the well-characterized thiouracil class of drugs, particularly Propylthiouracil (PTU). The information presented herein is intended for research and informational purposes and should be interpreted with this context in mind.

Executive Summary

This compound, also known as 6-Methoxymethyl-2-Thiouracil, is a heterocyclic organic compound belonging to the thiouracil family. Due to the lack of specific research on this molecule, its mechanism of action is inferred from its close structural analogue, Propylthiouracil (PTU), a clinically significant antithyroid agent. This guide delineates the presumed dual mechanism of action: the inhibition of thyroid hormone synthesis via thyroid peroxidase (TPO) and the peripheral blockade of thyroxine (T4) to triiodothyronine (T3) conversion by inhibiting 5'-deiodinase. This document provides a comprehensive overview of the underlying biochemistry, relevant pharmacological data from PTU as a proxy, detailed experimental protocols for assessing these mechanisms, and visual representations of the involved pathways.

Proposed Core Mechanism of Action

The primary proposed mechanism of action for this compound is the modulation of thyroid hormone levels through a dual-pronged approach, mirroring that of propylthiouracil.[1][2][3][4][5]

Inhibition of Thyroid Peroxidase (TPO)

The central action is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[1][2][4][5] TPO is responsible for two critical steps in thyroid hormonogenesis: the oxidation of iodide to iodine and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[6] TPO also catalyzes the coupling of these iodotyrosine residues to form T4 and T3.[6] By inhibiting TPO, this compound is presumed to decrease the production of thyroid hormones, thereby exerting an antithyroid effect.[1][5]

Inhibition of 5'-Deiodinase

A secondary, yet significant, proposed mechanism is the inhibition of the enzyme 5'-deiodinase.[1][2] This enzyme is responsible for the peripheral conversion of the prohormone thyroxine (T4) into the more biologically active form, triiodothyronine (T3).[1][7] By blocking this conversion, the compound would further reduce the levels of active thyroid hormone in the body's tissues.[2][4]

Data Presentation: Pharmacological Data of Propylthiouracil (PTU) as a Proxy

The following tables summarize key quantitative data for Propylthiouracil (PTU), which can be used as a reference for the potential activity of this compound.

Table 1: In Vitro Inhibition of Thyroid Peroxidase (TPO) by Propylthiouracil (PTU)

Assay TypeTPO SourceSubstratePTU IC50 (µM)Reference
Amplex UltraRed AssayRat Thyroid MicrosomesAmplex UltraRed1.2[8]
Guaiacol OxidationPorcine TPOGuaiacol~30[9]
Lactoperoxidase (LPO) InhibitionBovine LPOABTS47[10]

Table 2: Pharmacokinetic Parameters of Propylthiouracil (PTU) in Humans

ParameterValueReference
Bioavailability50-80%
Protein Binding60-80%
Volume of Distribution0.3-0.4 L/kg
Elimination Half-Life1-2 hours
MetabolismHepatic (glucuronidation)
ExcretionRenal

Table 3: Clinical Efficacy of Propylthiouracil (PTU) in Hyperthyroidism

Study TypePopulationKey FindingsReference
Meta-analysis (13 studies, 18,948 infants)Pregnant women with hyperthyroidismPTU treatment significantly lowered serum levels of FT3, FT4, TT3, and TT4. No significant increase in congenital anomalies, neonatal hypothyroidism, or maternal hepatotoxicity was observed.[11][12][13]
Randomized Clinical TrialHyperthyroid patients (Graves' disease or toxic nodular goiter)Pretreatment with PTU before radioiodine therapy was evaluated.[14]
Clinical StudyHyperthyroid patientsInitial daily doses of 200 to 400 mg for primary hyperthyroidism and 300 to 500 mg for adenomatous goiter were found to be effective.[15]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of thiouracil-like compounds.

In Vitro Thyroid Peroxidase (TPO) Inhibition Assay (Guaiacol Oxidation Method)

This protocol is adapted from established methods for measuring TPO activity.[16][17][18][19]

1. Preparation of TPO Enzyme:

  • Homogenize thyroid tissue (e.g., porcine or bovine) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate to obtain a microsomal fraction, which is enriched in TPO.

  • Resuspend the microsomal pellet in buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, add the following in order:

    • 50 µL of phosphate buffer (e.g., 100 mM, pH 7.0).

    • 20 µL of the test compound (this compound) or positive control (PTU) at various concentrations.

    • 20 µL of the TPO enzyme preparation.

    • 50 µL of guaiacol solution (e.g., 20 mM).

  • Pre-incubate the mixture at room temperature for 5 minutes.

  • Initiate the reaction by adding 50 µL of hydrogen peroxide (H₂O₂) solution (e.g., 0.3 mM).

  • Immediately measure the absorbance at 470 nm using a microplate reader.

  • Take readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of TPO inhibition for each concentration of the test compound relative to a vehicle control.

  • Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value.

In Vitro Assay for T4 to T3 Conversion (5'-Deiodinase Activity)

This protocol is based on methods for assessing the activity of 5'-deiodinase.[20][21][22][23]

1. Preparation of Liver Microsomes:

  • Homogenize fresh liver tissue (e.g., rat liver) in a suitable buffer.

  • Centrifuge the homogenate to obtain the microsomal fraction, which contains 5'-deiodinase.

  • Resuspend the microsomes and determine the protein concentration.

2. Assay Procedure:

  • In a reaction tube, combine:

    • Liver microsomes.

    • Dithiothreitol (DTT) as a cofactor.

    • The test compound or PTU at various concentrations.

    • Thyroxine (T4) as the substrate.

  • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an appropriate quenching solution (e.g., ice-cold ethanol).

3. Measurement of T3 Production:

  • Centrifuge the reaction mixture to pellet the protein.

  • Quantify the amount of T3 produced in the supernatant using a specific radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).

4. Data Analysis:

  • Calculate the rate of T3 production.

  • Determine the percentage of inhibition of 5'-deiodinase activity for each concentration of the test compound.

  • Calculate the IC50 or Ki value for the inhibition.

Visualizations of Signaling Pathways and Workflows

Thyroid Hormone Synthesis Pathway

Thyroid_Hormone_Synthesis cluster_follicle_cell Thyroid Follicle Cell cluster_enzyme Enzymatic Action Iodide Iodide (I⁻) Iodine Iodine (I) Iodide->Iodine Oxidation MIT Monoiodotyrosine (MIT) Iodine->MIT Iodination Thyroglobulin Thyroglobulin (TG) DIT Diiodotyrosine (DIT) MIT->DIT Iodination T3_T4_TG T3 and T4 on TG MIT->T3_T4_TG Coupling DIT->T3_T4_TG Coupling T3_T4_release T3 and T4 (released) T3_T4_TG->T3_T4_release Proteolysis TPO Thyroid Peroxidase (TPO) TPO->Iodide TPO->Iodine TPO->MIT TPO->DIT TPO->T3_T4_TG caption Thyroid hormone synthesis pathway.

Caption: Overview of the key steps in thyroid hormone synthesis within the thyroid follicle.

Proposed Inhibitory Mechanism of this compound

Inhibition_Mechanism cluster_compound This compound cluster_pathways Target Pathways Compound 2-Mercapto-6- (methoxymethyl)pyrimidin-4-ol TPO Thyroid Peroxidase (TPO) Compound->TPO Inhibits Deiodinase 5'-Deiodinase Compound->Deiodinase Inhibits Thyroid_Hormone_Synthesis Thyroid Hormone Synthesis TPO->Thyroid_Hormone_Synthesis T4_to_T3 T4 to T3 Conversion Deiodinase->T4_to_T3 caption Dual inhibitory action on TPO and 5'-deiodinase.

Caption: The proposed dual inhibitory mechanism targeting both thyroid hormone synthesis and peripheral activation.

Experimental Workflow for TPO Inhibition Assay

TPO_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_TPO Prepare TPO Enzyme Mix_Reagents Mix TPO, Compound, and Guaiacol Prep_TPO->Mix_Reagents Prep_Compound Prepare Test Compound Dilutions Prep_Compound->Mix_Reagents Initiate_Reaction Add H₂O₂ to Initiate Reaction Mix_Reagents->Initiate_Reaction Measure_Absorbance Measure Absorbance at 470 nm Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 caption Workflow for TPO inhibition assay.

Caption: A streamlined workflow for determining the in vitro inhibitory activity against thyroid peroxidase.

References

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the architecture of essential biomolecules, including the nucleobases uracil, thymine, and cytosine. This inherent biological relevance has positioned pyrimidine derivatives as a privileged class of compounds in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the multifaceted biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily due to their ability to interfere with nucleic acid synthesis and inhibit key enzymes involved in cancer cell proliferation and survival.[1][2] Their mechanisms of action are diverse, ranging from antimetabolites that block the synthesis of pyrimidine nucleotides to potent inhibitors of various protein kinases.[2][3]

Quantitative Data for Anticancer Activity

The anticancer efficacy of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of pyrimidine derivatives, highlighting their potent and sometimes selective activity.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2,4,5-substituted pyrimidinesBEL-7402 (Hepatocellular Carcinoma)< 0.10[1]
(1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidinesMCF-7 (Breast Cancer)1.25 - 6.75[1]
Pyrazolo[3,4-d]pyrimidine derivativesEhrlich Ascites Carcinoma90 µg/mL[1]
2,4,5,6-tetrasubstituted pyrimidines (CDK2 inhibitors)Various human tumor cellsPotent inhibition[4]
N-benzyl aminopyrimidine (RDS 3442 derivative 2a)Glioblastoma, TNBC, OSCC, Colon Cancer4 - 8[5]
Pyrido[2,3-d]pyrimidine derivative (PD180970)K562 (Chronic Myelogenous Leukemia)0.170[6]
Pin1 Inhibitors (compounds 2a, 2f, 2h, 2l)Not specified< 3[7]
Pyrido[2,3-d]pyrimidine derivative 2dA549 (Lung Cancer)Strong cytotoxicity at 50 µM[8][9]
Key Signaling Pathways in Anticancer Activity

Pyrimidine derivatives exert their anticancer effects by modulating various signaling pathways crucial for tumor growth and progression. Key targets include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Dihydrofolate Reductase (DHFR).

// Nodes Ligand [label="EGF Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrimidine_Inhibitor [label="Pyrimidine Derivative\n(e.g., Gefitinib)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Dimerization [label="Activates"]; Pyrimidine_Inhibitor -> EGFR [label="Inhibits", arrowhead=tee]; Dimerization -> RAS; Dimerization -> PI3K; RAS -> RAF; RAF -> MEK; MEK -> ERK; PI3K -> AKT; ERK -> Proliferation; AKT -> Proliferation; } caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

// Nodes CyclinE [label="Cyclin E", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK2 [label="CDK2", fillcolor="#FBBC05", fontcolor="#202124"]; CyclinE_CDK2 [label="Cyclin E/CDK2\nComplex", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrimidine_Inhibitor [label="Pyrimidine Derivative\n(CDK2 Inhibitor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rb [label="Rb Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; pRb [label="Phosphorylated Rb\n(pRb)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#5F6368", fontcolor="#FFFFFF"]; G1_S_Transition [label="G1/S Phase\nTransition", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Synthesis [label="DNA Synthesis &\nCell Proliferation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CyclinE -> CyclinE_CDK2; CDK2 -> CyclinE_CDK2; Pyrimidine_Inhibitor -> CDK2 [label="Inhibits", arrowhead=tee]; CyclinE_CDK2 -> Rb [label="Phosphorylates"]; Rb -> E2F [label="Binds &\nInactivates", style=dashed]; pRb -> E2F [label="Releases", arrowhead=none, style=dotted]; E2F -> G1_S_Transition [label="Activates"]; G1_S_Transition -> DNA_Synthesis; } caption: CDK2-Mediated Cell Cycle Progression and its Inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Pyrimidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[10]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.[10]

Antimicrobial Activity

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[13][14][15] Their mechanisms of action often involve the inhibition of essential enzymes in microbial metabolic pathways or interference with cell wall synthesis.

Quantitative Data for Antimicrobial Activity

The antimicrobial potency of pyrimidine derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Bicyclic and tricyclic pyrimidinesStaphylococcus aureus, Bacillus subtilisActive[13]
Thieno[2,3-d]pyrimidinesVarious bacteria and fungiGood activity[14]
Pyrido[4",3":4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidineNot specifiedPotent[15]
1,2,4-triazolo[1,5-a]pyrimidine derivativesNot specifiedPromising[8]
Tetrazolo[1,5-a]pyrimidine derivativesNot specifiedPromising[8]
Polysubstituted pyrimidinesBacillus subtilis, Micrococcus luteus, Pseudomonas aeruginosaActive[16]
Imidazo[1,2-a]pyrimidinesCandida albicans2.5 - 20[17]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Pyrimidine derivatives

  • 96-well microplates

  • Standardized inoculum of the microorganism (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrimidine derivative in a suitable solvent.

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the compound in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth medium. Add a specific volume of the diluted inoculum to each well of the microplate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity

A significant number of pyrimidine derivatives have demonstrated potent antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses.[19][20][21] These compounds often target viral enzymes essential for replication, such as reverse transcriptase and proteases.

Quantitative Data for Antiviral Activity

The antiviral efficacy is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that inhibits 50% of viral replication.

Compound/Derivative ClassVirusEC50Reference
Pyrimido[4,5-d]pyrimidinesHuman Coronavirus 229E (HCoV-229E)Remarkable efficacy[19]
2-amino-4-(ω-hydroxyalkylamino)pyrimidinesInfluenza A and B0.01 - 0.1 µM[18]
P1,P2-dinucleotidesHIV-15 - 45 nM[14]
Pyrimidine-2,4-dionesHIV-1Low micromolar[20]
DiarylpyrimidinesHIV-1Nanomolar range[22]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a virus and to determine the antiviral activity of a compound.[6][23]

Principle: A confluent monolayer of host cells is infected with a known amount of virus. The infected cells are then overlaid with a semi-solid medium that restricts the spread of progeny virus, leading to the formation of localized areas of cell death or "plaques." The number of plaques is proportional to the amount of infectious virus. The presence of an antiviral compound will reduce the number or size of the plaques.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Complete growth medium

  • Pyrimidine derivatives

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Infection: Prepare serial dilutions of the virus stock. Remove the growth medium from the cell monolayer and infect the cells with a specific amount of virus (e.g., 100 plaque-forming units, PFU).

  • Compound Treatment: Simultaneously with or after virus infection, add different concentrations of the pyrimidine derivative to the wells.

  • Overlay: After a short incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with the semi-solid medium containing the respective concentrations of the compound.

  • Incubation: Incubate the plates at the optimal temperature for viral replication until plaques are visible (typically 2-10 days).

  • Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a staining solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.[23]

Anti-inflammatory Activity

Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[10][24][25]

Quantitative Data for Anti-inflammatory Activity

The in vivo anti-inflammatory activity of pyrimidine derivatives is often assessed using the carrageenan-induced paw edema model in rodents, where the percentage of edema inhibition is measured.

Compound/Derivative ClassAnimal ModelDoseEdema Inhibition (%)Reference
Pyrimidine-5-carbonitrilesRat50 mg/kg83[26]
Fused pyrimidinesRatNot specifiedActive[13]
Pyrimidin-2-aminesBalb/c mice10 mg/kgSignificant[27]
L1 and L2 (selective COX-2 inhibitors)THP-1 cellsDose-dependentInhibition of LPS-stimulated growth[10]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable in vivo model for screening the acute anti-inflammatory activity of compounds.[12][28]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% w/v in sterile saline)

  • Pyrimidine derivatives

  • Pletysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Compound Administration: Administer the pyrimidine derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives the standard anti-inflammatory drug.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a fixed volume (e.g., 0.1 mL) of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[29]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion

The pyrimidine scaffold continues to be a prolific source of biologically active compounds with significant therapeutic potential. The diverse range of activities, from anticancer and antimicrobial to antiviral and anti-inflammatory, underscores the versatility of this heterocyclic core. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel pyrimidine derivatives with improved efficacy and selectivity. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation pyrimidine-based therapeutics for a wide array of diseases.

References

An In-depth Technical Guide to 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature on the discovery, history, and specific biological activities of 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol (CAS No: 175205-07-9) is limited. This guide has been constructed based on established principles of pyrimidine chemistry and the well-documented properties of structurally related pyrimidine-2-thiol derivatives. The experimental protocols and proposed mechanisms of action are therefore predictive and based on analogous compounds.

Introduction and Historical Context

The pyrimidine ring is a fundamental heterocycle in nature, forming the core of the nucleobases uracil, thymine, and cytosine in nucleic acids. The systematic study of pyrimidines began in the late 19th century, with the first synthesis of barbituric acid, a pyrimidine derivative, reported in 1879.[1] The introduction of a thiol group at the 2-position of the pyrimidine ring, creating 2-thiouracils and related compounds, opened up a vast area of medicinal chemistry research. Investigations into thiopyrimidines date back to the 19th century, and these compounds have since been found to possess a wide array of biological activities.[2]

Derivatives of pyrimidine-2-thiol are known to exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant effects.[2][3] The specific compound, 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol, is a functionalized derivative belonging to this class. While its specific discovery and developmental history are not well-documented in public literature, its structure suggests potential for biological activity, meriting the exploration of its synthesis and hypothetical properties based on its chemical class.

Physicochemical Properties (Predicted)

PropertyPredicted Value/Information
CAS Number 175205-07-9
Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF
Tautomerism Exists in thiol/thione and keto/enol tautomeric forms

Synthesis of 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol

The most common and established method for the synthesis of 4-hydroxypyrimidine-2-thiols is the cyclocondensation reaction of a β-ketoester with thiourea.[4] For the target molecule, a plausible synthetic route involves the reaction of ethyl 4-methoxyacetoacetate with thiourea in the presence of a base.

Proposed Synthetic Workflow

The overall synthetic scheme is a two-step process starting from the commercially available ethyl 4-chloroacetoacetate.

G cluster_0 Step 1: Synthesis of Ethyl 4-methoxyacetoacetate cluster_1 Step 2: Cyclocondensation A Ethyl 4-chloroacetoacetate + Methanol C Ethyl 4-methoxyacetoacetate A->C Nucleophilic Substitution B Sodium Hydride in THF B->C Base D Ethyl 4-methoxyacetoacetate + Thiourea F 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol D->F Cyclocondensation E Sodium Ethoxide in Ethanol E->F Base Catalyst

Caption: Proposed two-step synthesis of 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-methoxyacetoacetate

This protocol is adapted from a patented method for the synthesis of ethyl 4-methoxyacetoacetate.[1]

  • Reaction Setup: To a reaction vessel containing tetrahydrofuran (THF), add sodium hydride (NaH) under an inert atmosphere at a controlled temperature of 20°C.

  • Reagent Addition: Slowly add a mixture of methanol and ethyl 4-chloroacetoacetate to the suspension of NaH in THF.

  • Reaction: Maintain the reaction temperature at 20-25°C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and adjust the pH to between 2 and 4 with a hydrochloric acid solution.

  • Extraction and Purification: Extract the product with ethyl acetate. The organic layer is then decolorized, and the solvent is evaporated to yield pure ethyl 4-methoxyacetoacetate.

Step 2: Synthesis of 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol

This is a general procedure for the synthesis of pyrimidine-2-thiols from β-ketoesters and thiourea.

  • Reaction Setup: Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: To the sodium ethoxide solution, add thiourea followed by the dropwise addition of ethyl 4-methoxyacetoacetate.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Precipitation and Purification: Acidify the aqueous solution with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Biological Activity and Potential Applications

While no specific biological data for 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol has been found, the broader class of pyrimidine-2-thiol derivatives is associated with a wide range of pharmacological activities. The following table summarizes some reported activities for analogous compounds.

Compound ClassBiological ActivityReported IC50/ActivityReference
Pyrimidine-2(1H)-thione derivativesAnticancer (HepG-2 cell line)IC50 values ranging from 17.69 to 25.18 µM[2]
Pyrido[2,3-d]pyrimidine derivativesAnticancer (MCF-7 cell line)IC50 = 8.23 µM[5]
Pyrimidine derivativesCOX-2 InhibitionIC50 = 0.04 µM[6]
2-Thiopyrimidine derivativesCDK-1 InhibitionIC50 = 5 µM[7]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivativesAnticancer (various cell lines)IC50 values in the low µM range[8]
6-amino-5-cyano-2-thiopyrimidine derivativesAnticancer (leukemia)IC50 values in the low µM range[9]

The diverse biological activities of these related compounds suggest that 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol could be a valuable scaffold for drug discovery, with potential applications in oncology and anti-inflammatory therapies.

Proposed Mechanism of Action: Kinase Inhibition Signaling Pathway

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[4][10] Overactivity of certain kinases is a hallmark of many cancers. A plausible mechanism of action for a pyrimidine-based anticancer agent is the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, such as the one involving EGFR (Epidermal Growth Factor Receptor).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Pyrimidine 4-Hydroxy-6-methoxymethyl- pyrimidine-2-thiol Pyrimidine->RTK Inhibition Gene Gene Expression TF->Gene Regulation

Caption: Hypothetical inhibition of an RTK signaling pathway by 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol.

In this proposed pathway, the pyrimidine derivative acts as an ATP-competitive inhibitor at the kinase domain of the receptor, preventing its activation and blocking the downstream signaling cascade that leads to cancer cell proliferation and survival.

Conclusion

4-Hydroxy-6-methoxymethylpyrimidine-2-thiol belongs to a class of compounds with significant, demonstrated potential in medicinal chemistry. While specific data on this molecule is scarce, this guide provides a comprehensive overview based on the known chemistry and biology of its structural analogs. The proposed synthesis is robust and based on well-established reactions. The potential for this compound to act as an inhibitor of key cellular signaling pathways, such as those mediated by protein kinases, makes it an interesting candidate for further investigation in drug discovery programs, particularly in the fields of oncology and inflammation. Further research is warranted to synthesize this compound and evaluate its biological activities to validate these hypotheses.

References

An In-depth Technical Guide to the Theoretical Properties of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol is limited in publicly available literature. This guide extrapolates its theoretical properties based on the well-documented characteristics of structurally analogous compounds, such as 2-thiouracil, 2-mercaptopyrimidine, and other substituted pyrimidin-4-ol derivatives.

Introduction

This compound is a heterocyclic compound belonging to the thiopyrimidine class. This family of molecules is of significant interest in medicinal chemistry due to their diverse biological activities, which include antithyroid, antiviral, antibacterial, and anticancer properties. The therapeutic potential of these compounds often stems from their ability to act as enzyme inhibitors or to interact with biological macromolecules. This technical guide provides a comprehensive overview of the theoretical properties of this compound, focusing on its physicochemical characteristics, tautomerism, potential synthesis, and hypothetical biological activity.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the predicted properties based on analogues like 2-thiouracil and other 6-substituted pyrimidin-4-ols.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
pKa ~7.5 - 8.5Based on the acidic nature of the N-H and S-H protons in similar thiouracil structures.
LogP ~0.5 - 1.5The methoxymethyl group is expected to slightly increase lipophilicity compared to a methyl group.
Polar Surface Area ~80 - 100 ŲCalculated based on the functional groups present.
Hydrogen Bond Donors 2 (N-H, O-H/S-H)
Hydrogen Bond Acceptors 4 (N, O, S)
Water Solubility Sparingly solubleBy analogy to 2-thiouracil, which is slightly soluble in water.

Tautomerism

A critical aspect of the chemistry of 2-mercaptopyrimidin-4-ols is their existence in different tautomeric forms. Tautomers are isomers that readily interconvert, and the predominant form can significantly influence the molecule's chemical reactivity and biological activity. For this compound, several tautomeric forms are possible due to the presence of amide, thioamide, and enol functionalities. The primary equilibrium is the keto-enol and thione-thiol tautomerism.

The major tautomeric forms are the keto-thione, enol-thione, keto-thiol, and enol-thiol forms. In the solid state and in polar solvents, the keto-thione form is generally the most stable for related compounds due to favorable hydrogen bonding and resonance stabilization.

Caption: Tautomeric equilibrium of this compound.

Synthesis and Experimental Protocols

A general and established method for the synthesis of 6-substituted-2-mercaptopyrimidin-4-ols involves the condensation of a β-ketoester with thiourea in the presence of a base.

General Synthetic Protocol

Reaction: Condensation of ethyl 4-methoxyacetoacetate with thiourea.

Materials:

  • Ethyl 4-methoxyacetoacetate

  • Thiourea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

  • Ethyl 4-methoxyacetoacetate and thiourea are added to the sodium ethoxide solution.

  • The reaction mixture is refluxed for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is dissolved in water and filtered to remove any insoluble impurities.

  • The filtrate is acidified with hydrochloric acid to precipitate the product.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water mixture) yields the purified this compound.

synthesis_workflow reagents Ethyl 4-methoxyacetoacetate Thiourea Sodium Ethoxide reflux Reflux in Ethanol reagents->reflux workup Solvent Removal & Water Dissolution reflux->workup acidification Acidification (HCl) workup->acidification purification Filtration & Recrystallization acidification->purification product 2-Mercapto-6-(methoxymethyl) pyrimidin-4-ol purification->product caption General synthetic workflow.

Caption: General synthetic workflow.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using various spectroscopic techniques. The expected data, based on similar structures, is summarized below.

TechniqueExpected Observations
¹H NMR Signals for the methoxymethyl protons (-OCH₃ and -CH₂-), a pyrimidine ring proton, and exchangeable N-H and O-H/S-H protons.
¹³C NMR Resonances for the methoxymethyl carbons, pyrimidine ring carbons (including the C=O and C=S carbons).
IR (cm⁻¹) Characteristic peaks for N-H stretching (~3200-3400), C=O stretching (~1650-1700), C=S stretching (~1100-1200), and C-O stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.

Hypothetical Biological Activity and Signaling Pathway

Thiouracil and its derivatives are well-known for their antithyroid activity, which is primarily mediated through the inhibition of the enzyme thyroid peroxidase (TPO). TPO is essential for the synthesis of thyroid hormones. It is plausible that this compound could exhibit similar inhibitory effects on TPO.

Proposed Mechanism of Action: The thiocarbonyl group (C=S) is crucial for the antithyroid activity of thiouracils. It is believed that these compounds act as substrates for TPO, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme.

signaling_pathway compound 2-Mercapto-6-(methoxymethyl) pyrimidin-4-ol tpo Thyroid Peroxidase (TPO) compound->tpo Inhibition iodination Iodination of Thyroglobulin tpo->iodination coupling Coupling of Iodotyrosines tpo->coupling iodination->coupling hormones Thyroid Hormones (T3, T4) coupling->hormones caption Hypothetical TPO inhibition.

Caption: Hypothetical TPO inhibition.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the theoretical properties of related compounds, it is expected to exhibit interesting physicochemical and biological characteristics. Its potential for tautomerism and its structural similarity to known enzyme inhibitors suggest that it could be a valuable candidate for further investigation in drug discovery programs. Experimental validation of the properties and activities discussed in this guide is warranted to fully elucidate the therapeutic potential of this compound.

Technical Guide: Solubility and Stability of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol is limited in publicly available literature. This guide provides a comprehensive framework based on data from the closely related analog, 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one, and established methodologies for the characterization of novel chemical entities.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents and nucleic acids.[1] For any novel pyrimidine derivative, such as 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol, a thorough understanding of its physicochemical properties is fundamental for its progression as a drug candidate. Key among these properties are aqueous solubility and chemical stability, which directly influence bioavailability, formulation, storage, and overall therapeutic efficacy.[1]

This technical guide outlines the critical experimental protocols and data interpretation frameworks for assessing the solubility and stability of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol.

Compound Profile: 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol

  • IUPAC Name: 6-(Methoxymethyl)-2-sulfanylpyrimidin-4(1H)-one

  • Molecular Formula: C₆H₈N₂O₂S

  • Molecular Weight: 172.21 g/mol

  • Chemical Structure:

Predicted Physicochemical Properties

In the absence of extensive experimental data, in silico models can provide valuable initial estimates of a compound's properties, which is crucial for guiding experimental design.[2][3][4][5]

PropertyPredicted ValueMethod/Software
logP 0.5 - 1.5Various QSPR models
pKa (acidic) 6.0 - 7.0 (Thiol)ACD/pKa DB, ChemAxon
pKa (acidic) 8.5 - 9.5 (Pyrimidinol)ACD/pKa DB, ChemAxon

Solubility Assessment

Aqueous solubility is a critical factor for drug absorption and distribution.[1] It is typically evaluated under both kinetic and thermodynamic conditions to provide a comprehensive profile.[1][6] A common goal for early-stage drug discovery compounds is a solubility of greater than 60 µg/mL.[1]

Quantitative Solubility Data

The following table presents the known experimental solubility for a methylated analog and serves as a template for recording data for the target compound.

Compound IDCAS NumberKinetic Solubility (µM) at pH 7.4Thermodynamic Solubility (µg/mL) at pH 7.4Comments
Analog: 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one68087-13-8Not Reported>27.9[7]Data from Sanford-Burnham Center for Chemical Genomics.
Target: 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinolN/ATo be determinedTo be determinedExpected to be influenced by the free thiol group.
Experimental Protocols for Solubility Determination

3.2.1 Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[8][9]

  • Sample Preparation: Add an excess amount of solid 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol to a glass vial containing a precise volume of the test medium (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid at the end of the experiment is essential.[1][8]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached.[1][10]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid transferring any solid particles.[1]

  • Filtration: Filter the aliquot through a low-binding 0.22 µm filter to remove any remaining solid particles. Adsorption to the filter should be assessed, especially for hydrophobic compounds.[8]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV or LC-MS/MS method against a standard curve.[8][11]

  • Data Reporting: Report the concentration as the thermodynamic solubility in µg/mL or µM. The pH of the saturated solution should also be measured and reported.[8]

3.2.2 Protocol: Kinetic Solubility

Kinetic solubility measures the concentration of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer. It is a high-throughput method suitable for early drug discovery.[6][12]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 20 mM) in 100% DMSO.[1][12]

  • Incubation Mixture: In a microtube or 96-well plate, add a large volume of aqueous buffer (e.g., 490 µL of PBS, pH 7.4). To this, add a small volume of the DMSO stock solution (e.g., 10 µL) to achieve the desired final concentration.[1][12] Prepare in duplicate or triplicate.

  • Equilibration/Precipitation: Incubate the mixture for a defined period (e.g., 2 hours) with agitation in a thermomixer.[12]

  • Phase Separation: Separate the precipitated solid from the solution by filtration using a solubility filter plate or by centrifugation.[6][12]

  • Quantification: Transfer the clear filtrate or supernatant to a UV-compatible microplate. Determine the concentration using a UV-Vis plate reader against a calibration curve prepared in a DMSO/buffer mixture that matches the final assay conditions.[1] Alternatively, LC-MS/MS can be used for quantification.[6]

Visualization: Solubility Determination Workflow

G cluster_0 Solubility Assessment cluster_1 Thermodynamic Solubility cluster_2 Kinetic Solubility start Start: Compound thermo_prep Add excess solid to buffer start->thermo_prep kinetic_prep Add DMSO stock to buffer start->kinetic_prep thermo_equil Equilibrate (24-72h) thermo_prep->thermo_equil Agitation thermo_filter Filter (0.22 µm) thermo_equil->thermo_filter thermo_quant Quantify (HPLC) thermo_filter->thermo_quant end_thermo Equilibrium Solubility Value thermo_quant->end_thermo kinetic_equil Incubate (e.g., 2h) kinetic_prep->kinetic_equil Precipitation kinetic_filter Filter/Centrifuge kinetic_equil->kinetic_filter kinetic_quant Quantify (UV/LC-MS) kinetic_filter->kinetic_quant end_kinetic Kinetic Solubility Value kinetic_quant->end_kinetic

Caption: Comparative workflow for kinetic and thermodynamic solubility assays.

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[13] Forced degradation studies are a critical component, used to identify likely degradation products and establish the specificity of stability-indicating analytical methods.[13][14][15][16]

Potential Degradation Pathways

The structure of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol contains several functional groups susceptible to degradation:

  • Thiol (-SH) Group: Thiols are prone to oxidation, which can lead to the formation of disulfides (dimerization), sulfenic acids, sulfinic acids, and ultimately sulfonic acids. This is often the most significant degradation pathway for thiol-containing compounds, especially in the presence of oxygen and metal ions.[17][18] The rate of oxidation can be highly pH-dependent.[19][20]

  • Pyrimidine Ring: While generally stable, the pyrimidine ring can undergo hydrolytic cleavage under harsh acidic or basic conditions.

  • Methoxymethyl Ether: Ether linkages can be susceptible to hydrolysis under strong acidic conditions, though they are generally stable at neutral pH.

  • Photodegradation: The conjugated system of the pyrimidine ring may absorb UV light, potentially leading to photolytic degradation.[21][22]

Forced Degradation Studies

Forced degradation (stress testing) involves exposing the compound to conditions more severe than accelerated stability testing to generate degradation products.[16] A degradation of 5-20% is generally considered optimal for method validation.[14]

Stress ConditionTypical ProtocolPotential Degradation
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60-80°C)Ring cleavage, ether hydrolysis
Base Hydrolysis 0.1 M NaOH at room or elevated temperatureRing cleavage, tautomerization
Oxidation 3-30% H₂O₂ at room temperatureOxidation of the thiol group to sulfoxides/sulfones
Thermal Degradation Solid state, heated above accelerated conditions (e.g., >70°C)General decomposition
Photodegradation Exposed to light providing ≥1.2 million lux hours and ≥200 watt hours/m² of near UV energy[21][22]Photolytic cleavage, oxidation
Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[23]

  • Column and Mobile Phase Selection: A reversed-phase C18 column is commonly used for pyrimidine derivatives.[23][24] The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[23][25] Method development involves optimizing the mobile phase composition, pH, and gradient to achieve separation of the parent compound from all degradation products.

  • Forced Degradation Sample Preparation: Prepare solutions of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol (e.g., 1 mg/mL) in the stressor solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photostability, the solid compound is stressed and then dissolved.

  • Stress Application: Expose the samples to the conditions outlined in the table above for various time points. For hydrolytic and oxidative studies, samples should be taken at intervals (e.g., 0, 2, 4, 8, 24 hours), neutralized if necessary, and diluted to a suitable concentration for analysis.

  • Chromatographic Analysis: Analyze the stressed samples by HPLC with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and identifying the emergence of new peaks corresponding to degradants.

  • Method Validation: The method must be validated according to ICH guidelines, demonstrating specificity (the ability to separate the parent peak from degradants), linearity, accuracy, precision, and robustness.

Visualization: Forced Degradation Workflow

G cluster_0 Forced Degradation & Stability Assessment start Start: Drug Substance stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress->base oxid Oxidation (e.g., 3% H₂O₂) stress->oxid photo Photolysis (ICH Q1B) stress->photo thermal Thermal (e.g., >70°C) stress->thermal analysis Analyze via Stability- Indicating HPLC-PDA acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis end Identify Degradation Pathways & Validate Method analysis->end

Caption: Workflow for forced degradation studies.

Conclusion

The comprehensive assessment of solubility and stability is an indispensable component of the drug discovery and development process. For 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol, while specific experimental data remains scarce, the methodologies outlined in this guide provide a robust framework for its characterization. By employing standardized protocols for thermodynamic and kinetic solubility, alongside systematic forced degradation studies, researchers can generate the critical data necessary to evaluate its potential as a therapeutic candidate, guide formulation development, and ensure the development of a safe and effective final product. The presence of a free thiol group suggests that particular attention should be paid to its oxidative stability.

References

Tautomerism in Mercaptopyrimidine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mercaptopyrimidine derivatives are a critical class of heterocyclic compounds with diverse applications in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their structural properties, particularly the phenomenon of tautomerism. This technical guide provides a comprehensive overview of tautomerism in mercaptopyrimidine compounds, focusing on the predominant thiol-thione equilibrium. It delves into the factors influencing this equilibrium, the experimental techniques for its characterization, and the computational approaches used for its study. This document is intended to be a valuable resource for researchers and scientists working with these compounds, offering detailed experimental methodologies and a clear presentation of quantitative data to facilitate a deeper understanding of their chemical behavior.

Introduction to Tautomerism in Mercaptopyrimidines

Tautomerism is a form of constitutional isomerism where two or more interconvertible isomers, known as tautomers, exist in a dynamic equilibrium.[1] In mercaptopyrimidine compounds, the most significant tautomeric equilibrium is the thiol-thione tautomerism. This involves the migration of a proton between the sulfur atom (thiol form) and a nitrogen atom of the pyrimidine ring (thione form).

The position of this equilibrium is crucial as the different tautomers exhibit distinct physicochemical properties, including polarity, hydrogen bonding capabilities, and three-dimensional shape. These differences can significantly impact a molecule's biological activity, receptor binding affinity, and pharmacokinetic profile.[2] Therefore, a thorough understanding and characterization of the tautomeric behavior of mercaptopyrimidine derivatives are paramount in the design and development of new therapeutic agents.

Thiol-Thione Tautomerism: The Core Equilibrium

The primary tautomeric relationship in mercaptopyrimidines is the equilibrium between the aromatic thiol form and the non-aromatic thione form.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Spectroscopic & Crystallographic Analysis cluster_data Data Interpretation Sample Mercaptopyrimidine Compound Solution Dissolution in various solvents (polar and non-polar) Sample->Solution Crystal Crystallization Sample->Crystal NMR NMR Spectroscopy (1H, 13C, 15N) Solution->NMR UVVis UV-Vis Spectroscopy Solution->UVVis IR IR Spectroscopy Solution->IR XRay X-ray Crystallography Crystal->XRay TautomerRatio Determine Tautomer Ratio & Equilibrium Constant NMR->TautomerRatio UVVis->TautomerRatio IR->TautomerRatio SolidState Identify Solid-State Tautomer XRay->SolidState ComputationalWorkflow cluster_modeling Molecular Modeling cluster_calculation Quantum Mechanical Calculations (DFT) cluster_comparison Comparison & Prediction Build Build Tautomer Structures Optimize Geometry Optimization (Gas Phase & Solvated) Build->Optimize Energy Calculate Relative Energies (ΔE, ΔH, ΔG) Optimize->Energy Spectra Predict NMR & UV-Vis Spectra Optimize->Spectra Predict Predict Tautomer Stabilities Energy->Predict Compare Compare with Experimental Data Spectra->Compare

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document provides a detailed protocol for the synthesis of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, ethyl 4-methoxy-3-oxobutanoate, followed by a cyclocondensation reaction with thiourea to yield the target pyrimidine derivative. This protocol includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthesis workflow.

Introduction

Pyrimidine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The 2-mercaptopyrimidine core, in particular, is a key structural motif in various therapeutic agents. This protocol outlines a reliable method for the synthesis of this compound, a functionalized pyrimidinol derivative. The procedure is based on the well-established condensation reaction between a β-keto ester and thiourea to form the pyrimidine ring[1].

Synthesis Pathway

The overall synthetic pathway involves two main steps:

  • Step 1: Synthesis of Ethyl 4-methoxy-3-oxobutanoate. This intermediate is synthesized from ethyl 4-chloroacetoacetate and methanol.

  • Step 2: Synthesis of this compound. The target compound is formed by the cyclocondensation of ethyl 4-methoxy-3-oxobutanoate with thiourea.

A visual representation of this workflow is provided below.

SynthesisWorkflow start1 Ethyl 4-chloroacetoacetate + Methanol reagent1 NaH, DMF intermediate Ethyl 4-methoxy-3-oxobutanoate reagent1->intermediate Step 1: Etherification reagent2 Thiourea, NaOEt, Ethanol final_product This compound reagent2->final_product Step 2: Cyclocondensation

Figure 1: Synthetic workflow for this compound.

Data Presentation

Table 1: Properties of Key Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Ethyl 4-chloroacetoacetate638-07-3C₆H₉ClO₃164.59
Sodium Hydride (60% in oil)7646-69-7NaH24.00
Methanol67-56-1CH₄O32.04
Thiourea62-56-6CH₄N₂S76.12
Sodium Ethoxide141-52-6C₂H₅NaO68.05
Ethanol64-17-5C₂H₅OH46.07
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09

Table 2: Summary of Experimental Parameters and Results

StepReactionTemperature (°C)Time (h)Yield (%)
1Etherification0 to RT16~15%
2CyclocondensationReflux (approx. 78°C)6Estimated 60-70%

Table 3: Expected Characterization Data for this compound

AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (s, 1H, SH), 11.8 (s, 1H, NH), 5.8 (s, 1H, pyrimidine-H), 4.3 (s, 2H, -CH₂-O), 3.3 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 175 (C=S), 162 (C=O), 155 (C-methoxymethyl), 105 (pyrimidine C-H), 75 (-CH₂-O), 58 (-OCH₃)
Mass Spec. (ESI-MS)m/z 173.04 [M+H]⁺
Appearance Off-white to pale yellow solid

Note: NMR chemical shifts are estimates and may vary depending on solvent and concentration.

Experimental Protocols

Materials and Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Reagents as listed in Table 1

  • Solvents: Diethyl ether (or MTBE), Ethyl acetate (EtOAc), Hexane, Deionized water

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄)

Step 1: Synthesis of Ethyl 4-methoxy-3-oxobutanoate

This procedure is adapted from a known method for the synthesis of ethyl 4-methoxy-3-oxobutanoate[2].

  • Preparation: Suspend sodium hydride (60% dispersion in mineral oil, 7.71 g, 192.7 mmol) in anhydrous N,N-Dimethylformamide (DMF, 110 mL) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet. Cool the suspension to 0°C using an ice bath.

  • Addition of Methanol: Slowly add a solution of methanol (2.64 g, 82.5 mmol) in anhydrous DMF (55 mL) dropwise to the NaH suspension while maintaining the temperature at 0°C. Stir the mixture for 30 minutes at this temperature after the addition is complete.

  • Addition of Chloro-precursor: Add a solution of ethyl 4-chloroacetoacetate (9.54 g, 57.9 mmol) in anhydrous DMF (55 mL) dropwise to the reaction mixture, again keeping the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Workup: Carefully quench the reaction by diluting with 1N HCl (400 mL). Extract the aqueous layer with diethyl ether or MTBE (3 x 250 mL).

  • Purification: Combine the organic layers and wash with water (5 x 200 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product, ethyl 4-methoxy-3-oxobutanoate, is obtained as a light yellow oil. Further purification can be achieved by silica gel column chromatography if necessary[2].

Step 2: Synthesis of this compound

This procedure is a standard pyrimidine synthesis adapted for the specific substrates[1].

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve metallic sodium (1.0 g, 43.5 mmol) in absolute ethanol (50 mL). Caution: This reaction is exothermic and produces flammable hydrogen gas.

  • Addition of Reagents: To the freshly prepared sodium ethoxide solution, add thiourea (3.3 g, 43.5 mmol). Stir the mixture until the thiourea is dissolved.

  • Addition of β-Keto Ester: Add the crude ethyl 4-methoxy-3-oxobutanoate (6.9 g, 43.0 mmol) from Step 1 to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator. Pour the concentrated mixture into ice-cold water (100 mL).

  • Purification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6. A precipitate should form. Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

References

The Antiviral Potential of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol: A Methodological Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature and patent databases do not contain specific studies on the antiviral activity of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol. Therefore, the following application notes and protocols are presented as a hypothetical framework based on established methodologies for the evaluation of novel pyrimidine derivatives in antiviral research. The data and specific pathways described are illustrative examples and not based on experimentally confirmed results for this particular compound.

Introduction

Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in nucleobases and their proven utility in a range of therapeutic agents, including antiviral drugs. Thiouracil derivatives, a subset of pyrimidines, have been explored for various biological activities. This document outlines a comprehensive guide for researchers, scientists, and drug development professionals on the potential application and systematic evaluation of this compound (also known as 6-(methoxymethyl)-2-thiouracil) as an antiviral agent.

Application Notes

Potential Antiviral Applications (Hypothetical):

Based on the activities of structurally related pyrimidine and thiouracil analogs, this compound could be investigated as a potential inhibitor of various viral enzymes. Its structural features suggest it might interfere with viral replication processes, making it a candidate for screening against a range of viruses, particularly those with RNA-dependent RNA polymerase or proteases that can be targeted by small molecules. Potential, yet unproven, areas of investigation include:

  • Broad-Spectrum Antiviral Screening: Initial evaluation against a panel of representative RNA and DNA viruses to identify any "hit" compounds.

  • Target-Specific Inhibition: Investigation as a potential inhibitor of viral polymerases, proteases, or helicases, which are common targets for antiviral drugs.

  • Combination Therapy: Exploring synergistic effects when used in conjunction with other known antiviral agents to potentially reduce drug resistance and enhance efficacy.

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that would be generated during the initial screening of this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

Virus TargetCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Influenza A/PR/8/34 (H1N1)MDCK15.2>100>6.6
Herpes Simplex Virus 1 (HSV-1)Vero22.5>100>4.4
Hepatitis C Virus (HCV) RepliconHuh-78.9>100>11.2
SARS-CoV-2Vero E618.7>100>5.3

EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index): A measure of the compound's therapeutic window.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized method based on the synthesis of similar pyrimidine derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the sodium ethoxide solution, add ethyl 4-methoxyacetoacetate (1 equivalent) and thiourea (1.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Precipitation: Acidify the residue with a dilute acid (e.g., 1M HCl) to a pH of approximately 5-6. The product should precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK, Huh-7) at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours (depending on the cell doubling time) at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the CC₅₀ value using non-linear regression analysis.

Protocol 3: Plaque Reduction Assay (PRA)
  • Cell Seeding: Seed 6-well plates with a confluent monolayer of host cells.

  • Virus Infection: Remove the culture medium and infect the cells with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

  • Compound Treatment: Prepare serial dilutions of the test compound in an overlay medium (e.g., 2% methylcellulose in MEM).

  • Overlay: After the 1-hour incubation, remove the virus inoculum and wash the cells with PBS. Add 2 mL of the compound-containing overlay medium to each well.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC₅₀ value using non-linear regression.

Visualizations: Diagrams and Workflows

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis cluster_moa Mechanism of Action Studies Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Characterization Structural Confirmation Purification->Characterization Cytotoxicity Cytotoxicity Assay (CC50) Characterization->Cytotoxicity Antiviral Antiviral Assay (EC50) Characterization->Antiviral SI_Calc Calculate Selectivity Index (SI) Cytotoxicity->SI_Calc Antiviral->SI_Calc MoA Enzyme/Replication Assays SI_Calc->MoA

Caption: Experimental workflow for the antiviral evaluation of a novel compound.

Hypothetical_Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_compound Compound Interaction Viral_RNA Viral Genomic RNA Viral_Polymerase RNA-dependent RNA Polymerase (RdRp) Viral_RNA->Viral_Polymerase Template New_RNA Nascent Viral RNA Viral_Polymerase->New_RNA Synthesizes Compound 2-Mercapto-6-(methoxymethyl) pyrimidin-4-ol Compound->Viral_Polymerase Inhibition

Caption: Hypothetical mechanism of action: Inhibition of viral RNA polymerase.

Application Notes and Protocols: 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

Following a comprehensive search for "2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol" and its activity as an enzyme inhibitor, we must report that there is currently a lack of specific publicly available data on this particular compound's biological activity. The scientific literature and chemical databases reviewed did not contain information regarding its target enzymes, inhibitory constants (e.g., IC50, Ki), or the signaling pathways it may affect.

While general methods for the synthesis of pyrimidine derivatives are documented, specific experimental protocols for enzymatic assays involving this compound are not available.[1][2][3][4][5] Basic chemical identifiers and mass spectrometry data for the compound and its analogs can be found, but this does not extend to its bioactivity.[6][7][8][9]

The provided search results included information on other compounds, such as terpinen-4-ol, which has been studied for its antibacterial properties and potential mechanisms of action, including interference with cell wall synthesis.[10][11][12] However, this information is not applicable to this compound.

Due to the absence of specific data on the enzyme inhibitory properties of this compound, we are unable to provide the requested detailed Application Notes, Protocols, quantitative data tables, and visualizations of signaling pathways or experimental workflows at this time.

Further primary research would be required to:

  • Identify the target enzyme(s) of this compound.

  • Determine its potency and mechanism of inhibition through enzymatic assays.

  • Elucidate its effects on cellular signaling pathways.

We recommend that researchers interested in this compound consider undertaking initial screening studies against a panel of relevant enzymes to identify potential biological targets. Should such data become available, the development of detailed application notes and protocols would be a feasible next step.

References

Application Notes and Protocols for Pyrimidinol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidinol derivatives, and their tautomeric pyrimidinone forms, represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry. The pyrimidine scaffold is a fundamental component of nucleobases, rendering it a privileged structure in drug design. The introduction of a hydroxyl group (or its keto tautomer) provides a key site for hydrogen bonding and further chemical modification, enabling the development of potent and selective therapeutic agents. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and development of pyrimidinol-based drug candidates.

I. Anticancer Applications

Pyrimidinol derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

A. Kinase Inhibition

Many pyrimidinol-based compounds act as ATP-competitive inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), and Cyclin-Dependent Kinases (CDKs).[1][2] The pyrimidine core mimics the adenine ring of ATP, allowing these molecules to bind to the ATP-binding pocket of the kinase domain.

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the inhibition of the EGFR signaling pathway by a pyrimidinol derivative.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Inhibitor Pyrimidinol Derivative Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Biginelli_Workflow Start Start: Combine Reactants (Aldehyde, β-Ketoester, Urea) and Catalyst Reaction Reflux Reaction Mixture (1-4 hours) Start->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Cooling Cool to Room Temperature TLC->Cooling Complete Workup Work-up: - Filter precipitate or - Pour into ice-water Cooling->Workup Purification Recrystallize Product Workup->Purification End End: Pure Dihydropyrimidinone Purification->End NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Inhibitor Pyrimidinol Derivative Inhibitor->IKK Inhibits Genes Pro-inflammatory Gene Transcription Nucleus->Genes Activates Broth_Microdilution_Workflow Start Start: Prepare Serial Dilutions of Test Compound in 96-well Plate Inoculation Inoculate Wells with Standardized Microbial Suspension Start->Inoculation Controls Include Positive, Negative, and Sterility Controls Inoculation->Controls Incubation Incubate at Appropriate Temperature and Duration Controls->Incubation Observation Visually Inspect for Microbial Growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC End End: MIC Value MIC->End

References

Application Notes and Protocols for the Analytical Determination of 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methoxymethylpyrimidine-2-thiol is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to known biologically active pyrimidine derivatives. Accurate and robust analytical methods are essential for its quantification in various matrices, including reaction mixtures, purification fractions, and biological samples. This document provides detailed protocols for the analysis of 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Additionally, a protocol for derivatization to enhance detection sensitivity is described. These methods are based on established analytical principles for similar thiol-containing and pyrimidine-based compounds.

Analytical Methods Overview

The primary analytical techniques suitable for 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol are reversed-phase HPLC and LC-MS. Direct analysis by HPLC-UV is feasible due to the UV absorbance of the pyrimidine ring. For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method. For trace-level quantification, pre-column derivatization of the thiol group can be employed to introduce a fluorescent tag, allowing for highly sensitive fluorescence detection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis and purity assessment of 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol in relatively clean samples.

Experimental Protocol
  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile-water mixture) to a final concentration of approximately 10-100 µg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a UV-Vis detector is used.

    • The chromatographic conditions outlined in the table below are based on methods for similar pyrimidine-2-thiol compounds.[1][2]

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength ~275 nm (based on UV spectra of 2-thiouracil derivatives)
Injection Volume 10 µL
Data Presentation
CompoundExpected Retention Time (min)Wavelength (nm)Limit of Detection (LOD)
4-Hydroxy-6-methoxymethylpyrimidine-2-thiol5 - 10 (estimated)~275~0.1 - 1 µg/mL (estimated)

Note: The retention time and LOD are estimates and should be determined experimentally.

Experimental Workflow for HPLC-UV Analysis

HPLC_UV_Workflow sample_prep Sample Preparation (Dissolve & Filter) hplc_injection HPLC Injection sample_prep->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (~275 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis LC_MS_Workflow sample_prep Sample Preparation (Extraction & Cleanup) hplc_separation UPLC/HPLC Separation (C18 Column) sample_prep->hplc_separation ionization Electrospray Ionization (ESI) hplc_separation->ionization mass_analysis Mass Analysis (e.g., TOF or QQQ) ionization->mass_analysis data_processing Data Processing & Quantification mass_analysis->data_processing Derivatization_Workflow cluster_prep Derivatization cluster_analysis HPLC Analysis sample Sample/Standard add_buffer Add Tris-HCl Buffer (pH 9.0) sample->add_buffer add_mbbr Add mBBr Solution add_buffer->add_mbbr incubate Incubate (10 min, RT, dark) add_mbbr->incubate stop_reaction Add Stopping Solution incubate->stop_reaction hplc_injection HPLC Injection stop_reaction->hplc_injection separation C18 Separation hplc_injection->separation fluorescence_detection Fluorescence Detection (Ex: ~380 nm, Em: ~480 nm) separation->fluorescence_detection data_analysis Data Analysis fluorescence_detection->data_analysis

References

Application Notes and Protocols: Characterization of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research data specifically detailing the biological activity and cell-based assays for 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol is limited. The following application notes and protocols are presented as a representative template for the characterization of a novel mercaptopyrimidine derivative, based on established methodologies for similar compounds and general practices in drug discovery. The hypothetical compound will be referred to as MP-1 .

Introduction

Mercaptopyrimidine derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological potential. The pyrimidine scaffold is a key pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.[1] This document outlines a series of detailed protocols for cell-based assays designed to characterize the cytotoxic, target-specific, and functional activities of a novel mercaptopyrimidine compound, MP-1 (representing this compound). These assays are crucial for elucidating the mechanism of action and therapeutic potential of new chemical entities in a preclinical setting.

Hypothesized Biological Target: Based on the activities of related compounds, MP-1 is hypothesized to act as an inhibitor of a key signaling kinase involved in cancer cell proliferation and angiogenesis, such as a Receptor Tyrosine Kinase (RTK).

Proposed Signaling Pathway and Experimental Workflow

To effectively characterize MP-1 , a systematic workflow is employed, starting from broad cytotoxicity screening to specific mechanism of action and functional assays.

G cluster_workflow Experimental Workflow for MP-1 Characterization A Primary Screening: Cytotoxicity Assay (MTT) B Determination of IC50 A->B Quantify Viability C Target Engagement: Cellular Thermal Shift Assay (CETSA) B->C Use non-toxic concentrations D Mechanism of Action: In-Cell Kinase Assay C->D Confirm target interaction E Pathway Analysis: Western Blot for p-AKT, p-ERK D->E Validate downstream effects F Functional Assays: Cell Migration & Invasion E->F Assess physiological relevance G Data Analysis & Reporting F->G

Caption: A typical workflow for characterizing a novel kinase inhibitor.

The proposed mechanism of action involves the inhibition of an RTK, which subsequently blocks downstream pro-survival and proliferative signaling pathways like the PI3K/AKT and RAS/MEK/ERK pathways.

G cluster_pathway Hypothesized Signaling Pathway for MP-1 Action GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS MP1 MP-1 MP1->RTK AKT AKT PI3K->AKT NUCLEUS Nucleus AKT->NUCLEUS MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->NUCLEUS TF Transcription Factors (e.g., NF-κB) OUTPUT Gene Expression: (Proliferation, Angiogenesis, Survival) TF->OUTPUT

Caption: MP-1 hypothetically inhibits RTK, blocking downstream signaling.

Data Presentation: Quantitative Summary

The following tables summarize hypothetical data obtained from the characterization of MP-1 .

Table 1: Cytotoxicity of MP-1 in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) after 48h
HUVEC Endothelial 15.2 ± 1.8
MDA-MB-231 Breast Cancer 8.5 ± 0.9
A549 Lung Cancer 12.1 ± 1.3

| MCF-7 | Breast Cancer | 25.4 ± 2.5 |

Table 2: Biochemical and Functional Inhibition by MP-1

Assay Type Target / Process Cell Line IC50 / Effect
In-Cell Kinase Assay RTK Phosphorylation HUVEC 2.1 ± 0.4 µM
Western Blot p-AKT Levels MDA-MB-231 Significant reduction at 5 µM
Western Blot p-ERK Levels MDA-MB-231 Significant reduction at 5 µM

| Wound Healing Assay | Cell Migration | MDA-MB-231 | 65% inhibition at 5 µM after 24h |

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 96-well cell culture plates

    • Human cancer cell lines (e.g., MDA-MB-231)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MP-1 stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Multichannel pipette, microplate reader

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

    • Compound Treatment: Prepare serial dilutions of MP-1 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.[1]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of a compound to its target protein in a cellular context, as ligand binding typically increases the protein's thermal stability.[2]

  • Materials:

    • HUVEC or other target cells

    • MP-1 stock solution

    • PBS, Trypsin

    • Thermal cycler

    • Liquid nitrogen

    • Lysis buffer with protease inhibitors

    • Antibodies for the target protein (RTK) and a control protein (e.g., GAPDH)

  • Methodology:

    • Cell Treatment: Treat cultured HUVECs with MP-1 (e.g., 10 µM) or vehicle (DMSO) for 2 hours.

    • Harvesting: Harvest the cells using trypsin, wash with PBS, and resuspend in PBS.

    • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler.[2]

    • Cell Lysis: Subject the heated cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.[2]

    • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stable protein) from the precipitated, denatured protein.

    • Analysis: Collect the supernatants and analyze the protein levels of the target RTK and a control protein by Western blot. An increase in the amount of soluble target protein at higher temperatures in the MP-1 -treated samples compared to the control indicates target engagement.

Protocol 3: In-Cell Kinase Activity Assay (ELISA-based)

This assay quantifies the phosphorylation of a specific kinase target within the cell.

  • Materials:

    • 96-well plates

    • Target cells (e.g., HUVECs)

    • Serum-free medium

    • MP-1

    • Growth factor/stimulant (e.g., VEGFA)[2]

    • Fixing solution (e.g., 4% paraformaldehyde)

    • Primary antibody against the phosphorylated target (e.g., anti-pRTK)

    • HRP-conjugated secondary antibody

    • TMB substrate, Stop solution (e.g., 2 N H₂SO₄)

  • Methodology:

    • Cell Culture: Seed cells in a 96-well plate and grow to confluence. Starve the cells in serum-free medium for 24 hours.[2]

    • Treatment: Pre-treat the cells with various concentrations of MP-1 for 1-2 hours.

    • Stimulation: Stimulate the cells with a growth factor (e.g., VEGFA) for 15-30 minutes to induce kinase phosphorylation.

    • Fixing and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent-based buffer.

    • Immunodetection: Incubate with the primary anti-pRTK antibody, followed by incubation with an HRP-conjugated secondary antibody.[2]

    • Signal Development: Add TMB substrate and stop the reaction with H₂SO₄. Measure the absorbance at 450 nm.[2] A decrease in signal indicates inhibition of kinase activity.

Protocol 4: Wound Healing (Scratch) Assay for Cell Migration

This assay is a straightforward method to study cell migration in vitro.

  • Materials:

    • 6-well or 12-well plates

    • MDA-MB-231 cells

    • MP-1

    • 200 µL pipette tip

    • Microscope with a camera

  • Methodology:

    • Create Monolayer: Seed cells in a plate and grow them to full confluency.

    • Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or wound in the cell monolayer.

    • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh medium containing a sub-lethal concentration of MP-1 or vehicle control.

    • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).

    • Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time. A reduction in closure rate in MP-1 -treated wells indicates inhibition of cell migration.

Logical Decision Framework

The characterization process follows a logical progression to build a comprehensive profile of the compound's activity.

G cluster_logic Decision Tree for Compound Characterization A Is MP-1 cytotoxic (IC50 < 30 µM)? B Does MP-1 engage the target (CETSA)? A->B  Yes E STOP: Low Potency A->E No   C Does MP-1 inhibit kinase activity? B->C  Yes F STOP: Off-target cytotoxicity B->F No   D Does MP-1 inhibit cell migration? C->D  Yes G STOP: Target binding is not functional C->G No   H PROCEED: Promising lead candidate D->H  Yes I PROCEED: Potentially cytotoxic, non-migratory inhibitor D->I No  

References

Application Notes and Protocols for Pyrimidine Derivatives in Plant Growth Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific information is publicly available for the plant growth stimulation effects of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol. The following application notes and protocols are based on the broader class of pyrimidine derivatives that have demonstrated efficacy as plant growth regulators. The information provided is intended to serve as a foundational guide for research and development in this area.

Introduction

Pyrimidine derivatives are a class of heterocyclic organic compounds that are fundamental to various biological processes. While their roles in medicine are well-documented, emerging research highlights their potential in agriculture as potent plant growth regulators.[1][2] Certain synthetic pyrimidine derivatives exhibit physiological effects similar to natural plant hormones like auxins and cytokinins, influencing cell division, elongation, and differentiation.[1][2] These compounds can enhance vegetative growth, improve photosynthetic efficiency, and ultimately increase crop yields.[1][3] This document provides a comprehensive overview of the application of pyrimidine derivatives in plant growth stimulation, including quantitative data on their efficacy and detailed experimental protocols.

Overview of Pyrimidine Derivatives as Plant Growth Regulators

Several pyrimidine derivatives have been identified as effective plant growth regulators. Notably, sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine, known as Methyur and Kamethur respectively, have shown significant auxin- and cytokinin-like activities.[1][2][3] These compounds have been demonstrated to:

  • Promote Root and Shoot Growth: Studies on various crops, including wheat, barley, and tomato, have shown that treatment with pyrimidine derivatives leads to increased shoot and root length.[1][3][4][5]

  • Increase Biomass: Application of these compounds can result in a significant increase in the overall biomass of the treated plants.[3]

  • Enhance Photosynthesis: Pyrimidine derivatives have been observed to increase the content of photosynthetic pigments such as chlorophyll a, chlorophyll b, and carotenoids in leaves, suggesting an improvement in photosynthetic capacity.[3][6]

The proposed mechanism of action involves the modulation of endogenous phytohormone signaling pathways, either by mimicking the natural hormones or by influencing their biosynthesis and metabolism.[1][2]

Quantitative Data on Plant Growth Stimulation

The following tables summarize the quantitative effects of select pyrimidine derivatives on different plant species as reported in scientific literature.

Table 1: Effect of Pyrimidine Derivatives on Wheat (Triticum aestivum L.) Growth [1][5]

Treatment (Concentration)Average Shoot Length (mm)Average Root Length (mm)
Control (Distilled Water)ReferenceReference
Auxin IAA (10⁻⁶ M)IncreasedIncreased
Pyrimidine Derivatives (10⁻⁶ M)Similar to or higher than Auxin IAASimilar to or higher than Auxin IAA

Table 2: Effect of Thioxopyrimidine Derivatives on Barley (Hordeum vulgare L.) Growth and Photosynthesis [3]

Treatment (10⁻⁶ M)Average Shoot Length (mm)Average Root Length (mm)Average Biomass (g/10 plants)Chlorophyll a+b (µg/ml)Carotenoids (µg/ml)
ControlReferenceReferenceReferenceReferenceReference
Auxin IAAIncreasedIncreasedIncreasedIncreasedIncreased
MethyurIncreasedIncreasedIncreasedIncreasedIncreased
KamethurIncreasedIncreasedIncreasedIncreased by 53.81%Increased by 32.027%
IvinIncreasedIncreasedIncreasedIncreasedIncreased
Thioxopyrimidine DerivativesIncreasedIncreasedIncreasedIncreasedIncreased

Table 3: Effect of Pyrimidine Derivatives on Tomato (Solanum lycopersicum L.) Seedling Growth [6]

TreatmentIncrease in Photosynthetic Pigments (Compared to Control)Increase in Total Soluble Proteins (Compared to Control)
Pyrimidine DerivativesChlorophyll a: 17-116%Chlorophyll b: 19-155%Chlorophylls a+b: 16-126%Carotenoids: 15-86%40-241%

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of pyrimidine derivatives as plant growth stimulators.

Seed Germination and Seedling Growth Assay

Objective: To assess the effect of pyrimidine derivatives on seed germination and early seedling growth.

Materials:

  • Seeds of the target plant species (e.g., wheat, barley, tomato).

  • Test compounds (pyrimidine derivatives) at various concentrations (e.g., 10⁻⁶ M, 10⁻⁸ M, 10⁻⁹ M).

  • Control solutions: Distilled water, and a solution of a known plant growth regulator (e.g., Indole-3-acetic acid - IAA at 10⁻⁶ M).

  • Petri dishes with filter paper.

  • Growth chamber with controlled temperature, humidity, and light conditions.

  • Ruler or caliper for measurements.

Procedure:

  • Surface sterilize the seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute wash in a 1% sodium hypochlorite solution, and finally rinse thoroughly with sterile distilled water.

  • Place two layers of sterile filter paper in each petri dish.

  • Moisten the filter paper with 5 mL of the respective test solution or control solution.

  • Place a predetermined number of seeds (e.g., 20) evenly spaced on the filter paper in each petri dish.

  • Seal the petri dishes with parafilm to maintain humidity.

  • Incubate the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • After a set period (e.g., 7-14 days), record the germination percentage.

  • Measure the shoot length and root length of the seedlings.

  • Calculate the average and standard deviation for each treatment group.

Vegetative Growth Assay in Hydroponics or Soil

Objective: To evaluate the effect of pyrimidine derivatives on the vegetative growth of plants.

Materials:

  • Seedlings of the target plant species.

  • Hydroponic system or pots with a suitable soil mix.

  • Nutrient solution for hydroponics.

  • Test compounds (pyrimidine derivatives) at various concentrations.

  • Control solutions.

  • Greenhouse or growth chamber with controlled environmental conditions.

Procedure:

  • Germinate seeds as described in protocol 4.1.

  • Transplant uniform seedlings into the hydroponic system or soil pots.

  • Allow the seedlings to acclimate for a few days.

  • Apply the test compounds to the plants. For hydroponics, add the compounds to the nutrient solution. For soil-grown plants, apply as a soil drench or a foliar spray.

  • Maintain the plants in a controlled environment for a specified period (e.g., 4 weeks).

  • At the end of the experimental period, harvest the plants and measure the following parameters:

    • Shoot height.

    • Root length.

    • Fresh and dry weight of shoots and roots (biomass).

    • Leaf area.

  • Perform statistical analysis to compare the different treatment groups.

Photosynthetic Pigment Analysis

Objective: To determine the effect of pyrimidine derivatives on the photosynthetic pigment content in leaves.

Materials:

  • Fresh leaf tissue from treated and control plants.

  • 80% acetone.

  • Spectrophotometer.

  • Mortar and pestle.

  • Centrifuge.

Procedure:

  • Collect a known weight of fresh leaf tissue (e.g., 0.1 g) from the third or fourth fully expanded leaf from the apex.

  • Grind the leaf tissue in a mortar and pestle with 10 mL of 80% acetone until the tissue is completely white.

  • Transfer the extract to a centrifuge tube and centrifuge at 5000 rpm for 10 minutes.

  • Collect the supernatant and measure the absorbance at 663 nm, 645 nm, and 470 nm using a spectrophotometer, with 80% acetone as a blank.

  • Calculate the concentration of chlorophyll a, chlorophyll b, and total carotenoids using the following equations (for concentrations in µg/mL):

    • Chlorophyll a = 12.7 (A₆₆₃) - 2.69 (A₆₄₅)

    • Chlorophyll b = 22.9 (A₆₄₅) - 4.68 (A₆₆₃)

    • Total Carotenoids = (1000 (A₄₇₀) - 1.82 Chl a - 85.02 Chl b) / 198

Visualizations

Pyrimidine De Novo Synthesis Pathway in Plants

The biosynthesis of pyrimidines is a fundamental pathway for plant growth and development, providing the necessary building blocks for nucleic acids.[7][8][9]

Pyrimidine_De_Novo_Synthesis cluster_input cluster_prpp_input CP Carbamoyl Phosphate ATCase ATCase CP->ATCase Asp Aspartate Asp->ATCase CA Carbamoyl Aspartate DHOase DHOase CA->DHOase DHO Dihydroorotate DHODH DHODH DHO->DHODH OA Orotate UMPSase1 UMPSase OA->UMPSase1 PRPP PRPP PRPP->UMPSase1 OMP Orotidine 5'-monophosphate UMPSase2 UMPSase OMP->UMPSase2 UMP Uridine 5'-monophosphate ATCase->CA DHOase->DHO DHODH->OA UMPSase1->OMP UMPSase2->UMP

Caption: Pyrimidine de novo synthesis pathway in plants.

Hypothetical Signaling Pathway for Pyrimidine Derivatives

Based on their observed auxin- and cytokinin-like effects, a hypothetical signaling pathway can be proposed.

Hypothetical_Signaling_Pathway PD Pyrimidine Derivative Receptor Hormone Receptor (Auxin/Cytokinin) PD->Receptor Binds to or modulates Signaling Signal Transduction Cascade Receptor->Signaling Activates TF Transcription Factors Signaling->TF Activates Genes Hormone-responsive Genes TF->Genes Regulates expression of Response Cellular Responses (Growth, Division, Differentiation) Genes->Response Leads to

Caption: Hypothetical signaling pathway of pyrimidine derivatives.

Experimental Workflow for Evaluating Plant Growth Regulators

A logical workflow is crucial for the systematic evaluation of new plant growth regulating compounds.

Experimental_Workflow Synthesis Compound Synthesis & Characterization Screening Primary Screening (Seed Germination Assay) Synthesis->Screening DoseResponse Dose-Response Studies Screening->DoseResponse Secondary Secondary Assays (Vegetative Growth) DoseResponse->Secondary Biochemical Biochemical Analysis (Photosynthetic Pigments) Secondary->Biochemical Mechanism Mechanism of Action Studies Biochemical->Mechanism Field Greenhouse & Field Trials Mechanism->Field

Caption: Experimental workflow for plant growth regulator evaluation.

References

Application Notes and Protocols for Evaluating the Herbicidal Activity of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the herbicidal activity of pyrimidine derivatives. This document details the primary mechanisms of action, experimental protocols for in-planta and in-vitro assays, and a summary of quantitative data for representative compounds.

Introduction to Pyrimidine Derivatives as Herbicides

Pyrimidine and its derivatives are a cornerstone in the development of modern herbicides due to their diverse biological activities and amenability to chemical modification.[1] These heterocyclic compounds have been successfully developed to target various essential processes in plants, leading to effective weed control. Many commercial herbicides are based on the pyrimidine scaffold, and ongoing research continues to explore novel pyrimidine derivatives to overcome the challenge of herbicide resistance.[2][3]

Mechanisms of Action

The herbicidal activity of pyrimidine derivatives is primarily attributed to the inhibition of specific enzymes crucial for plant growth and development. The three main molecular targets identified for pyrimidine-based herbicides are Acetohydroxyacid Synthase (AHAS), Protoporphyrinogen Oxidase (PPO), and the more recently discovered target, Dihydroorotate Dehydrogenase (DHODH).[2][4][5]

Acetohydroxyacid Synthase (AHAS) Inhibition

AHAS (also known as acetolactate synthase, ALS) is a pivotal enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and overall plant growth.[6] The absence of this pathway in animals makes AHAS an excellent target for selective herbicides.[6] Pyrimidine derivatives, such as the pyrimidine-biphenyl hybrids, bind to the active site of AHAS, preventing substrate access and leading to a deficiency in these vital amino acids, ultimately causing plant death.[2][3]

AHAS_Inhibition Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS BCAA Branched-Chain Amino Acids (Val, Leu, Ile) AHAS->BCAA Protein Protein Synthesis BCAA->Protein Growth Plant Growth Protein->Growth Pyrimidine Pyrimidine Derivatives (e.g., Pyrimidine-Biphenyls) Pyrimidine->AHAS Inhibition

Mechanism of AHAS Inhibition by Pyrimidine Derivatives.
Protoporphyrinogen Oxidase (PPO) Inhibition

PPO is the final common enzyme in the biosynthesis of both chlorophyll and heme.[7] It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO by certain pyrimidine derivatives, such as some pyrido[2,3-d]pyrimidines, leads to the accumulation of protoporphyrinogen IX in the cytoplasm.[8] In the presence of light and oxygen, this accumulated substrate is rapidly oxidized, generating reactive oxygen species (ROS) that cause lipid peroxidation and rapid destruction of cell membranes, leading to necrosis.[9][10]

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Accumulation Accumulation & Cytoplasmic Leakage Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX PPO->Accumulation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Pyrimidine Pyrimidine Derivatives (e.g., Pyrido[2,3-d]pyrimidines) Pyrimidine->PPO Inhibition ROS Reactive Oxygen Species (ROS) (Light & O2) Accumulation->ROS Cell_Death Cell Membrane Destruction & Necrosis ROS->Cell_Death

Mechanism of PPO Inhibition by Pyrimidine Derivatives.
Dihydroorotate Dehydrogenase (DHODH) Inhibition

A novel mechanism of action for herbicides was recently identified involving the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway.[4][11] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental components of DNA and RNA.[5] The herbicide tetflupyrolimet, an aryl pyrrolidinone anilide, has been shown to inhibit plant DHODH.[4][11] This inhibition leads to a depletion of the pyrimidine pool, arresting cell cycle and growth, and ultimately resulting in plant death. This discovery has established the pyrimidine biosynthetic pathway as a viable target for new herbicides.[4]

DHODH_Inhibition Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidines Pyrimidines (UMP) Orotate->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Growth Plant Growth DNA_RNA->Growth Pyrimidine_Herbicide DHODH-Inhibiting Herbicides (e.g., Tetflupyrolimet) Pyrimidine_Herbicide->DHODH Inhibition

Mechanism of DHODH Inhibition.

Data Presentation: Herbicidal Activity of Pyrimidine Derivatives

The following tables summarize the quantitative data on the herbicidal activity of selected pyrimidine derivatives against their target enzymes and various weed species.

Table 1: In Vitro Enzyme Inhibition by Pyrimidine Derivatives

Compound ClassCompoundTarget EnzymeIC50 / Ki ValueReference(s)
Pyrimidine-Biphenyl4aaArabidopsis thaliana AHASKi = 0.09 µM[3]
Pyrimidine-Biphenyl4bbArabidopsis thaliana AHASKi = 0.02 µM[3]
Pyrimidine-BiphenylIaAHASIC50 = 157 µM[12]
Pyrimidine-BiphenylIIaAHASIC50 = 189 µM[12]
Pyrimidine-BiphenylIIIaAHASIC50 = 343 µM[12]
Pyrrolidinone AnilideTetflupyrolimetSetaria italica DHODHIC50 = 4.3 nM[5]
Pyrrolidinone AnilideTetflupyrolimetHomo sapiens DHODHIC50 = 380 nM[5]
HydroxypyrazoleWF-8Setaria viridis DHODHIC50 = 64.97 µM[13]
HydroxypyrazoleWF-19Setaria viridis DHODHIC50 = 91.52 µM[13]
Pyrido[2,3-d]pyrimidine11qmtPPOKi = 0.0074 µM
Commercial PPO InhibitorFomesafenHuman PPOIC50 = 110 nM[14]
Commercial PPO InhibitorLactofenPlant PPOIC50 = 25 nM[14]

Table 2: In Planta Herbicidal Activity of Pyrimidine Derivatives

Compound ClassCompoundWeed SpeciesAssay TypeApplication RateGrowth Inhibition (%)Reference(s)
Pyrimidine-BiphenylIcaEchinochloa crusgalliPost-emergence187.5 g ai/ha≥ 80%[12]
Pyrimidine-BiphenylIcaDigitaria sanguinalisPost-emergence187.5 g ai/ha≥ 80%[12]
Pyrimidine-Tetrahydrocarbazole5qAbutilon theophrastiPost-emergence750 g ai/ha≥ 80%[15]
Pyrimidine-Tetrahydrocarbazole5qCassia toraPost-emergence750 g ai/ha≥ 80%[15]
Pyrimidine-Tetrahydrocarbazole5qEchinochloa crusgalliPost-emergence750 g ai/ha60-79%[15]
Pyrimidine-Tetrahydrocarbazole5qAmaranthus retroflexusPost-emergence750 g ai/ha60-79%[15]
Pyrimidine-Tetrahydrocarbazole5qDigitaria sanguinalisPost-emergence750 g ai/ha60-79%[15]
Pyrido[2,3-d]pyrimidine2oAgrostis stoloniferaPost-emergence1 mMGood activity (4-5 ranking)[8]
Pyrido[2,3-d]pyrimidine2oLactuca sativaPost-emergence1 mMNo marked inhibitory effect[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific compounds and plant species being tested.

In-Planta Herbicidal Activity Assays

Herbicidal_Assay_Workflow cluster_pre Pre-Emergence Assay cluster_post Post-Emergence Assay Pre_Sowing 1. Sow seeds in soil-filled pots Pre_Application 2. Apply test compound solution to soil surface Pre_Sowing->Pre_Application Pre_Incubation 3. Incubate in controlled environment Pre_Application->Pre_Incubation Pre_Evaluation 4. Evaluate germination and seedling growth Pre_Incubation->Pre_Evaluation Post_Growth 1. Grow seedlings to 2-4 leaf stage Post_Application 2. Apply test compound solution to foliage Post_Growth->Post_Application Post_Incubation 3. Incubate in controlled environment Post_Application->Post_Incubation Post_Evaluation 4. Evaluate plant injury and biomass Post_Incubation->Post_Evaluation Start Start Start->Pre_Sowing Start->Post_Growth Docking_Workflow Prep_Protein 1. Prepare Target Protein Structure (e.g., from PDB) Grid_Gen 3. Define Binding Site & Generate Grid Box Prep_Protein->Grid_Gen Prep_Ligand 2. Prepare Ligand Structure (3D model of pyrimidine derivative) Docking_Run 4. Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Docking_Run Grid_Gen->Docking_Run Analysis 5. Analyze Results (Binding energy, poses, interactions) Docking_Run->Analysis

References

S-Alkylation of Mercaptopyrimidines: A Detailed Protocol and Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Application Notes

The S-alkylation of mercaptopyrimidines is a fundamental synthetic transformation that provides access to a diverse range of 2-thioether-pyrimidine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their wide spectrum of biological activities. S-alkylated mercaptopyrimidines have demonstrated potential as anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, and anticancer agents.[1][2][3] The introduction of various alkyl groups onto the sulfur atom allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

The reaction proceeds via a nucleophilic substitution mechanism where the sulfur atom of the mercaptopyrimidine acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent.[4] The reaction is typically carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion. Common bases include sodium hydroxide, potassium carbonate, and sodium acetate. A variety of alkylating agents can be employed, most commonly alkyl halides. The choice of solvent, temperature, and reaction time are critical parameters that can influence the reaction's yield and selectivity.

This document provides a generalized protocol for the S-alkylation of mercaptopyrimidines, a summary of reaction conditions from various literature sources, and a workflow diagram to guide researchers in the synthesis of these valuable compounds.

Quantitative Data Summary

The following table summarizes various reaction conditions and yields for the S-alkylation of different mercaptopyrimidines as reported in the scientific literature.

Mercaptopyrimidine DerivativeAlkylating AgentBaseSolventReaction TimeTemperatureYield (%)Reference
6-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyrimidine-2,4(1H,3H)-dioneVarious halogen derivativesSodium hydroxidePropan-2-olNot SpecifiedNot Specified68-88[5]
4,6-diamino-2-mercaptopyrimidinen-heptyl chlorideSodium salt (pre-formed)DMFNot Specified50 °C67[6]
4,6-diamino-2-mercaptopyrimidine2,4-dimethylbenzyl chlorideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]
2-alkylmercapto-4-mercapto-6-phenyl-pyrimidine-5-carbonitrilesα-halocarbonyl compoundsSodium acetateEthanolNot SpecifiedRefluxNot Specified[8]
(E)-thienyl chalcones and thiourea (in situ formation of mercaptopyrimidine)Not ApplicablePotassium hydroxideEthanol18-30 hrsRefluxNot Specified[9]
4-amino-6-hydroxy-2-mercaptopyrimidineIodomethane, 1-iodopropane, benzyl bromideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]
Pyrazolo[1,5-c]quinazoline-5(6H)-thioneMethyl iodideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedQuantitative[1]

Experimental Workflow

S_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification (Optional) A Dissolve Mercaptopyrimidine in Solvent B Add Base A->B C Stir at Room Temperature B->C D Add Alkylating Agent C->D Formation of Thiolate E Heat to Reaction Temperature (e.g., 50°C or Reflux) D->E F Monitor Reaction Progress (e.g., by TLC) E->F G Cool Reaction Mixture F->G Reaction Complete H Precipitate Product (e.g., by adding water/ice) G->H I Filter Precipitate H->I J Wash with Cold Solvent I->J K Dry the Product J->K L Recrystallization K->L If necessary

Caption: General workflow for the S-alkylation of mercaptopyrimidines.

Detailed Experimental Protocol

This protocol provides a general procedure for the S-alkylation of a mercaptopyrimidine using an alkyl halide. The specific quantities, solvent, base, temperature, and reaction time should be optimized for each specific substrate and alkylating agent based on literature precedents or preliminary small-scale experiments.

Materials:

  • Mercaptopyrimidine derivative

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., sodium hydroxide, potassium carbonate, sodium acetate)

  • Anhydrous solvent (e.g., ethanol, dimethylformamide (DMF), propan-2-ol)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Preparation of the Thiolate Salt:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the mercaptopyrimidine (1.0 eq) in the chosen anhydrous solvent.

    • Add the base (1.0 - 1.2 eq) to the solution portion-wise while stirring.

    • Stir the mixture at room temperature for 15-30 minutes to ensure the complete formation of the thiolate salt. In some cases, the sodium salt of the mercaptopyrimidine may be prepared in advance and isolated.[6]

  • Alkylation Reaction:

    • To the stirred suspension of the thiolate salt, add the alkylating agent (1.0 - 1.1 eq) dropwise at room temperature.

    • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 50 °C or reflux) and maintain it for the required time (typically ranging from a few hours to overnight, as seen in some syntheses taking 18-30 hours).[9]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates out of the solution upon cooling, it can be collected by filtration.

    • Alternatively, the product can be precipitated by pouring the reaction mixture into ice-cold water.[9]

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold water and then with a small amount of cold solvent (e.g., ethanol) to remove any unreacted starting materials and salts.

    • Dry the product in a vacuum oven or air-dry at room temperature.

  • Purification (if necessary):

    • If the product is not sufficiently pure after filtration and washing, it can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or a solvent mixture).[5][11]

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents are often toxic and/or carcinogenic; handle with extreme care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in the preparation of S-alkylated mercaptopyrimidines, which is a synthetic pathway rather than a biological signaling pathway.

Synthetic_Pathway Start Mercaptopyrimidine (R-SH) Thiolate Thiolate Anion (R-S⁻) Start->Thiolate + Base (Deprotonation) Base Base (e.g., NaOH) Base->Thiolate Product S-Alkylated Mercaptopyrimidine (R-S-R') Thiolate->Product + Alkylating Agent (Nucleophilic Substitution) AlkylatingAgent Alkylating Agent (R'-X) AlkylatingAgent->Product

Caption: Synthetic pathway for S-alkylation of mercaptopyrimidines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and efficient method for synthesizing this compound is the cyclocondensation of ethyl 4-methoxyacetoacetate with thiourea in the presence of a base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent.

Q2: What are the critical parameters affecting the yield of the reaction?

Several factors can significantly impact the yield:

  • Purity of Reactants: Ensure that ethyl 4-methoxyacetoacetate, thiourea, and the base are of high purity. Impurities can lead to side reactions.[1]

  • Reaction Temperature: The temperature needs to be carefully controlled. While refluxing is common, excessive heat can lead to the decomposition of reactants and products.[2]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[2]

  • Stoichiometry: The molar ratios of the reactants and the base should be carefully controlled to minimize side product formation.[2]

  • Moisture Content: The reaction is sensitive to moisture. Using anhydrous solvents and reagents is crucial for achieving high yields.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate. Develop the plate using a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to visualize the consumption of the starting materials and the formation of the product. The reaction is considered complete when the starting material spots are no longer visible.[2]

Q4: What are the common side products in this synthesis?

Potential side reactions can lead to the formation of various byproducts, including:

  • Self-condensation of ethyl 4-methoxyacetoacetate.

  • Formation of other heterocyclic compounds.

  • Over-alkylation or other reactions involving the methoxymethyl group under harsh conditions.

Careful control of reaction conditions can help minimize the formation of these impurities.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low to No Product Formation Inactive or insufficient base.Use freshly prepared sodium ethoxide or methoxide. Ensure the correct stoichiometry is used.
Low reaction temperature.Gradually increase the reaction temperature while monitoring for product formation and potential degradation.
Impure starting materials.Use high-purity ethyl 4-methoxyacetoacetate and thiourea.
Low Yield Incomplete reaction.Increase the reaction time and monitor by TLC until the starting materials are consumed.
Product decomposition.Avoid excessively high temperatures and prolonged reaction times. Consider running the reaction at a lower temperature for a longer duration.
Suboptimal work-up procedure.Ensure the pH is carefully adjusted during product precipitation. Avoid excessive washing with solvents in which the product has some solubility.
Product is Discolored (Yellow or Brown) Reaction mixture was overheated or boiled for too long.Reduce the reflux time or temperature. A longer heating period can cause the product to darken.[3]
Presence of impurities.Purify the crude product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. The use of activated carbon during recrystallization can help remove colored impurities.
Difficulty in Product Isolation/Purification Product is too soluble in the work-up solvents.Minimize the volume of the solvent used for washing. Use cold solvents for washing to reduce solubility.
Co-precipitation of impurities.Recrystallize the crude product. If recrystallization is not effective, consider column chromatography on silica gel.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reliable method for the synthesis of a structurally similar compound, 2-thio-6-methyluracil.[4]

Materials:

  • Ethyl 4-methoxyacetoacetate

  • Thiourea

  • Sodium methoxide

  • Methanol (anhydrous)

  • Glacial acetic acid

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1 mole equivalent), ethyl 4-methoxyacetoacetate (1 mole equivalent), and sodium methoxide (1.2 mole equivalents) to anhydrous methanol.

  • Reaction: Gently heat the reaction mixture to reflux using a steam bath or a heating mantle. Continue refluxing for 6-8 hours. The reaction can be monitored by TLC.

  • Solvent Removal: After the reaction is complete, remove the methanol by evaporation under reduced pressure.

  • Work-up: Dissolve the residue in hot water. If the solution is colored, add a small amount of activated carbon and filter the hot solution.

  • Precipitation: Carefully add glacial acetic acid to the hot filtrate to adjust the pH to 5-6. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration. To further purify, suspend the wet solid in boiling water containing a small amount of acetic acid, stir thoroughly, and then cool in an ice bath.

  • Drying: Collect the purified product by filtration, wash with cold water, and dry in an oven at 70°C.

Visualizations

Synthesis Pathway

Synthesis_Pathway reagent1 Ethyl 4-methoxyacetoacetate reaction Cyclocondensation reagent1->reaction reagent2 Thiourea reagent2->reaction base Sodium Methoxide in Methanol base->reaction Reflux product This compound reaction->product

Caption: Synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield check_reaction Check TLC for unreacted starting materials start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Yes side_products Significant side products observed on TLC check_reaction->side_products No increase_time Increase reaction time incomplete_reaction->increase_time check_temp Check reaction temperature increase_time->check_temp low_temp Temperature too low check_temp->low_temp Low increase_temp Increase temperature low_temp->increase_temp optimize_conditions Optimize stoichiometry and temperature side_products->optimize_conditions purify Purify by recrystallization optimize_conditions->purify

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol?

A1: The main challenges in purifying this compound stem from its polarity due to the pyrimidinol ring, the methoxymethyl ether group, and the thioamide functionality.[1] This polarity can lead to high solubility in polar solvents, making crystallization difficult, and strong interactions with polar stationary phases like silica gel, which can cause peak tailing during column chromatography.[1]

Q2: What are the likely impurities I might encounter?

A2: Impurities often depend on the synthetic route. If a Biginelli-type condensation is used, common impurities could include unreacted starting materials such as thiourea and the β-ketoester (ethyl 4-methoxyacetoacetate), as well as side-products from self-condensation of the β-ketoester.[2][3] Incomplete reactions or degradation might also lead to related pyrimidine derivatives.

Q3: My compound won't crystallize from solution. What should I do?

A3: Failure to crystallize is often due to the solution not being sufficiently supersaturated or the compound being too soluble in the chosen solvent.[4] Try evaporating some of the solvent to increase the concentration. If that doesn't work, you can try adding an "anti-solvent," which is a solvent in which your compound is insoluble but is miscible with your current solvent.[1] Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective.

Q4: My compound appears as streaks rather than distinct spots on a TLC plate. How can I resolve this?

A4: Streaking on a TLC plate, especially with polar, nitrogen-containing compounds, is common. It can be caused by applying too much sample (overloading), or strong interaction with the acidic silica gel. Try spotting a more dilute solution. If streaking persists, consider adding a small amount of a polar solvent like methanol or a base like triethylamine (1-2%) to the eluent to improve the spot shape.[5]

Q5: During column chromatography, my compound elutes over many fractions (tailing). How can I get sharper peaks?

A5: Peak tailing on silica gel is common for polar and basic compounds. To mitigate this, you can try a more polar eluent system, which can help to more effectively displace the compound from the silica. Sometimes, adding a small percentage of a modifier like methanol or a few drops of acetic acid or ammonia to the eluent can improve peak shape. Alternatively, using a different stationary phase like alumina might be beneficial.[1]

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Solution is not supersaturated (too much solvent used).- The compound is too soluble in the chosen solvent at cold temperatures.- Evaporate some of the solvent to increase concentration.- Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise until the solution becomes cloudy, then warm slightly to redissolve and cool slowly.[1]- Try a different solvent system.
Compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Use a lower-boiling point solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Try adding slightly more solvent.- Purify the crude material by another method (e.g., column chromatography) first.
Low recovery of crystals. - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration to prevent cooling and crystallization.
Crystals are colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1]
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Compound does not move from the baseline (Rf = 0). - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or methanol in a hexane or dichloromethane-based solvent system.[6]
Compound runs with the solvent front (Rf = 1). - The eluent is too polar.- Decrease the polarity of the eluent. For example, increase the proportion of the non-polar solvent like hexane.
Poor separation of the desired compound from impurities. - The chosen eluent system has poor selectivity.- Try a different combination of solvents. Sometimes changing one component (e.g., from ethyl acetate to acetone) can significantly alter the separation.- Ensure a sufficient amount of stationary phase is used (typically a 30:1 to 50:1 ratio of silica gel to crude product by weight).
Streaking or tailing of the compound band. - Strong interaction between the polar compound and the acidic silica gel.- The compound is not fully soluble in the eluent.- Add a small amount of a polar modifier like methanol to the eluent.- For basic compounds, adding a small amount of triethylamine or ammonia to the eluent can help.[5]- Consider using a different stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good single solvents might include ethanol, isopropanol, or water. Mixed solvent systems like ethanol/water or acetone/hexane are also good candidates.[1][7]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot chosen solvent to the crude 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, gently boil for 2-5 minutes, and perform a hot gravity filtration to remove the charcoal.[1]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Flash Column Chromatography Procedure
  • TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A good system will give the desired compound an Rf value of approximately 0.2-0.4. For polar compounds like this, a starting point could be a mixture of ethyl acetate and hexane (e.g., 50-100% ethyl acetate) or dichloromethane and methanol (e.g., 1-10% methanol).[6]

  • Column Packing: Prepare a slurry of silica gel (particle size 40-63 µm) in the chosen eluent and pack the column.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.

  • Elution: Run the column by applying positive pressure, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol.

Protocol 3: General HPLC Method Development (Reverse Phase)
  • Column Selection: A C18 or a polar-embedded C18 column is a good starting point for polar analytes.[9]

  • Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic modifier (e.g., acetonitrile or methanol).[10]

  • Gradient Elution: Start with a high percentage of the aqueous phase (e.g., 95%) and gradually increase the organic modifier concentration (e.g., to 95% over 15-20 minutes). This will help to elute a wide range of polar and non-polar compounds.

  • Detection: Use a UV detector set at a wavelength where the compound has strong absorbance (a preliminary UV-Vis spectrum of the compound would be beneficial).

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve good separation between the main peak and any impurities.

Visualizations

G cluster_start Crude Product Analysis cluster_purification Purification Strategy cluster_decision Purity Assessment cluster_end Final Product start Crude 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol tlc TLC Analysis start->tlc hplc Analytical HPLC start->hplc recrystallization Recrystallization start->recrystallization column Column Chromatography tlc->column Develop Eluent purity_check1 Purity > 98%? recrystallization->purity_check1 purity_check2 Purity > 98%? column->purity_check2 purity_check1->column No pure_product Pure Product purity_check1->pure_product Yes purity_check2->recrystallization No, try recrystallization purity_check2->pure_product Yes

Caption: A general workflow for the purification of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol.

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem No Crystals Form During Recrystallization cause1 Too much solvent problem->cause1 cause2 Compound too soluble problem->cause2 cause3 Slow nucleation problem->cause3 solution1 Evaporate some solvent cause1->solution1 solution2 Add anti-solvent cause2->solution2 solution4 Try a new solvent system cause2->solution4 solution3 Scratch flask / Add seed crystal cause3->solution3

Caption: Troubleshooting logic for failure to crystallize during recrystallization.

References

Technical Support Center: 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experimental work with this compound.

Issue 1: Inconsistent bioassay results or apparent loss of compound activity over time.

  • Question: My experimental results with this compound are not reproducible, and the compound seems to lose its efficacy. What could be the cause?

  • Answer: The primary reason for inconsistent results with pyrimidine derivatives is often compound instability.[1] this compound may be susceptible to several degradation pathways, including oxidation, hydrolysis, and photodegradation, especially when in solution.[1][2][3] Storage conditions, solvent choice (e.g., DMSO), and exposure to light and air can significantly impact its stability.[1][4]

Issue 2: Appearance of unknown peaks in chromatography analysis (HPLC, LC-MS).

  • Question: I am observing unexpected peaks in my HPLC/LC-MS analysis of this compound. What are these?

  • Answer: These unknown peaks are likely degradation products. Depending on the experimental conditions, this compound can degrade into various smaller molecules.[5] Common degradation pathways for similar compounds involve oxidation of the mercapto group, cleavage of the pyrimidine ring, or reactions involving the methoxymethyl substituent.[6][7] To identify these products, techniques like mass spectrometry (MS) are invaluable as they provide information on the molecular weight and fragmentation patterns of the unknown compounds.[8]

Issue 3: Physical changes in the compound upon storage.

  • Question: The solid form of my this compound has changed color. Is it still usable?

  • Answer: A change in the physical appearance, such as color, often indicates compound degradation.[4] It is highly recommended to verify the purity of the compound using an analytical technique like HPLC or LC-MS before proceeding with experiments.[4] If degradation is confirmed, it is best to use a fresh batch of the compound to ensure the reliability of your results.[4]

Issue 4: Difficulty in establishing a stable baseline during thermal analysis.

  • Question: During thermal analysis (e.g., DSC, TGA), I am observing a noisy or drifting baseline for this compound. Why is this happening?

  • Answer: An unstable baseline in thermal analysis can be indicative of the compound's thermal decomposition.[9] Small molecules, including pyrimidine derivatives, can undergo significant alterations when exposed to elevated temperatures.[10] The observed instability could be due to the release of volatile degradation products.

Potential Degradation Pathways

The degradation of this compound can proceed through several pathways, including photodegradation, hydrolysis, oxidation, and thermal degradation. The following diagram illustrates a generalized overview of these potential pathways.

Potential Degradation Pathways cluster_photodegradation Photodegradation (UV light) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, Peroxides) cluster_thermal Thermal Degradation (Heat) A This compound B Photodimers/Isomers A->B UV Exposure C Ring Cleavage Products A->C High-Energy UV D Desulfurization Products A->D H2O, H+/OH- E Ring Opened Products A->E Strong Acid/Base F Disulfide Derivatives A->F Mild Oxidation G Sulfonic Acid Derivatives A->G Strong Oxidation H Volatile Fragments A->H High Temperature I Charred Residue A->I Prolonged Heating

Caption: Generalized degradation pathways for this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the degradation of this compound under different stress conditions. This data is illustrative and intended to provide a framework for experimental analysis.

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradation Product(s)
Acid Hydrolysis 24 hours6015%Pyrimidin-4-ol derivative
(0.1 M HCl)
Base Hydrolysis 24 hours6035%Ring-opened products
(0.1 M NaOH)
Oxidation 24 hours2550%Disulfide dimer
(3% H2O2)
Photodegradation 8 hours2520%Photodimers
(UV light, 254 nm)
Thermal Degradation 2 hours15065%Volatile sulfur compounds

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound and separating its degradation products.

  • Objective: To develop a stability-indicating reversed-phase HPLC method.

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Subject aliquots of the stock solution to various stress conditions (acidic, basic, oxidative, photolytic, thermal).[11]

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

    • Inject the samples into the HPLC system and analyze the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol describes the use of LC-MS to identify the degradation products.

  • Objective: To identify the chemical structures of the degradation products.

  • Instrumentation: Liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Method:

    • Separate the degradation products using the HPLC method developed in Protocol 1.

    • Introduce the eluent into the mass spectrometer.

    • Acquire mass spectra in both positive and negative ion modes.

    • Analyze the mass-to-charge ratio (m/z) of the parent and fragment ions to propose structures for the degradation products.[8][12]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Study Workflow A Prepare Stock Solution of Compound B Expose to Stress Conditions (Acid, Base, Oxidative, Light, Heat) A->B C Sample at Time Points B->C D Neutralize and Dilute Samples C->D E HPLC Analysis for Separation D->E F LC-MS Analysis for Identification E->F H Quantify Degradation E->H G Characterize Degradation Products F->G

Caption: A standard workflow for conducting forced degradation studies.

References

Technical Support Center: Navigating Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here, you will find detailed guides, frequently asked questions (FAQs), and experimental procedures to help you avoid common side reactions and improve the yield and purity of your target pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Biginelli pyrimidine synthesis?

A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea, is a cornerstone of pyrimidine synthesis. However, it is often plagued by two primary side reactions:

  • Hantzsch Dihydropyridine (DHP) Formation: A significant fluorescent byproduct that can occur is a Hantzsch-type 1,4-dihydropyridine (DHP). This arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia, the latter being formed from the decomposition of urea at elevated temperatures. This pathway competes directly with the desired Biginelli reaction.[1]

  • N-acylurea Byproduct Formation: Another common impurity is the formation of N-acylureas, which result from the reaction between the β-ketoester and urea in a competing pathway. These byproducts can complicate the purification of the desired dihydropyrimidinone (DHPM).[1]

Q2: How can I minimize the formation of the Hantzsch DHP byproduct in my Biginelli reaction?

A2: Minimizing the Hantzsch DHP byproduct involves controlling the reaction conditions to favor the Biginelli pathway:

  • Temperature Control: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the two pathways. Certain Lewis acids may preferentially promote the Biginelli reaction over the Hantzsch pathway.[1]

  • Order of Addition: Adding the urea component last to the reaction mixture can sometimes help to minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.[1]

Q3: My Pinner pyrimidine synthesis is giving a low yield and a complex mixture of byproducts. What are the likely causes?

A3: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, can also present challenges. Common reasons for low yields and byproduct formation include:

  • Self-Condensation: The 1,3-dicarbonyl compound can undergo self-condensation, reducing the amount available to react with the amidine.

  • Amidine Hydrolysis: Amidines can be sensitive to moisture and may hydrolyze, especially if the reaction is not conducted under anhydrous conditions. The purity of the amidine salt is crucial for success.[1]

  • Incomplete Cyclization: The final cyclization step to form the pyrimidine ring may be slow or incomplete due to factors like steric hindrance or insufficient activation of the carbonyl group.[1]

Q4: What strategies can I employ to improve the yield and purity of my Pinner synthesis?

A4: To optimize your Pinner synthesis, consider the following:

  • Ensure Anhydrous Conditions: Strictly anhydrous conditions are critical to prevent the hydrolysis of the amidine starting material and other intermediates.[1]

  • Amidine Quality: Use freshly prepared or purified amidine salts to avoid issues with hydrolysis and other impurities.[1]

  • Base and Catalyst Selection: The choice and stoichiometry of the base are important for promoting the desired cyclization while minimizing side reactions. In cases of incomplete cyclization, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final step.[1]

  • Temperature and Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time, avoiding excessive heat that could lead to decomposition.

Troubleshooting Guides

Biginelli Reaction: Low Yield and Impurities
SymptomPossible CauseSuggested Solution
Low to no product formation Inactive catalystEnsure the catalyst is active. Reusable catalysts may need regeneration. For Brønsted acids like HCl, verify the concentration.[1]
Low reaction temperature or insufficient timeGradually increase the temperature and monitor the reaction progress by TLC to determine the optimal reaction time.[1]
Poor reactant purityUse high-purity starting materials. Impurities can inhibit the reaction or lead to side products.
Significant fluorescent byproduct observed Hantzsch dihydropyridine formationLower the reaction temperature. Experiment with different Lewis acid catalysts that may favor the Biginelli pathway. Consider adding urea as the last reactant.[1]
Difficult purification due to a persistent impurity N-acylurea byproduct formationCarefully control reaction stoichiometry. Recrystallization is often the most effective method for removing N-acylurea impurities; screen various solvents to find the optimal one.[1]
Pinner Reaction: Incomplete Reaction and Byproducts
SymptomPossible CauseSuggested Solution
Low yield with a complex mixture of byproducts Hydrolysis of amidineUse freshly prepared, high-purity amidine salts and ensure strictly anhydrous reaction conditions.[1]
Self-condensation of 1,3-dicarbonyl compoundOptimize the stoichiometry and consider a slower addition of the dicarbonyl compound to the reaction mixture.
Reaction stalls, with starting material remaining Incomplete cyclizationAdd a catalytic amount of a Brønsted or Lewis acid to promote the final cyclization and dehydration steps. If steric hindrance is suspected, consider a more reactive 1,3-dicarbonyl equivalent.[1]
Suboptimal baseThe choice and amount of base are crucial. Common bases include sodium ethoxide and potassium carbonate. Experiment to find the optimal base and stoichiometry for your specific substrates.[1]

Quantitative Data on Reaction Optimization

The following tables summarize quantitative data from various studies, illustrating the impact of different reaction conditions on the yield of pyrimidine synthesis.

Table 1: Optimization of the Biginelli Reaction

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolReflux45 min39[2]
DCPD (7)EthanolReflux35 min>90[2]
Fe(NO₃)₃·9H₂O (10)Solvent-freeGrinding3 hHigh[3]
WSi/A-15 (40% w/w)Neat922-4>90[4]
HClEthanolReflux1.5~60-70[5]

DCPD: Dicalcium phosphate dihydrate

Table 2: Hantzsch Pyrimidine Synthesis Yields

CatalystSolventConditionsTimeYield (%)Reference
PTSAAqueous micelles (SDS, 0.1M)Ultrasonic irradiation-96[6]
NoneEthanolReflux12 h15-52[7]
Bentonite clay, NH₄NO₃Solvent-freeMicrowave--[7]

PTSA: p-toluenesulfonic acid; SDS: Sodium dodecyl sulfate

Experimental Protocols

Detailed Protocol for an Optimized Biginelli Reaction

This protocol describes a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using a solid acid catalyst under solvent-free conditions.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.2 mmol)

  • Sulfated zirconia (50 mg)

  • Ethanol (for workup)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol).

  • Add the sulfated zirconia catalyst (50 mg) to the mixture.

  • Stir the reaction mixture at a controlled temperature of 60°C.

  • Monitor the progress of the reaction by TLC, using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes to precipitate the product.

  • Filter the solid product and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

General Protocol for the Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.

Materials:

  • 1,3-dicarbonyl compound (1 eq.)

  • Amidine hydrochloride (1 eq.)

  • Base (e.g., sodium ethoxide, 2 eq.)

  • Anhydrous solvent (e.g., ethanol)

  • Dilute HCl (for workup)

Procedure:

  • Dissolve the amidine hydrochloride (1 eq.) in an anhydrous solvent such as ethanol under an inert atmosphere.

  • Add the base (e.g., sodium ethoxide, 2 eq.) to the solution and stir for a short period.

  • Slowly add the 1,3-dicarbonyl compound (1 eq.) to the reaction mixture.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]

Visualizing Reaction Pathways and Troubleshooting

Biginelli vs. Hantzsch Reaction Pathways

G cluster_reactants Reactants cluster_biginelli Biginelli Pathway cluster_hantzsch Hantzsch Pathway (Side Reaction) Aldehyde Aldehyde Biginelli_Intermediate Iminium Intermediate Aldehyde->Biginelli_Intermediate Hantzsch_Intermediate Enamine Intermediate Aldehyde->Hantzsch_Intermediate BetaKetoester β-Ketoester BetaKetoester->Biginelli_Intermediate BetaKetoester->Hantzsch_Intermediate Urea Urea Urea->Biginelli_Intermediate Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. DHPM Dihydropyrimidinone (DHPM) (Desired Product) Biginelli_Intermediate->DHPM Cyclization Ammonia->Hantzsch_Intermediate DHP Dihydropyridine (DHP) (Side Product) Hantzsch_Intermediate->DHP Cyclization

Caption: Competing reaction pathways in the Biginelli synthesis.

Troubleshooting Workflow for Low-Yield Pyrimidine Synthesis

G Start Low Yield in Pyrimidine Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Purity->Start If impure, purify and restart Optimize_Catalyst Optimize Catalyst (Type and Loading) Check_Purity->Optimize_Catalyst If pure Optimize_Conditions Optimize Reaction Conditions (Temperature, Time, Solvent) Optimize_Catalyst->Optimize_Conditions Check_Stoichiometry Verify Reactant Stoichiometry Optimize_Conditions->Check_Stoichiometry Purification Review Purification Method Check_Stoichiometry->Purification Success Improved Yield Purification->Success

Caption: A systematic workflow for troubleshooting low-yield pyrimidine synthesis.

Signaling Pathway Inhibition by a Pyrimidine Derivative

Many pyrimidine derivatives exhibit biological activity by interacting with specific signaling pathways. For instance, certain dihydropyrimidinones act as L-type calcium channel blockers, which are crucial in regulating cardiovascular function.[8][9][10]

G Depolarization Cell Membrane Depolarization Ca_Channel L-type Calcium Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction Pyrimidine_Derivative Pyrimidine Derivative (e.g., DHPM) Pyrimidine_Derivative->Ca_Channel Blocks

Caption: Inhibition of the L-type calcium channel signaling pathway by a pyrimidine derivative.

References

Technical Support Center: Optimizing Reaction Conditions for Mercaptopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of mercaptopyrimidine derivatives. The following guides are presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing mercaptopyrimidine derivatives?

A1: The synthesis of mercaptopyrimidine derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with thiourea. For substituted pyrimidines, chalcones (α,β-unsaturated ketones) are frequently used as the 1,3-dicarbonyl precursor, which are themselves synthesized from the Claisen-Schmidt condensation of an aldehyde and a ketone.[1][2] Other starting materials can include 1,1,3,3-tetraethoxypropane for the synthesis of the parent 2-mercaptopyrimidine.[3]

Q2: What are the typical reaction conditions (solvents, bases, temperature) for this synthesis?

A2: The reaction is commonly carried out in an alcohol solvent, such as ethanol.[4] A base is typically required to facilitate the reaction; common choices include sodium hydroxide or potassium hydroxide.[5] The reaction mixture is often heated to reflux for several hours to ensure completion.[6] However, reaction conditions can be optimized, and in some cases, solvent-free conditions using techniques like ball milling have been shown to be effective.[7]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.

Q4: My product is a solid. What is the best way to purify it?

A4: For solid products, recrystallization is a common and effective purification technique.[3] The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures.[9] Common solvents for recrystallizing pyrimidine derivatives include ethanol and mixtures like ethyl acetate/hexane.[10] If recrystallization is unsuccessful or if impurities have similar solubility, column chromatography is a suitable alternative.[11]

Troubleshooting Guide

Low or No Product Yield

Problem: After the reaction and workup, I have a very low yield of my desired mercaptopyrimidine derivative, or no product at all.

Possible Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.

    • Solution: Monitor the reaction using TLC to determine the point of maximum product formation. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Be aware that excessive heating can lead to decomposition, so careful monitoring is key.[3][12]

  • Poor Quality of Reagents or Solvents: Impurities in the starting materials, particularly water in the solvent for moisture-sensitive reactions, can inhibit the reaction.

    • Solution: Use high-purity starting materials. For moisture-sensitive reactions, use anhydrous solvents. If you suspect your reagents have degraded, use a fresh bottle or purify them before use.[13]

  • Inefficient Stirring: In heterogeneous reaction mixtures, inefficient stirring can lead to poor mixing of reactants and low conversion rates.

    • Solution: Ensure vigorous and continuous stirring throughout the reaction, especially if solids are present.[3]

  • Product Loss During Workup: The product may be partially soluble in the aqueous layer during extraction, or it may not have fully precipitated from the solution.

    • Solution: To recover the product from the aqueous layer, perform a back-extraction with a fresh portion of the organic solvent. If the product is not precipitating, try cooling the solution in an ice bath or reducing the volume of the solvent by evaporation.[4][14]

Formation of Side Products and Impurities

Problem: My crude product shows multiple spots on the TLC plate, indicating the presence of impurities.

Possible Causes and Solutions:

  • Self-Condensation of Starting Materials: Under the reaction conditions, the 1,3-dicarbonyl compound or the aldehyde (if used to make a chalcone precursor) can undergo self-condensation.

    • Solution: Optimize the stoichiometry of your reactants and consider the order of addition. In some cases, adding one reactant slowly to the mixture of the others can minimize side reactions.

  • Formation of Hantzsch-type Dihydropyridines: In reactions similar to the Biginelli synthesis, a competing reaction can lead to the formation of dihydropyridine byproducts, especially at higher temperatures.

    • Solution: Running the reaction at a lower temperature can often favor the desired pyrimidine synthesis pathway over the competing Hantzsch reaction.[12]

  • Product Decomposition: Prolonged reaction times or high temperatures can cause the desired product to decompose.

    • Solution: Monitor the reaction by TLC and stop the reaction as soon as the starting material is consumed or when the product spot appears to be at its maximum intensity.[14]

Product Isolation and Purification Issues

Problem: My product has "oiled out" of the solution instead of forming crystals.

Possible Causes and Solutions:

  • Crystallization Temperature is Above the Melting Point of the Product: If the solution is highly supersaturated, the product can come out of solution at a temperature above its melting point.

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point, and then allow it to cool more slowly.[8]

  • Presence of Impurities: Impurities can interfere with the formation of a crystal lattice, causing the product to separate as an oil.

    • Solution: Try to remove the impurities before crystallization. If the solution is colored, adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can remove colored impurities.[15]

Problem: I'm having difficulty purifying my polar mercaptopyrimidine derivative by column chromatography.

Possible Causes and Solutions:

  • Poor Separation on Silica Gel: Polar compounds can bind strongly to silica gel, leading to streaking and poor separation.

    • Solution: Consider using a different stationary phase, such as alumina, or using a reverse-phase column. For silica gel, you can sometimes improve separation by adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent.[13]

  • Co-elution of Impurities: An impurity may have a similar polarity to your product, making it difficult to separate.

    • Solution: Try to find a different solvent system for your column by testing various solvent mixtures with TLC. The goal is to find a system that gives a good separation between your product and the impurity.[13]

Data Presentation: Optimizing Reaction Conditions

The yield of mercaptopyrimidine derivatives is highly dependent on the reaction conditions. The following table provides a summary of how different parameters can affect the yield of a typical synthesis.

ParameterVariationEffect on YieldReference
Reaction Time Shorter than optimalDecreases yield due to incomplete reaction.[3]
Longer than optimalCan decrease yield due to product degradation and side reactions.[3]
Temperature Too lowMay result in a very slow reaction or no reaction.[12]
Too highCan promote the formation of side products (e.g., Hantzsch products).[12]
Catalyst No catalystReaction may not proceed or give very low yields.[16]
Acidic (e.g., HCl)Effective, but can sometimes lead to side reactions.[6]
Lewis Acid (e.g., FeCl₃)Can be a milder and effective alternative to Brønsted acids.[17]
Solvent EthanolA common and effective solvent.[4]
Solvent-free (ball milling)Can lead to high yields and shorter reaction times.[7]
Non-polar solventsGenerally result in lower yields.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Mercaptopyrimidine[3]

This protocol describes the synthesis of the parent 2-mercaptopyrimidine from 1,1,3,3-tetraethoxypropane and thiourea.

Materials:

  • Thiourea (61 g, 0.80 mole)

  • Concentrated hydrochloric acid (70 ml)

  • 95% Ethanol (500 ml)

  • 1,1,3,3-Tetraethoxypropane (176 g, 0.80 mole)

  • 20% Aqueous sodium hydroxide

  • Water

Procedure:

  • Preparation of the Reaction Mixture: In a 1-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, place the thiourea, hydrochloric acid, and 250 ml of ethanol. Warm the mixture with stirring.

  • Addition of Reactant: Once the mixture is warm and homogeneous, add the 1,1,3,3-tetraethoxypropane rapidly.

  • Reaction: Boil the yellow solution for about 1 hour with continuous stirring. The product, 2-mercaptopyrimidine hydrochloride, will begin to precipitate.

  • Isolation of the Hydrochloride Salt: Chill the reaction mixture to about 10°C in an ice bath for 30 minutes. Collect the yellow crystalline precipitate by filtration on a Büchner funnel. Wash the solid with 100 ml of cold ethanol and air-dry. The expected yield of 2-mercaptopyrimidine hydrochloride is 71–76 g (60–64%).

  • Formation of 2-Mercaptopyrimidine (Free Base): Suspend the crude 2-mercaptopyrimidine hydrochloride (25 g, 0.17 mole) in 50 ml of water. Stir rapidly while adding a 20% aqueous solution of sodium hydroxide until the pH of the mixture is 7–8.

  • Purification: Collect the precipitated solid on a Büchner funnel and wash with 50 ml of cold water. Dissolve the damp product by heating it in a mixture of 300 ml of water and 300 ml of alcohol. Filter the hot solution and allow it to cool slowly.

  • Final Product: Collect the resulting crystals of 2-mercaptopyrimidine, wash with about 50 ml of aqueous alcohol, and dry. The expected yield is 15–16 g (80–85%).

Protocol 2: Synthesis of a Substituted 2-Mercaptopyrimidine from a Chalcone[18]

This protocol provides a general method for the synthesis of 2-mercaptopyrimidine derivatives from chalcones.

Materials:

  • Substituted Chalcone (0.01 mol)

  • Thiourea (0.01 mol)

  • Ethanol (30 ml)

  • 20% Sodium Hydroxide solution (1 ml)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone and thiourea in ethanol.

  • Addition of Base: Add the sodium hydroxide solution to the mixture.

  • Reaction: Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into crushed ice.

  • Isolation and Purification: Collect the precipitate by filtration, wash it with water, and recrystallize it from a suitable solvent (e.g., ethanol) to obtain the pure product.

Visualizations

Signaling Pathways Involving Mercaptopyrimidine Derivatives

Mercaptopyrimidine derivatives have been identified as modulators of various biological signaling pathways, making them interesting candidates for drug development.

Hedgehog_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inactivates GLI GLI1/2 SUFU->GLI Sequesters GLI_active Active GLI1/2 GLI->GLI_active Activation & Translocation Target_Genes Target Gene Expression GLI_active->Target_Genes Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 GANT61 GANT61 (Pyrimidine Derivative) GANT61->GLI_active Inhibition

Hedgehog signaling pathway and inhibition by GANT61.

PI3K_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 Akt Akt mTOR mTOR Cell_Growth Cell Growth & Survival Growth_Factor Growth Factor Growth_Factor->RTK Mercapto_Derivative Mercaptopyrimidine Derivative NHEJ_Pathway DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 Complex DSB->Ku70_80 Binds to DNA ends DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits Artemis Artemis DNA_PKcs->Artemis Activates LigaseIV_XRCC4 DNA Ligase IV / XRCC4 DNA_PKcs->LigaseIV_XRCC4 Recruits Artemis->DSB Processes DNA ends Repaired_DNA Repaired DNA LigaseIV_XRCC4->Repaired_DNA Ligates DNA ends SCR7_Derivative SCR7 Derivative (Mercaptopyrimidine) SCR7_Derivative->LigaseIV_XRCC4 Inhibition Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Loop cluster_purification_issues Purification Troubleshooting start Start Synthesis reaction_setup Reaction Setup: - Check reagent purity - Use dry solvents - Correct stoichiometry start->reaction_setup monitoring Monitor by TLC reaction_setup->monitoring workup Workup & Isolation monitoring->workup Reaction Complete no_product No Product Formation (or low conversion) monitoring->no_product No/Low Conversion analysis Analyze Crude Product (TLC, NMR) workup->analysis purification Purification (Recrystallization or Chromatography) analysis->purification Product Formed impure_product Impure Product (Multiple spots on TLC) analysis->impure_product Impurities Present final_product Characterize Pure Product purification->final_product optimize_conditions Optimize Conditions: - Increase temperature? - Extend reaction time? - Change catalyst? no_product->optimize_conditions Investigate Conditions check_reagents Check Reagents: - Titrate reagents? - Purify starting materials? no_product->check_reagents Investigate Materials optimize_conditions->reaction_setup Retry Synthesis check_reagents->reaction_setup Retry Synthesis optimize_purification Optimize Purification: - Different recrystallization solvent? - Different chromatography eluent? impure_product->optimize_purification Investigate Separation optimize_purification->purification Re-purify

References

Technical Support Center: Production of 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol?

A1: The most prevalent and direct method is a one-pot cyclocondensation reaction, analogous to the Biginelli reaction. This involves the reaction of a β-ketoester, specifically ethyl 4-methoxy-3-oxobutanoate, with thiourea in the presence of a base.

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors are:

  • Ethyl 4-methoxy-3-oxobutanoate: The 1,3-dicarbonyl component.

  • Thiourea: The source of the N-C-N fragment of the pyrimidine ring.

  • A suitable base: Such as sodium ethoxide or sodium methoxide, to catalyze the reaction.

  • Anhydrous ethanol or methanol: As the reaction solvent.

Q3: What are the expected tautomeric forms of the final product?

A3: 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol can exist in several tautomeric forms. The primary forms are the pyrimidin-4-ol and the pyrimidin-4(3H)-one. The thiol group can also exist in its thione form. The stability of these tautomers can be influenced by the solvent and pH.

Q4: What are the main challenges when scaling up this synthesis?

A4: Key scale-up challenges include:

  • Exothermic Reaction Control: The initial condensation can be exothermic, requiring careful temperature management in larger reactors.

  • Homogeneous Mixing: Ensuring uniform mixing of reactants, especially during the addition of the base, is crucial to avoid localized side reactions.

  • Product Precipitation and Isolation: The product may precipitate from the reaction mixture. Efficient filtration and washing are necessary to obtain a pure product.

  • Solvent Handling and Recovery: Larger volumes of flammable solvents like ethanol or methanol require appropriate safety measures and recovery systems for cost-effectiveness and environmental compliance.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Refer to the table below for potential causes and solutions.

Potential CauseRecommended Solution
Inactive Base Use freshly prepared sodium ethoxide or a new batch of commercial base. Ensure it is stored under anhydrous conditions.
Presence of Water Use anhydrous solvents and dry all glassware thoroughly before starting the reaction. The presence of water can hydrolyze the ester and inhibit the cyclization.
Incorrect Reaction Temperature Optimize the reaction temperature. While the reaction is typically run at reflux, some starting materials may require milder conditions to prevent decomposition.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer time to reach completion.
Suboptimal Stoichiometry Ensure the molar ratios of the reactants are correct. A slight excess of thiourea may be beneficial in some cases.
Issue 2: Product Purity Issues and Side Reactions

Q: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them?

A: Impurities often arise from competing side reactions.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted ethyl 4-methoxy-3-oxobutanoate and thiourea.

    • Solution: Increase reaction time or temperature, and ensure the catalyst is active.

  • Formation of Dihydropyridine-type Byproducts: Although less common in this specific synthesis than in the classic Biginelli reaction with aldehydes, related side reactions can occur.

    • Solution: Optimize the order of reactant addition. Adding the base solution to the mixture of the β-ketoester and thiourea can sometimes minimize side product formation.

  • Hydrolysis of the Ester: The β-ketoester can be hydrolyzed if water is present.

    • Solution: Maintain strictly anhydrous conditions throughout the process.

Purification Strategies:

Purification MethodDescription
Recrystallization The crude product can often be purified by recrystallization from a suitable solvent like ethanol, water, or a mixture of the two.
Acid-Base Extraction The product has acidic protons and can be dissolved in an aqueous base and then re-precipitated by adding acid, which can help remove non-acidic impurities.
Column Chromatography For highly impure samples, silica gel column chromatography can be employed. A polar eluent system, such as dichloromethane/methanol, may be required.

Experimental Protocols

Laboratory Scale Synthesis of 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol

Materials:

  • Ethyl 4-methoxy-3-oxobutanoate (1.60 g, 10 mmol)

  • Thiourea (0.76 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Anhydrous Ethanol (50 mL)

  • Glacial Acetic Acid

  • Distilled Water

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in 30 mL of anhydrous ethanol.

  • Add ethyl 4-methoxy-3-oxobutanoate to the solution.

  • In a separate flask, prepare a solution of sodium ethoxide in 20 mL of anhydrous ethanol.

  • Slowly add the sodium ethoxide solution to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture by adding glacial acetic acid dropwise until the pH is approximately 6-7.

  • The product will precipitate as a solid. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration and wash with cold ethanol and then with water.

  • Dry the product in a vacuum oven at 60°C to obtain 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol.

Quantitative Data

The following tables present illustrative data from optimization studies for the synthesis of 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol.

Table 1: Effect of Different Bases on Reaction Yield and Purity

Base (1.1 eq)SolventTemperature (°C)Time (h)Yield (%)Purity (by HPLC, %)
Sodium EthoxideEthanol7868598
Sodium MethoxideMethanol6588297
Potassium CarbonateEthanol78126595
TriethylamineEthanol78244090

Table 2: Influence of Reaction Time and Temperature on Yield

Temperature (°C)Time (h)Yield (%)
50860
65 (Methanol Reflux)475
65 (Methanol Reflux)882
78 (Ethanol Reflux)481
78 (Ethanol Reflux)685

Visualizations

Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep_base Prepare Sodium Ethoxide in Anhydrous Ethanol add_base Add Base Solution to Reactant Mixture prep_base->add_base prep_reactants Dissolve Thiourea and Ethyl 4-methoxy-3-oxobutanoate in Anhydrous Ethanol prep_reactants->add_base reflux Reflux for 4-6 hours add_base->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with Acetic Acid cool->neutralize precipitate Precipitate Product neutralize->precipitate filtrate Filter and Wash Solid precipitate->filtrate dry Dry Product filtrate->dry final_product 4-Hydroxy-6-methoxymethyl- pyrimidine-2-thiol dry->final_product

Caption: Synthetic workflow for 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol.

Troubleshooting Decision Tree for Low Yield

G cluster_tlc_analysis TLC Analysis cluster_solutions_time_temp Solutions for Incomplete Reaction cluster_solutions_purity Solutions for Purity Issues start Low Yield Observed check_tlc Check TLC of final reaction mixture start->check_tlc unreacted_sm Unreacted Starting Materials Present? check_tlc->unreacted_sm side_products Multiple Side Products? unreacted_sm->side_products No increase_time Increase Reaction Time unreacted_sm->increase_time Yes optimize_conditions Optimize Temperature and Addition Order side_products->optimize_conditions Yes no_issue Product Lost During Work-up? side_products->no_issue No increase_temp Increase Temperature increase_time->increase_temp check_base Check Base Activity increase_temp->check_base anhydrous Ensure Anhydrous Conditions optimize_conditions->anhydrous optimize_workup Optimize Precipitation and Filtration no_issue->optimize_workup Yes

Caption: Decision tree for troubleshooting low product yield.

Reaction Mechanism

G Simplified Reaction Mechanism node_ketoester Ethyl 4-methoxy- 3-oxobutanoate node_intermediate1 Enolate Formation node_ketoester->node_intermediate1 node_thiourea Thiourea node_intermediate2 Nucleophilic Addition node_thiourea->node_intermediate2 node_base Base (EtO⁻) node_base->node_ketoester Deprotonation node_intermediate1->node_thiourea Attack on Thiourea Carbonyl node_intermediate3 Cyclization node_intermediate2->node_intermediate3 Intramolecular Condensation node_intermediate4 Dehydration node_intermediate3->node_intermediate4 Loss of Water and Ethanol node_product Final Product node_intermediate4->node_product

stability issues of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol in solution. This resource is intended for researchers, scientists, and drug development professionals to help ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for this compound is the oxidation of its 2-mercapto group (-SH). This thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This degradation is a common issue for thiol-containing compounds.[1][2] The rate of this oxidation is influenced by several factors, including pH, temperature, the presence of oxygen, and trace metal ions.[1][2]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of thiol compounds like this compound is highly pH-dependent. At higher pH values, the thiol group (-SH) can deprotonate to form a thiolate anion (-S⁻). This thiolate is more nucleophilic and is more readily oxidized to a disulfide.[2][3] Therefore, solutions at neutral to alkaline pH are generally less stable than those at an acidic pH.

Q3: What are the recommended storage conditions for stock solutions of this compound?

A3: To maximize the shelf-life of this compound solutions, they should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage.

  • Atmosphere: To minimize oxidation, solutions should be stored under an inert atmosphere, such as nitrogen or argon.[1] Using deoxygenated solvents for solution preparation is also recommended.[2]

  • Additives: Consider adding a chelating agent like EDTA to the buffer to sequester trace metal ions that can catalyze thiol oxidation.[1][2]

  • pH: Prepare stock solutions in a slightly acidic buffer (e.g., pH < 7) if compatible with your experimental design.[1]

Q4: Can I use a stock solution of this compound over an extended period?

A4: It is generally not recommended to use a stock solution of a thiol-containing compound over an extended period, as the concentration of the active compound is likely to decrease due to oxidation. For applications requiring a precise concentration, it is best to prepare fresh solutions. If a stock solution must be stored, it should be aliquoted to avoid multiple freeze-thaw cycles, stored under an inert atmosphere, and the concentration should be verified by a suitable analytical method (e.g., HPLC) before use.

Troubleshooting Guide: Common Stability Issues

Issue 1: Inconsistent or Non-reproducible Experimental Results

Inconsistent results are a primary indicator of compound instability. If you observe high variability in your assay results, consider the stability of your this compound solution.

Issue 2: Visible Changes in the Solution (Color Change or Precipitation)
  • Observation: The solution, which was initially clear, has become cloudy, or a precipitate has formed.

  • Possible Cause: This may be due to the formation of the disulfide degradation product, which can be less soluble than the parent compound, leading to precipitation.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze an aliquot of the solution (both the supernatant and, if possible, the redissolved precipitate) by HPLC or LC-MS to identify the components.

    • Review Preparation and Storage: Ensure that the solution was prepared in a suitable solvent at a concentration below its solubility limit and stored under the recommended conditions (low temperature, protected from light, inert atmosphere).

    • Optimize Solvent/Buffer: If solubility is an issue, consider using a different solvent system or adjusting the pH of the buffer.

Logical Troubleshooting Workflow

Troubleshooting Workflow for Stability Issues A Inconsistent Experimental Results B Visual Inspection of Solution (Precipitation, Color Change) A->B First Step C Analytical Confirmation of Degradation (e.g., HPLC, LC-MS) B->C If changes observed or to be thorough D Review Solution Preparation & Storage Procedures C->D If degradation confirmed E Hypothesize Cause of Instability (pH, Light, Temp., O2, Metal Ions) D->E F Systematic Variation of Conditions (e.g., pH buffer, protect from light, add EDTA, use deoxygenated solvent) E->F G Implement Optimized Conditions F->G Based on results

Troubleshooting workflow for stability issues.

Potential Degradation Pathway

The most probable degradation pathway for this compound in solution is the oxidation of the thiol group to form a disulfide dimer. This reaction is often catalyzed by trace metals and accelerated by oxygen and higher pH.

Potential Degradation Pathway of this compound cluster_0 This compound (Monomer) cluster_1 Disulfide Dimer (Degradation Product) A 2 molecules of This compound B Disulfide Dimer A->B Oxidation (+ O2, Metal Ions, High pH) B->A Reduction (e.g., + DTT, TCEP)

Potential oxidative degradation pathway.

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer system over time.

Objective: To quantify the degradation of this compound under specific conditions (e.g., solvent, temperature, pH).

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen high-purity solvent to a known concentration (e.g., 10 mg/mL).

  • Prepare Test Solutions: Dilute the stock solution to the final test concentration (e.g., 100 µg/mL) in your buffer or solvent of interest. Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately inject an aliquot of the test solution into the HPLC system to determine the initial peak area of the parent compound. This serves as the 100% reference.

  • Incubate Samples: Store the remaining test solution under the desired conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it into the HPLC system.

  • Data Analysis:

    • For each time point, determine the peak area of the parent compound.

    • Calculate the percentage of the parent compound remaining compared to the T=0 sample.

    • Monitor for the appearance of new peaks, which may correspond to degradation products (e.g., the disulfide dimer).

    • Plot the percentage of the remaining parent compound against time.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and structured format.

Table 1: Stability of this compound in Solution at 25°C

Time (hours)% Remaining (pH 5.0 Buffer)% Remaining (pH 7.4 Buffer)% Remaining (pH 9.0 Buffer)
0100100100
1User DataUser DataUser Data
2User DataUser DataUser Data
4User DataUser DataUser Data
8User DataUser DataUser Data
24User DataUser DataUser Data

This table is a template. Users should populate it with their own experimental data.

References

Technical Support Center: Purification of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant data to support your work.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

A1: This issue can arise from a few factors:

  • Inappropriate Solvent Choice: this compound is a polar molecule due to the presence of hydroxyl, thiol, and methoxymethyl groups. Therefore, polar solvents are generally more suitable. If you are using a non-polar solvent, it is unlikely to be effective.

  • Insufficient Solvent Volume: You may not be using a sufficient volume of the solvent. Try adding the solvent in small increments to the heated mixture.

  • Low-Quality Starting Material: The starting material may contain a significant amount of insoluble impurities.

Troubleshooting Steps:

  • Solvent Selection: Refer to the solvent selection table below. Consider polar solvents like water, ethanol, methanol, or mixtures such as ethanol/water or dioxane/water.

  • Increase Solvent Volume: Gradually add more of the hot solvent to your crude product until it dissolves. Keep track of the volume added to avoid using a large excess, which can reduce your yield.

  • Hot Filtration: If a portion of the solid still does not dissolve even with additional hot solvent, it is likely an insoluble impurity. In this case, perform a hot gravity filtration to remove the insoluble material before allowing the solution to cool.

Q2: Crystals are not forming even after the solution has cooled to room temperature and been placed in an ice bath. What could be the problem?

A2: The failure of crystals to form is a common issue in recrystallization, often due to supersaturation or using too much solvent.[1][2]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.[2]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization to begin.

  • Reduce Solvent Volume: If inducing crystallization doesn't work, you have likely used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling: Ensure the solution is adequately cooled. Sometimes, further cooling in a freezer or a dry ice/acetone bath may be necessary, depending on the solvent's freezing point.[3]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.[1]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution and then allow it to cool slowly.

  • Slower Cooling: Cool the solution more slowly. You can do this by allowing the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Change Solvent: If the problem persists, you may need to choose a different recrystallization solvent with a lower boiling point or one in which your compound is less soluble.

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can result from several factors during the recrystallization process.[2][4]

Troubleshooting Steps:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your compound. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[2]

  • Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystallization to complete. Cooling in an ice bath after cooling to room temperature can help maximize the yield.

  • Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of your product.[2]

  • Avoid Premature Crystallization: Ensure that the solution does not cool and crystallize during hot filtration. This can be prevented by using a pre-heated funnel and filtering the solution quickly.[3]

Data Presentation

Table 1: Potential Recrystallization Solvents for this compound

SolventPolarityRationale for UsePotential Issues
WaterHighThe compound has multiple polar functional groups capable of hydrogen bonding.May have low solubility even when hot.
EthanolHighGood general solvent for polar organic molecules.May be too good a solvent, leading to low recovery.
MethanolHighSimilar to ethanol, but more polar.May be too good a solvent.
IsopropanolMediumLess polar than ethanol, may provide a better solubility differential.
AcetonitrileMediumAprotic polar solvent.
Ethyl AcetateMediumMay be a suitable solvent, but solubility should be tested.
Ethanol/WaterHighA solvent mixture can be fine-tuned to achieve the ideal solubility profile.Finding the optimal ratio may require experimentation.
Dioxane/WaterHighDioxane is a good solvent for many organic compounds, and adding water can decrease solubility upon cooling.Dioxane is a suspected carcinogen and should be handled with care.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The ideal solvent and specific volumes should be determined experimentally.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different potential solvent from Table 1 to each test tube.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at room temperature.

  • Gently heat the test tubes in a water bath or on a hot plate. A good solvent will dissolve the compound when hot.

  • Allow the soluble samples to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the compound just dissolves.

  • If there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • If colored impurities are present, you can add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[3]

  • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound choose_solvent Select Appropriate Recrystallization Solvent start->choose_solvent dissolve Dissolve Crude Product in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration Insoluble Impurities? cool_solution Cool Solution Slowly to Room Temperature dissolve->cool_solution No Insoluble Impurities hot_filtration->cool_solution ice_bath Cool in Ice Bath to Maximize Crystal Formation cool_solution->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry the Purified Crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Workflow for the purification of this compound via recrystallization.

References

Technical Support Center: Overcoming Low Solubility of Pyrimidinol Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility of pyrimidinol compounds during in vitro and in vivo experiments.

Troubleshooting Guide

Compound precipitation can significantly compromise the accuracy and reliability of assay results by reducing the effective concentration of the test compound and introducing experimental artifacts.[1] The following guide details common observations, their potential causes, and actionable solutions.

Immediate Precipitation Upon Dilution

Observation: A precipitate or cloudiness appears immediately after diluting the pyrimidinol compound stock solution (typically in DMSO) into an aqueous assay buffer or cell culture medium.

Potential CauseRecommended Solution
Concentration Exceeds Solubility Limit Decrease the final assay concentration of the compound.[1]
Rapid Solvent Polarity Shift Perform serial dilutions of the stock solution in the assay buffer.[1] Alternatively, add the compound stock to the assay medium dropwise while gently vortexing or stirring.[1]
Low Kinetic Solubility Increase the mixing energy upon dilution by vortexing or rapid pipetting.
Precipitation Over Time During Incubation

Observation: The solution is initially clear but becomes turbid or forms a visible precipitate during the course of the assay incubation.

Potential CauseRecommended Solution
Thermodynamic Insolubility The compound's concentration is above its thermodynamic solubility limit in the assay medium. The only solution is to lower the final concentration of the compound.[2]
Temperature Shift Pre-warm the assay buffer or cell culture medium to the incubation temperature (e.g., 37°C) before adding the compound.[1]
pH Shift in Medium Ensure the medium is adequately buffered for the experimental conditions (e.g., using HEPES in CO2 incubators). Test the compound's solubility at different pH values to determine its sensitivity.[1][3]
Interaction with Media Components Test the compound's solubility in a simpler buffer (e.g., PBS) to identify if salts, proteins, or other components in the complex medium are causing precipitation.[1]
Precipitation of Stock Solution

Observation: Precipitate is visible in the DMSO stock solution, especially after freeze-thaw cycles.

Potential CauseRecommended Solution
Poor Solubility at Low Temperatures Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[1]
Freeze-Thaw Cycles Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3]
Water Absorption by DMSO Use anhydrous DMSO to prepare stock solutions and store them in tightly sealed containers to prevent water absorption.[1]

Frequently Asked Questions (FAQs)

Q1: Why do my pyrimidinol compounds have such low aqueous solubility?

A1: Pyrimidinol and related heterocyclic scaffolds often possess characteristics that lead to low water solubility. This can be due to a combination of factors including molecular planarity which can lead to high crystal packing energy, making it difficult for water molecules to solvate the compound.[4][5] Additionally, the presence of hydrophobic functional groups and a lack of ionizable groups can contribute to poor solubility in aqueous media.[3] This is a common challenge for many new chemical entities in drug discovery.[3]

Q2: What is the recommended starting solvent for preparing stock solutions of pyrimidinol compounds?

A2: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for research and high-throughput screening.[3] It is a powerful aprotic solvent that is compatible with most in vitro assays at low final concentrations, typically below 0.5%.[3]

Q3: What is the maximum final concentration of DMSO I should have in my assay?

A3: A final DMSO concentration of 0.5% to 1% is a widely accepted standard.[6] For sensitive cell-based assays, it is advisable to keep the concentration even lower, for instance, below 0.1%.[2] It is critical to maintain a consistent final DMSO concentration across all experimental and control wells.[6]

Q4: Is it acceptable to use a solution with a visible precipitate?

A4: No, it is strongly advised against using a solution with a visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[1]

Q5: How can I improve the solubility of my pyrimidinol compound in the assay buffer?

A5: Several strategies can be employed to enhance the aqueous solubility of your compound. The optimal method may require some empirical testing. Key approaches include pH modification, the use of co-solvents, and the addition of solubilizing excipients like cyclodextrins or surfactants.[3][7]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Assay Buffer

This protocol helps determine the maximum concentration of a compound that remains soluble when diluted from a DMSO stock into a specific aqueous buffer.

  • Prepare Compound Plate: Create a 2-fold serial dilution of a 10 mM stock solution of the pyrimidinol compound in 100% DMSO in a 96-well plate.

  • Prepare Assay Plate: Add 98 µL of your chosen assay buffer to the wells of a new 96-well plate.

  • Initiate Precipitation: Transfer 2 µL from the compound dilution plate to the assay plate containing the buffer. This creates a 1:50 dilution.

  • Incubation: Incubate the plate at the desired assay temperature for a set period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a microplate reader.

  • Analysis: An increase in absorbance compared to buffer-only controls indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility.[2][6]

Protocol 2: Co-solvent Tolerance Test for an Enzymatic Assay

This protocol helps determine the highest concentration of an organic co-solvent that can be used without significantly affecting enzyme activity.

  • Prepare Reagents:

    • Enzyme stock solution.

    • Substrate stock solution.

    • Assay buffer.

    • 100% co-solvent (e.g., DMSO, ethanol, PEG 400).

  • Set up Reactions: Prepare a series of reaction mixtures with increasing concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5%). Ensure the final concentration of all other reaction components remains constant.

  • Initiate and Measure: Initiate the reaction by adding the enzyme or substrate. Measure the enzyme activity according to your specific assay protocol.

  • Analyze Data: Plot the enzyme activity (as a percentage of the control without co-solvent) against the co-solvent concentration. The highest concentration that does not cause a significant drop in activity (e.g., maintains >90% activity) is the maximum tolerated concentration.[8]

Protocol 3: Solubility Enhancement using Cyclodextrins

This protocol describes how to prepare a pyrimidinol compound-cyclodextrin complex to improve aqueous solubility.

  • Molar Ratio Determination: Determine the desired molar ratio of the pyrimidinol compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Preparation:

    • Dissolve the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the aqueous assay buffer with stirring.

    • In a separate tube, dissolve the pyrimidinol compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the dissolved pyrimidinol compound to the cyclodextrin solution while stirring.

  • Equilibration: Continue stirring the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for complex formation.

  • Solvent Removal (if applicable): If an organic solvent was used, it may need to be removed, for example, by gentle heating or under a vacuum.

  • Solubility Test: Test the solubility of the resulting complex in your aqueous assay buffer.

Visualizations

G Troubleshooting Workflow for Compound Precipitation A Precipitation Observed in Assay B Check Individual Components: Stock, Buffer, Assay Mix A->B C Precipitation in Stock Solution? B->C D Precipitation Upon Dilution? B->D E Precipitation Over Time? B->E C->D No F Modify Stock Preparation: - Use Anhydrous DMSO - Aliquot to minimize freeze-thaw - Warm and vortex before use C->F Yes D->E No G Optimize Dilution Protocol: - Decrease final concentration - Use serial dilution - Increase mixing energy D->G Yes H Optimize Assay Conditions: - Adjust pH of buffer - Pre-warm solutions - Add solubilizers (e.g., cyclodextrin) E->H Yes I No J No K Yes L Yes M Yes

Caption: A workflow for troubleshooting compound precipitation.

G Solubility Enhancement Strategies cluster_simple cluster_formulation A Low Pyrimidinol Solubility B Simple Modifications A->B C Formulation Approaches A->C D pH Adjustment B->D E Co-solvents (e.g., Ethanol, PEG 400) B->E F Cyclodextrins C->F G Surfactants (e.g., Tween-20) C->G H Solid Dispersions C->H I Increased Apparent Solubility D->I E->I F->I G->I H->I

Caption: Strategies for enhancing pyrimidinol compound solubility.

G Generic Kinase Signaling Pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates substrate Substrate Protein kinase2->substrate Phosphorylates p_substrate Phosphorylated Substrate response Cellular Response p_substrate->response Leads to pyrimidinol Pyrimidinol Inhibitor pyrimidinol->kinase2 Inhibits

Caption: Inhibition of a kinase pathway by a pyrimidinol compound.

References

Technical Support Center: Preventing Oxidation of the Mercapto Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you prevent the oxidation of the highly reactive mercapto (thiol) group during your synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What is mercapto group oxidation and why is it a concern in synthesis?

The thiol group (-SH) in molecules, particularly in cysteine residues of peptides and proteins, is highly susceptible to oxidation.[1] The primary oxidation product is a disulfide bond (R-S-S-R), formed between two thiol groups.[1] This can lead to the formation of undesired dimers or incorrect intramolecular bonds, resulting in a loss of biological activity, incorrect protein folding, and compromised purity of the final product.[2] Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.[2][3]

Q2: What are the main factors that promote the oxidation of mercapto groups?

Several factors in a laboratory environment can accelerate thiol oxidation:

  • Presence of Oxygen: Atmospheric oxygen is a primary oxidizing agent.[2]

  • Trace Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[2][4][5]

  • pH of the Solution: In alkaline conditions (high pH), the thiol group deprotonates to form a more reactive thiolate anion (S⁻), which is more susceptible to oxidation.[2][6] Maintaining a slightly acidic pH (around 6.5) is often preferred.[6]

  • Exposure to Light: Certain wavelengths of light can provide the energy to initiate oxidation reactions.[2]

  • Heat Stress: Increased temperatures can lead to the denaturation of molecules, exposing thiol groups and promoting the formation of non-native disulfide bonds.[6]

Q3: How can I detect and quantify the oxidation of my thiol-containing compound?

Several analytical methods can be employed to monitor the integrity of the mercapto group:

  • Ellman's Reagent (DTNB): A colorimetric assay used to quantify the concentration of free thiol groups.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the reduced and oxidized forms of the compound.[7][8]

  • Mass Spectrometry (MS): Mass spectrometry can identify and quantify specific thiol modifications with high precision.[7][9]

  • Isotope-Coded Affinity Tags (ICAT): This mass spectrometry-based technique can be used to quantify the modification of specific thiols.[9]

Troubleshooting Guides

Issue 1: Degradation of Thiol-Containing Compound During Purification

Symptom: Loss of compound or appearance of unexpected peaks (e.g., dimers) during chromatographic purification.

Potential Cause Troubleshooting & Optimization
Air Oxidation Work with degassed solvents and under an inert atmosphere (e.g., nitrogen or argon).[4] Add a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your purification buffers.[4][10]
Metal-Catalyzed Oxidation Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers to sequester metal ions.[4][11]
Disulfide Bond Formation on the Column If disulfide bond formation is suspected, treat the collected fractions with a reducing agent like TCEP, which is effective over a wide pH range.[4]
Issue 2: Significant Disulfide Bond Formation During Solid-Phase Peptide Synthesis (SPPS) Cleavage

Symptom: Low yield of the desired peptide with a free thiol group after cleavage from the resin.

Potential Cause Troubleshooting & Optimization
Reactive Cationic Species During acidic cleavage, reactive species are generated from protecting groups that can alkylate sensitive residues like cysteine. Use scavengers in the cleavage cocktail to trap these species.[4]
Ineffective Scavenger Cocktail A commonly used and effective scavenger cocktail is Reagent K, which contains trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[4] For peptides with sensitive residues, other specialized cocktails may be necessary.
Issue 3: Re-oxidation of the Thiol Group After Deprotection

Symptom: The purified compound with a free thiol group readily forms disulfide bonds upon storage or during subsequent reaction steps.

Potential Cause Troubleshooting & Optimization
Exposure to Air Store the deprotected compound under an inert atmosphere and at low temperatures (2-8°C for short-term, -20°C or below for long-term).[1][11] Prepare solutions fresh whenever possible.[11]
Oxidation of Reducing Agent If using a thiol-based reducing agent like DTT, it can be oxidized over time. Switch to a more stable, non-thiol reducing agent like TCEP.[10]
Metal Ion Contamination Include a chelating agent like EDTA in your buffers.[10]

Protecting Groups for the Mercapto Group

The most common strategy to prevent oxidation during synthesis is the use of protecting groups for the thiol functionality.[12][13] The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the need for orthogonal protection.[14][15] Orthogonal protection allows for the selective removal of one protecting group without affecting others, which is crucial for complex syntheses like those involving regioselective disulfide bond formation.[14][15]

Here is a comparison of commonly used thiol-protecting groups in peptide synthesis:

Protecting GroupAbbreviationCleavage ConditionsRelative LabilityKey Features & Applications
Triphenylmethyl TrtMild acids (e.g., TFA)[12][16]LabileCommonly used in Fmoc SPPS for routine synthesis where the thiol is deprotected during final cleavage.[14][16]
Acetamidomethyl AcmMercury(II) acetate, iodine, or silver salts[14]Stable to TFAOffers orthogonality for regioselective disulfide bond formation.[14]
tert-butyl tBuStrong acids (e.g., HF) or Mercury(II) acetate in TFA[14]Highly stable to TFASuitable for complex syntheses where other groups are removed first due to its high stability.[14]
4-methoxytrityl MmtDilute acidsMore labile than TrtUseful for on-resin selective modification of thiol groups.[16]
Benzyl BzlStrong acids (e.g., HF)[17]Stable to TFAA classic choice for cysteine protection in Boc-SPPS.[17]
9-fluorenylmethyl FmBase (e.g., piperidine)Base-labileCan be used for orthogonal protection strategies.[18]
Phenacyl PAcReductive, acidic conditions[19]Stable during NCL and radical desulfurizationUseful for protecting cysteines in recombinantly generated protein segments.[19]

Experimental Protocols

Protocol 1: General Procedure for Degassing Solvents

Objective: To remove dissolved oxygen from solvents to prevent air oxidation.

Materials:

  • Solvent to be degassed

  • Flask with a side arm

  • Magnetic stir bar

  • Septum

  • Inert gas source (Argon or Nitrogen) with a regulator

  • Needles

Procedure:

  • Place the solvent and a magnetic stir bar into the flask.

  • Seal the flask with a septum.

  • Insert two needles through the septum: one for the inert gas inlet that extends below the liquid surface, and one for the gas outlet.

  • Bubble the inert gas through the solvent for at least 30-60 minutes while stirring.[1]

  • Remove the needles and store the degassed solvent in a tightly sealed container until use. For best results, use immediately.[1]

Protocol 2: Ellman's Assay for Quantification of Free Thiols

Objective: To determine the concentration of free thiol groups in a sample.

Materials:

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Sample containing the thiol compound

  • Spectrophotometer

Procedure:

  • Prepare the DTNB solution: Dissolve Ellman's Reagent in the reaction buffer to a final concentration of 4 mg/mL.[1]

  • Prepare the sample: Dissolve a known quantity of your thiol-containing compound in the reaction buffer.

  • Blank Measurement: In a cuvette, add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer. Measure the absorbance of this solution at 412 nm. This is your blank.[1]

  • Sample Measurement: Add a small, known volume of your sample solution to the cuvette containing the blank solution. Mix gently.

  • Read Absorbance: Allow the reaction to proceed for 5-10 minutes, then measure the final absorbance at 412 nm.[1]

  • Calculation: The concentration of thiol groups can be calculated using the Beer-Lambert law and the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at 412 nm).

Visualizations

Thiol_Oxidation_Pathway 2 R-SH Two Thiol Molecules R-S-S-R Disulfide Dimer (Inactive) 2 R-SH->R-S-S-R Oxidation Oxidizing_Agents Oxygen Metal Ions High pH Oxidizing_Agents->R-S-S-R

Caption: The pathway of thiol oxidation, where two thiol molecules form an inactive disulfide dimer.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Thiol Oxidation Observed Air Air Exposure? Problem->Air Metals Metal Contamination? Problem->Metals pH Incorrect pH? Problem->pH Inert Use Inert Atmosphere Degas Solvents Air->Inert Chelate Add Chelating Agent (EDTA) Metals->Chelate Adjust_pH Adjust pH (6.5-7.5) pH->Adjust_pH

Caption: A troubleshooting workflow for addressing thiol oxidation during synthesis.

Orthogonal_Protection_Strategy Peptide Peptide with Cys(Trt) and Cys(Acm) Step1 TFA Cleavage Peptide->Step1 Intermediate1 Peptide with Cys(SH) and Cys(Acm) Step1->Intermediate1 Step2 Oxidation (e.g., Air, DMSO) Intermediate1->Step2 Intermediate2 Peptide with 1st Disulfide Bond and Cys(Acm) Step2->Intermediate2 Step3 Iodine Treatment Intermediate2->Step3 Final Peptide with Two Regioselective Disulfide Bonds Step3->Final

Caption: An example of an orthogonal protection strategy for regioselective disulfide bond formation.

References

Technical Support Center: Managing Hazardous Byproducts in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing hazardous byproducts generated during pyrimidine synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common hazardous byproducts in Biginelli and Ortoleva-King pyrimidine syntheses?

A1: In the Biginelli reaction , which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea, two common hazardous byproducts are:

  • Hantzsch-type 1,4-dihydropyridines (DHPs): These form when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures), competing with the desired pyrimidine synthesis pathway.

  • Knoevenagel condensation products: This acid- or base-catalyzed side reaction occurs between the aldehyde and the active methylene group of the β-ketoester, leading to the formation of α,β-unsaturated dicarbonyl compounds.

In the Ortoleva-King reaction , which is used for the synthesis of 2-arylimidazo[1,2-a]pyridines and related heterocycles, a common hazardous byproduct is:

  • Iodinated aromatic compounds: The reaction often uses stoichiometric amounts of iodine, which can lead to the formation of various iodinated organic byproducts.

Q2: What are the general safety precautions I should take when handling reagents and byproducts from pyrimidine synthesis?

A2: Always adhere to Good Laboratory Practices (GLP). Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Conduct all reactions and handling of volatile chemicals in a well-ventilated fume hood.

  • Segregation of Waste: Properly segregate waste streams. Halogenated organic waste (containing iodine, chlorine, etc.) must be collected separately from non-halogenated waste.

  • Labeling: Clearly label all waste containers with the full chemical names of the contents and appropriate hazard symbols.

  • Spill Management: Have a spill kit readily available and be familiar with the procedures for cleaning up chemical spills.

Q3: How can I minimize the formation of hazardous byproducts in my pyrimidine synthesis?

A3: Optimizing reaction conditions is key to minimizing byproduct formation:

  • For the Biginelli Reaction:

    • Temperature Control: Lowering the reaction temperature can significantly reduce the formation of Hantzsch-type dihydropyridine byproducts.

    • Catalyst Choice: The choice of catalyst can influence selectivity. Screening different Lewis or Brønsted acids may favor the desired pyrimidine product.

    • Stoichiometry: Using a slight excess of urea (1.2-1.5 equivalents) can favor the Biginelli pathway over the Knoevenagel condensation.

  • For the Ortoleva-King Reaction:

    • Reagent Equivalents: Using a substoichiometric amount of iodine (e.g., 30 mol%) and only a slight excess of the aminopyridine (1.2 equivalents) can help minimize the formation of iodinated byproducts.

Troubleshooting Guides

Issue 1: Low Yield of Desired Pyrimidine and Presence of an Unknown Byproduct in the Biginelli Reaction

Question: My Biginelli reaction has a low yield, and TLC/HPLC analysis shows a significant byproduct peak. How can I identify and manage this?

Answer:

  • Byproduct Identification:

    • The most likely byproduct is either a Hantzsch dihydropyridine or a Knoevenagel condensation product.

    • Utilize HPLC-MS to determine the molecular weight of the byproduct. Hantzsch products will have a different mass compared to the expected dihydropyrimidinone and Knoevenagel products.

  • Troubleshooting Steps:

    • Optimize Temperature: If a Hantzsch byproduct is suspected, lower the reaction temperature.

    • Adjust Stoichiometry: If a Knoevenagel product is indicated, increase the equivalents of urea.

    • Catalyst Screening: Experiment with different acid catalysts (e.g., Lewis acids like Yb(OTf)₃) which can improve yields and reduce side reactions under solvent-free conditions.

    • Monitor Reaction Progress: Use TLC to monitor the reaction and stop it once the starting materials are consumed to prevent further byproduct formation or degradation of the product.

Issue 2: Difficulty in Removing Iodinated Byproducts from Ortoleva-King Reaction Mixture

Question: My Ortoleva-King reaction product is contaminated with persistent iodinated byproducts that are difficult to remove by standard chromatography. What should I do?

Answer:

  • Reaction Work-up:

    • A proper work-up is crucial. After the reaction, quench with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any remaining elemental iodine.

    • Follow this with a standard aqueous work-up, including extraction with an organic solvent and washing with brine.

  • Purification Strategies:

    • Crystallization: If your desired product is a solid, recrystallization is often an effective method to remove impurities.

    • Specialized Chromatography: Consider using a different stationary phase for column chromatography or employing preparative HPLC for difficult separations.

  • Waste Disposal:

    • All waste containing iodinated compounds must be collected as halogenated organic waste .

    • Do not mix this with non-halogenated waste streams, as the disposal methods are different and more costly for halogenated materials.

Quantitative Data on Hazardous Byproducts

The following table summarizes available toxicity data for common byproducts. It is crucial to handle all byproducts as potentially hazardous, even in the absence of complete toxicological data.

Byproduct ClassExample CompoundSynthesis ReactionToxicity Data (LD₅₀)Reference(s)
Hantzsch 1,4-DihydropyridinesVarious derivativesBiginelliSafe up to 2000-3000 mg/kg (oral, mice)
Knoevenagel Condensation ProductsBenzylidene malononitrileBiginelli14 mg/kg (oral, rat)
Iodinated Aromatic Compounds2,4,6-TriiodophenolOrtoleva-King>4000 mg/kg (oral, mouse)

Experimental Protocols

Protocol 1: Neutralization of Acidic Catalyst in Biginelli Reaction Work-up
  • Reaction Completion: Once the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.

  • Solvent Removal (Optional): If the reaction was performed in a volatile solvent, it can be removed under reduced pressure.

  • Dilution: Dilute the residue or reaction mixture with a suitable organic solvent in which the product is soluble (e.g., ethyl acetate).

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the mixture while stirring. Continue adding until effervescence ceases, indicating that the acid catalyst has been neutralized.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: HPLC-MS Method for Impurity Profiling of a Biginelli Reaction Mixture

This protocol provides a general framework. Specific parameters should be optimized for the particular analytes of interest.

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the crude reaction mixture.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-MS Parameters:

ParameterSetting
HPLC System Agilent 1100 or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
MS Detector Electrospray Ionization (ESI) in positive ion mode
Scan Range m/z 100-1000
Capillary Voltage 3.5-4.0 kV
Gas Temperature 300-350 °C
  • Data Analysis:

    • Identify the peaks corresponding to the starting materials, desired product, and byproducts based on their retention times and mass-to-charge ratios (m/z).

    • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Visualizations

Logical Workflow for Troubleshooting Byproduct Formation

TroubleshootingWorkflow start Problem: Low Yield / Unknown Byproduct identify Identify Byproduct (HPLC-MS Analysis) start->identify hantzsch Hantzsch DHP Suspected identify->hantzsch Different MW knoevenagel Knoevenagel Product Suspected identify->knoevenagel Different MW iodinated Iodinated Byproduct Suspected identify->iodinated Iodine Isotopic Pattern optimize_temp Lower Reaction Temperature hantzsch->optimize_temp optimize_stoich Increase Urea Equivalents knoevenagel->optimize_stoich optimize_iodine Use Substoichiometric Iodine iodinated->optimize_iodine catalyst Screen Different Catalysts optimize_temp->catalyst optimize_stoich->catalyst workup Implement Quenching Step (e.g., Na2S2O3) optimize_iodine->workup end Improved Yield and Purity catalyst->end purify Optimize Purification (Crystallization / Prep HPLC) workup->purify purify->end WasteDisposalWorkflow start Reaction Complete workup Aqueous Work-up / Quenching start->workup separate Separate Aqueous and Organic Layers workup->separate aq_waste Aqueous Waste (Neutralize if acidic/basic) separate->aq_waste org_waste Organic Waste separate->org_waste check_halogen Contains Halogens? org_waste->check_halogen halogenated Halogenated Organic Waste (Designated Container) check_halogen->halogenated Yes non_halogenated Non-Halogenated Organic Waste (Designated Container) check_halogen->non_halogenated No label Label Container Correctly (Contents, Date, Hazards) halogenated->label non_halogenated->label store Store in Satellite Accumulation Area label->store dispose Arrange for EHS Pickup store->dispose

Validation & Comparative

Comparative Analysis of the 1H NMR Spectrum of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous structures. This prediction is then compared with experimental data for related pyrimidine derivatives to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

Predicted 1H NMR Spectrum

The structure of this compound suggests the presence of distinct proton signals corresponding to the methoxymethyl group, the pyrimidine ring, and the hydroxyl and mercapto groups.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH3 (methoxymethyl)3.3 - 3.6Singlet (s)3H
-CH2- (methoxymethyl)4.5 - 4.8Singlet (s)2H
Pyrimidine C5-H5.8 - 6.2Singlet (s)1H
-OH (hydroxyl)10.0 - 12.0Broad Singlet (br s)1H
-SH (mercapto)12.0 - 14.0Broad Singlet (br s)1H

The predicted chemical shifts are influenced by the electronic environment of the protons. The methoxy protons (-OCH3) are expected to appear as a singlet around 3.3-3.6 ppm. The methylene protons (-CH2-) of the methoxymethyl group, being attached to an oxygen and the pyrimidine ring, are anticipated to be deshielded and appear further downfield as a singlet in the range of 4.5-4.8 ppm[1][2][3][4].

The lone proton on the pyrimidine ring (C5-H) is expected to resonate as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the electron-donating hydroxyl and mercapto groups. Aromatic protons in pyrimidine derivatives typically appear between 6.5 and 9.2 ppm[5][6][7][8][9]. However, the presence of multiple substituents will affect this, and a slightly more upfield shift is predicted.

The protons of the hydroxyl (-OH) and mercapto (-SH) groups are acidic and their chemical shifts are highly dependent on concentration, temperature, and solvent. They typically appear as broad singlets at lower fields[10].

Comparison with Related Pyrimidine Derivatives

To validate the predicted spectrum, a comparison with experimentally determined 1H NMR data of similar pyrimidine derivatives is essential.

Table 2: Experimental 1H NMR Data for Selected Pyrimidine Derivatives

CompoundProton AssignmentExperimental Chemical Shift (δ, ppm)MultiplicityReference
6-Methyl-2-thiouracilPyrimidine C5-H5.75Singlet[11]
6-Methyl-2-thiouracil-CH32.15Singlet[11]
4-Amino-6-hydroxy-2-methylpyrimidinePyrimidine C5-H5.1Singlet[12]
4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-olPyrimidine C5-H6.61Singlet[13]
2-Mercapto-4-methylpyrimidine hydrochloridePyrimidine C5-H~7.0Doublet[14]

The data from related compounds support the predicted chemical shifts. For instance, the pyrimidine C5-H proton in 6-methyl-2-thiouracil, a structurally similar compound, appears at 5.75 ppm, which is within the predicted range for the target molecule. The presence of a methoxymethyl group instead of a methyl group at position 6 is expected to cause a downfield shift of the C5-H proton due to the electron-withdrawing nature of the oxygen atom.

Experimental Protocol for 1H NMR Spectroscopy

A standard protocol for acquiring the 1H NMR spectrum of this compound is outlined below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD). DMSO-d6 is often suitable for polar compounds containing hydroxyl and mercapto groups as it allows for the observation of exchangeable protons.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • Utilize a 300 MHz or higher field NMR spectrometer for better resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • Acquire the 1H NMR spectrum at room temperature.

  • Typical acquisition parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (or more for dilute samples)

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

Logical Relationship of Proton Environments

The following diagram illustrates the distinct proton environments in this compound.

G cluster_pyrimidine Pyrimidine Core cluster_methoxymethyl Methoxymethyl Group Py_C2 C2-SH Py_C4 C4-OH Py_C5 C5-H Py_C6 C6 MM_CH2 -CH2- Py_C6->MM_CH2 attached to MM_O -O- MM_CH2->MM_O MM_CH3 -CH3 MM_O->MM_CH3

Caption: Chemical structure and proton environments of this compound.

References

Comparative Analysis of Mass Spectrometry Data for Pyrimidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mass Spectrometric Behavior of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol and a Key Analogue.

Comparative Data Summary

The following table summarizes the key mass spectrometric information for 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one, a close analogue of the target compound. This data is crucial for researchers aiming to identify and characterize these molecules.

Property6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol (Predicted)
Molecular Formula C7H10N2O2S[1]C6H8N2O2S
Molecular Weight 186.23 g/mol [1]172.21 g/mol
Monoisotopic Mass 186.04630 Da172.03065 Da
Key Fragmentation Pathways See Discussion BelowSee Discussion Below

Discussion of Fragmentation Patterns

The fragmentation of pyrimidinol derivatives in a mass spectrometer is influenced by the stability of the pyrimidine ring and the nature of its substituents. Based on the analysis of related compounds, we can predict the fragmentation behavior of our target molecule and its analogue.[2]

For 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one , under electron ionization (EI), the molecular ion peak (M+) at m/z 186 would be expected. Key fragmentation pathways would likely involve:

  • Loss of the methylsulfanyl radical (•SCH3): This would result in a fragment ion at m/z 139.

  • Loss of the methoxymethyl radical (•CH2OCH3): This would lead to a fragment at m/z 141.

  • Cleavage of the methoxy group: Loss of a methyl radical (•CH3) from the methoxymethyl group to give a fragment at m/z 171, followed by loss of formaldehyde (CH2O) to yield a fragment at m/z 141.

  • Ring fragmentation: Complex fragmentation of the pyrimidine ring itself, leading to smaller characteristic ions.

For the target compound, 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol , the molecular ion peak (M+) would be observed at m/z 172. The fragmentation is expected to be similar, with key differences arising from the sulfanyl group:

  • Loss of the sulfanyl radical (•SH): This would produce a fragment ion at m/z 139.

  • Loss of the methoxymethyl radical (•CH2OCH3): Similar to its analogue, this would result in a fragment at m/z 127.

  • Cleavage of the methoxy group: Loss of a methyl radical (•CH3) from the methoxymethyl group to give a fragment at m/z 157, followed by loss of formaldehyde (CH2O) to yield a fragment at m/z 127.

The presence of the thiol group in the target compound might also lead to unique rearrangements and fragmentation pathways not observed in its S-methylated counterpart.

Experimental Protocols

To acquire mass spectrometry data for these compounds, the following general protocol for a standard Electron Ionization (EI) Mass Spectrometry experiment can be followed. For more detailed analysis, techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would be beneficial.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Dissolve the compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Gas Chromatography:

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to the compound of interest.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of small molecules like 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol using GC-MS.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Compound Compound Dissolution Dissolution in Volatile Solvent Compound->Dissolution GC_Injection GC Injection Dissolution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Library_Search Library Search & Fragmentation Analysis Mass_Spectrum->Library_Search

Caption: A generalized workflow for the analysis of a small molecule using GC-MS.

This guide provides a foundational understanding of the expected mass spectrometric behavior of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol by leveraging data from a close structural analogue. Researchers can use this information to guide their experimental design and data interpretation when working with this and related pyrimidinol compounds.

References

Comparative Biological Activities of Substituted Pyrimidin-4-ols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Substituted pyrimidin-4-ols represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. As structural analogs of naturally occurring nucleobases, these compounds can interact with various biological targets, leading to diverse pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a comparative overview of the biological activities of various substituted pyrimidin-4-ols, supported by quantitative data from recent studies, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Biological Activities

The biological efficacy of substituted pyrimidin-4-ols is significantly influenced by the nature and position of substituents on the pyrimidine ring. The following tables summarize the quantitative data from various studies, offering a comparative perspective on their anti-inflammatory, anticancer, and antibacterial activities.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[1] A comparative analysis of the half-maximal inhibitory concentration (IC50) values reveals the potential of these compounds as selective COX-2 inhibitors.[2]

Compound/Derivative ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazolo[3,4-d]pyrimidine derivative 8eCOX-21.837-[3]
Pyrazolo[3,4-d]pyrimidine derivative 7e5-LOX2.833-[3]
Pyrazolo[3,4-d]pyrimidine derivative 7f5-LOX1.952-[3]
Pyrazolo[3,4-d]pyrimidine derivative 8f5-LOX1.573-[3]
Pyrano[2,3-d]pyrimidine derivative 5COX-20.04 ± 0.09-[1]
Pyrano[2,3-d]pyrimidine derivative 6COX-20.04 ± 0.02-[1]
Celecoxib (Standard)COX-20.04 ± 0.01-[1]
Anticancer Activity

The anticancer potential of pyrimidine derivatives has been evaluated against various cancer cell lines. The IC50 values from these studies highlight the cytotoxic efficacy of different substitution patterns.

Compound/Derivative ClassCell LineIC50 (µM)Reference
Indazol-pyrimidine derivative 5fMCF-7 (Breast)1.858[4]
Indazol-pyrimidine derivative 5fA549 (Lung)3.628[4]
Indazol-pyrimidine derivative 5fCaco-2 (Colon)1.056[4]
Indazol-pyrimidine derivative 4bCaco-2 (Colon)0.827[4]
Indazol-pyrimidine derivative 5hA549 (Lung)1.378[4]
Staurosporine (Reference)MCF-7 (Breast)>10[4]
Staurosporine (Reference)Caco-2 (Colon)4.202[4]
Staurosporine (Reference)A549 (Lung)7.354[4]
Pyrazolo[3,4-d]pyrimidin-4-one 10eMCF-7 (Breast)11[5]
Pyrazolo[3,4-d]pyrimidin-4-one 10dMCF-7 (Breast)12[5]
Pyrazolo[3,4-d]pyrimidin-4-one 7MCF-7 (Breast)14[5]
Antibacterial Activity

The antibacterial efficacy of substituted pyrimidines is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound/Derivative ClassBacterial StrainMIC (µM/ml)Reference
Pyrazole-clubbed pyrimidine 5cMRSA521[6]
Levofloxacin (Reference)MRSA346[6]
Pyrimidin-2-ol derivative 10P. aeruginosa0.77[7]
Pyrimidin-2-amine derivative 12C. albicans1.73[7]
Pyrimidin-2-amine derivative 11A. niger1.68[7]
Cefadroxil (Standard)-> MIC of tested compounds[7]
Fluconazole (Standard)-> MIC of tested compounds[7]

Signaling Pathways and Experimental Workflows

Mechanism of COX Inhibition

Many pyrimidine-based anti-inflammatory agents exert their effect by inhibiting the activity of COX enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.[1] Selective inhibition of COX-2 over COX-1 is a desirable characteristic to reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Thromboxanes Prostaglandins Thromboxanes (Housekeeping) COX1->PGs_Thromboxanes PGs_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammation Pyrimidin_4_ol Substituted Pyrimidin-4-ol Pyrimidin_4_ol->COX2 Inhibition

Caption: Mechanism of selective COX-2 inhibition by substituted pyrimidin-4-ols.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Cell Seeding (e.g., Cancer Cell Lines) B 2. Incubation (24 hours) A->B C 3. Compound Treatment (Varying concentrations of Substituted Pyrimidin-4-ols) B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Addition of MTT Reagent D->E F 6. Incubation (Formation of Formazan crystals) E->F G 7. Solubilization of Formazan (e.g., with DMSO) F->G H 8. Absorbance Measurement (Spectrophotometer) G->H I 9. Data Analysis (Calculation of IC50 values) H->I

Caption: A generalized workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Detailed Experimental Protocols

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.

  • Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Buffer : Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and a suitable peroxidase substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD).[2]

  • Procedure :

    • The test compounds are pre-incubated with the enzyme (COX-1 or COX-2) in the assay buffer for a specified period (e.g., 15 minutes) at room temperature.

    • The reaction is initiated by the addition of arachidonic acid.

    • The rate of TMPD oxidation is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 603 nm) using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7, A549, Caco-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure :

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the substituted pyrimidin-4-ol derivatives and incubated for a period of 48 to 72 hours.

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

    • The medium is then removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

The MIC is determined using the tube dilution method.[7]

  • Bacterial Strains : Standard and/or clinical isolates of bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are used.

  • Culture Media : Mueller-Hinton Broth or other suitable bacterial growth media.

  • Procedure :

    • A serial two-fold dilution of the test compounds is prepared in the culture media in a series of test tubes or a 96-well microplate.

    • A standardized inoculum of the test bacterium is added to each dilution.

    • The tubes/plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) of the bacteria.

    • Positive (no compound) and negative (no bacteria) controls are included in each assay.

References

A Comparative Analysis of P2Y12 Receptor Antagonists: Benchmarking a Novel Pyrimidine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiplatelet therapy, the P2Y12 receptor remains a pivotal target for the prevention of thrombotic events. Established antagonists such as clopidogrel, prasugrel, and ticagrelor have demonstrated clinical efficacy, yet the quest for novel agents with improved pharmacological profiles continues. This guide provides a comparative overview of these established drugs against available data for a structurally related analog of the novel compound 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol.

Executive Summary

Direct comparative data for this compound is not publicly available. However, research on structurally similar 6-amino-2-thio-3H-pyrimidin-4-one derivatives provides preliminary insights into the potential of this chemical class as platelet aggregation inhibitors.[1][2] This report juxtaposes the known performance of commercial P2Y12 antagonists with data on these related pyrimidine compounds to offer a preliminary benchmark.

Quantitative Comparison of P2Y12 Antagonists

The following table summarizes key in vitro efficacy data for established P2Y12 inhibitors and includes platelet aggregation inhibition data for structurally similar 2-mercaptopyrimidine derivatives. It is crucial to note that the experimental conditions for the pyrimidine derivatives may differ from those used for the approved drugs, warranting cautious interpretation.

CompoundClassMechanism of ActionIC50 (ADP-induced Platelet Aggregation)Platelet Aggregation Inhibition (%)
Clopidogrel (active metabolite) ThienopyridineIrreversible antagonist~ 0.2 - 2 µMVariable, dependent on metabolism
Prasugrel (active metabolite) ThienopyridineIrreversible antagonist~ 0.07 - 0.2 µMMore potent and consistent than clopidogrel
Ticagrelor Cyclopentyl-triazolo-pyrimidineReversible, non-competitive antagonist~ 0.01 - 0.1 µMPotent and rapid inhibition
Compound 2c (6-amino-2-thio-3H-pyrimidin-4-one derivative) 2-Mercaptopyrimidine derivativeNot fully characterizedNot Reported91% inhibition at 100 µM[1][2]
Compound 2h (6-amino-2-thio-3H-pyrimidin-4-one derivative) 2-Mercaptopyrimidine derivativeNot fully characterizedNot Reported87% inhibition at 100 µM[1][2]

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet activation and aggregation. The diagram below illustrates this pathway and the points of intervention for P2Y12 antagonists.

P2Y12_Signaling_Pathway cluster_platelet Platelet Membrane cluster_antagonists P2Y12 Antagonists ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Alpha Subunit P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GPIIbIIIa_inactive Inactive GPIIb/IIIa Gi->GPIIbIIIa_inactive Leads to activation of cAMP cAMP AC->cAMP Reduces conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates VASP VASP-P PKA->VASP Phosphorylates GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates Clopidogrel Clopidogrel/Prasugrel (Irreversible) Clopidogrel->P2Y12 Ticagrelor Ticagrelor (Reversible) Ticagrelor->P2Y12

Caption: P2Y12 receptor signaling cascade and points of antagonist intervention.

Experimental Protocols

The following are standardized methodologies for key experiments used to characterize P2Y12 receptor antagonists.

Light Transmission Aggregometry (LTA)

Objective: To measure the in vitro efficacy of a compound in inhibiting ADP-induced platelet aggregation.

Methodology:

  • Sample Preparation: Human whole blood is collected in 3.2% sodium citrate. Platelet-rich plasma (PRP) is prepared by centrifugation at 150-200 x g for 15 minutes. Platelet-poor plasma (PPP) is obtained by further centrifugation at 2000 x g for 15 minutes.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar in an aggregometer at 37°C.

    • The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • The test compound (e.g., this compound) or vehicle control is added to the PRP and incubated for a specified time.

    • Platelet aggregation is induced by adding a submaximal concentration of ADP.

    • The change in light transmission is recorded for 5-10 minutes.

  • Data Analysis: The maximum percentage of platelet aggregation is determined. For dose-response curves, the IC50 value (the concentration of the compound that inhibits 50% of the ADP-induced aggregation) is calculated.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a test compound to the P2Y12 receptor.

Methodology:

  • Materials: Cell membranes from a cell line stably expressing the human P2Y12 receptor, a radiolabeled P2Y12 antagonist (e.g., [³H]-prasugrel active metabolite), and the test compound.

  • Assay Procedure:

    • A constant concentration of the radioligand is incubated with the P2Y12 receptor-expressing cell membranes.

    • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

    • The reaction is incubated to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from this curve, which represents the concentration of the test compound that displaces 50% of the radioligand binding.

Logical Workflow for Compound Evaluation

The following diagram outlines the logical progression for evaluating a novel P2Y12 antagonist.

Workflow A Novel Compound Synthesis (e.g., this compound) B In Vitro Screening: Radioligand Binding Assay (IC50) A->B C Functional Assay: Light Transmission Aggregometry (% Inhibition) B->C D Lead Optimization: Structure-Activity Relationship (SAR) Studies C->D D->A Iterative Design E In Vivo Efficacy and Safety Studies D->E F Clinical Trials E->F

Caption: A typical workflow for the discovery and development of a novel P2Y12 antagonist.

While direct experimental data for this compound as a P2Y12 antagonist is currently unavailable, the inhibitory activity observed in structurally related 2-mercaptopyrimidine derivatives suggests that this scaffold may hold promise.[1][2] Further investigation, following the outlined experimental protocols, is necessary to fully characterize the potency, selectivity, and mechanism of action of this novel compound and to ascertain its potential as a therapeutic agent. Researchers in this field are encouraged to utilize the standardized assays described herein to generate robust and comparable data, thereby facilitating the objective evaluation of new chemical entities against established standards.

References

structural analysis of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol crystals

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Structural Analysis of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol Crystals and Related Pyrimidine Derivatives

A comprehensive guide for researchers, scientists, and drug development professionals on the structural analysis of this compound and its analogues. This guide provides a comparative analysis of its predicted structural features against experimentally determined data of related pyrimidine derivatives, supported by detailed experimental protocols.

Introduction

This compound is a pyrimidine derivative of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrimidine scaffold. Pyrimidine derivatives are fundamental components of nucleic acids and are integral to a wide array of pharmaceuticals, including antiviral and anticancer agents. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.

As of the latest literature search, a definitive crystal structure for this compound has not been reported. Therefore, this guide will provide a detailed structural analysis of the closely related and well-characterized compound, 2-thiouracil. The structural features of 2-thiouracil will be used as a predictive model for this compound, with comparisons to other relevant pyrimidine derivatives.

Comparative Structural Analysis

The crystal structure of 2-thiouracil, a sulfur-containing analogue of uracil, has been determined by X-ray crystallography.[1] The molecule exists in the lactam-thione form and is essentially planar.[1] The crystal system is triclinic, with the space group P-1.[1] Intermolecular hydrogen bonding plays a crucial role in the crystal packing, forming infinite ribbons that stack in a layered structure.[1]

Table 1: Crystallographic Data for 2-Thiouracil

ParameterValue[1]
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.2859(7)
b (Å)6.036(1)
c (Å)10.6563(5)
α (°)73.35(1)
β (°)83.81(1)
γ (°)89.11(2)
V (ų)262.5(2)
Z2
Dₓ (g cm⁻³)1.621

Table 2: Selected Bond Lengths for 2-Thiouracil

BondLength (Å)[1]
C(2)-S(2)1.683(3)
C(4)-O(4)1.227(4)
N(1)-C(2)1.373(4)
C(2)-N(3)1.362(4)
N(3)-C(4)1.391(4)
C(4)-C(5)1.439(5)
C(5)-C(6)1.341(5)
C(6)-N(1)1.365(4)

For this compound, it is anticipated that the pyrimidine ring will also be nearly planar. The presence of the methoxymethyl group at the C6 position is expected to influence the crystal packing through potential weak hydrogen bonding interactions. The mercapto and hydroxyl groups are predicted to be key sites for intermolecular hydrogen bonding, similar to the thione and carbonyl groups in 2-thiouracil.

Experimental Protocols

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline compound.[2][3][4][5]

Methodology:

  • Crystal Growth: Suitable single crystals of the pyrimidine derivative are grown. This is often the most challenging step and can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.[3][4]

  • Data Collection: A single crystal of appropriate size (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a monochromatic X-ray beam.[3][4] The crystal is rotated, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecular structure. The model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, angles, and thermal parameters.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[6][7]

Methodology:

  • Sample Preparation: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance is measured as a function of wavenumber.

  • Spectral Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to specific functional groups. For pyrimidine derivatives, key vibrational modes include N-H stretching, C=O stretching, C=S stretching, and aromatic C=C and C=N stretching.[6]

Table 3: Characteristic FTIR Absorption Bands for Pyrimidine Derivatives

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3100-3500[6]
C-H (aromatic)3000-3100
C-H (aliphatic)2850-2970
C=O Stretch1650-1720[6]
C=N Stretch1525-1575[8]
C=C (aromatic) Stretch1550-1600[6]
C=S Stretch1050-1200[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For pyrimidine derivatives, ¹H and ¹³C NMR are routinely used for structural elucidation.

Methodology:

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in a strong magnetic field, and the spectrum is acquired by applying radiofrequency pulses.

  • Spectral Analysis: The chemical shifts, integration, and coupling patterns of the signals in the ¹H and ¹³C NMR spectra are analyzed to determine the structure of the molecule. The complexity of the spectra can be influenced by the substituents on the pyrimidine ring.

Visualization of Experimental Workflow

experimental_workflow Experimental Workflow for Structural Analysis of Pyrimidine Crystals cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization synthesis Synthesis of Pyrimidine Derivative purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Initial Structure Confirmation ftir FTIR Spectroscopy purification->ftir Functional Group Confirmation xrd Single-Crystal X-ray Diffraction purification->xrd Crystal Growth nmr_analysis Spectral Interpretation nmr->nmr_analysis ftir_analysis Functional Group Identification ftir->ftir_analysis xrd_analysis Structure Solution & Refinement xrd->xrd_analysis final_structure final_structure xrd_analysis->final_structure Definitive 3D Crystal Structure

References

A Comparative Guide to 13C NMR Chemical Shifts of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 13C NMR chemical shifts for pyrimidine and several of its key derivatives. Understanding these chemical shifts is crucial for the structural elucidation and characterization of pyrimidine-based compounds, which are fundamental components of nucleic acids and a core scaffold in many pharmaceutical agents. This document presents experimental data in a clear, comparative format, details the methodologies for data acquisition, and illustrates key concepts through diagrams.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts (in ppm) for pyrimidine and a selection of its derivatives. The data has been compiled from various spectroscopic databases and peer-reviewed publications. The numbering of the carbon atoms in the pyrimidine ring is as follows:

CompoundC2C4C5C6Substituent CarbonsSolvent
Pyrimidine157.4158.4121.7158.4-CDCl3
Uracil152.1164.7102.0142.3-DMSO-d6
Cytosine158.0166.094.0142.0-DMSO-d6
Thymine152.0165.0110.0138.0CH3: 12.0DMSO-d6
5-Fluorouracil149.7157.5138.6 (d, J=228 Hz)130.6 (d, J=33 Hz)-DMSO-d6[1]
2-Aminopyrimidine163.1159.1109.5159.1-DMSO-d6
4-Aminopyrimidine156.4162.8105.7156.4-Not Reported[2]
2-Chloropyrimidine161.4158.9120.3158.9-Not Reported[3]

Note: Chemical shifts can be influenced by the solvent used. The values presented here are as reported in the specified solvents.

Experimental Protocols

The following is a generalized experimental protocol for obtaining high-quality 13C NMR spectra of pyrimidine derivatives.

1. Sample Preparation:

  • Dissolution: Dissolve 10-50 mg of the pyrimidine derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. If TMS is not compatible with the sample or solvent, the solvent's residual peak can be used as a secondary reference.

  • Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of glass wool into a clean NMR tube to ensure sample homogeneity.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Data is typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

  • Pulse Sequence: A standard proton-decoupled 13C NMR pulse sequence is typically used. This involves irradiating the protons to collapse the C-H coupling, resulting in a single sharp peak for each unique carbon atom.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for pyrimidine derivatives.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is required.

    • Number of Scans: Due to the low natural abundance of the 13C isotope, a large number of scans (from hundreds to thousands) is often necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

  • Peak Picking and Integration: The chemical shift of each peak is determined, and if necessary, the peak areas are integrated for quantitative analysis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Pyrimidine Derivative in Deuterated Solvent add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer spectrometer Place Sample in NMR Spectrometer transfer->spectrometer lock_shim Lock and Shim spectrometer->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire 13C NMR Data (FID) setup_params->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Peak Picking and Analysis reference->analyze

Logical Relationships

Factors_Influencing_Chemical_Shifts cluster_electronic Electronic Effects cluster_structural Structural & Environmental Factors center 13C Chemical Shift (δ) inductive Inductive Effects (Electronegativity of Substituents) inductive->center resonance Resonance Effects (Electron Donating/Withdrawing Groups) resonance->center hybridization Hybridization (sp2 carbons in the ring) hybridization->center solvent Solvent Effects (Polarity, Hydrogen Bonding) solvent->center concentration Concentration concentration->center temperature Temperature temperature->center

References

Assessing the Purity of Synthesized 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol, a thiouracil derivative with potential applications in biochemical research. As a basis for comparison, this guide includes data and protocols for the well-characterized and structurally related compound, 6-propyl-2-thiouracil (PTU), a known inhibitor of iodothyronine deiodinase.[1][2] The experimental data presented herein is illustrative, designed to guide researchers in establishing robust analytical workflows for purity determination.

Comparative Purity Analysis

The purity of a synthesized active pharmaceutical ingredient (API) is critical for its efficacy and safety. This section compares the purity of a typical laboratory synthesis of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol with a commercially available standard of 6-propyl-2-thiouracil, as determined by High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

CompoundAnalytical MethodPurity (%)Major ImpurityRetention Time (HPLC) / Chemical Shift (NMR) of Major Impurity
Synthesized 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol HPLC98.5Unreacted Starting Material2.1 min
qNMR98.2Residual Solvent (Ethanol)1.22 ppm (t), 3.65 ppm (q)
6-Propyl-2-thiouracil (Commercial Standard) HPLC>99.5Not Detected-
qNMR>99.5Not Detected-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for various substituted pyrimidine derivatives.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the separation and quantification of the main compound and potential impurities.[3][4][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in a 1:1 mixture of methanol and water. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity Determination

qNMR is an absolute quantification method that can be used to determine the purity of a compound without the need for a reference standard of the compound itself.[7][8][9][10]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.

  • Data Processing and Purity Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizations

The following diagrams illustrate the workflow for purity assessment and a hypothetical signaling pathway where these compounds might be active.

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_decision Outcome start Synthesized 6-(Methoxymethyl)- 2-sulfanyl-4-pyrimidinol purification Purification (e.g., Recrystallization) start->purification hplc HPLC Analysis purification->hplc qnmr qNMR Analysis purification->qnmr decision Purity > 98%? hplc->decision qnmr->decision pass Pass decision->pass Yes fail Further Purification decision->fail No fail->purification

Caption: Experimental workflow for the synthesis and purity assessment of 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol.

G T4 Thyroxine (T4) Deiodinase Iodothyronine Deiodinase (Enzyme) T4->Deiodinase T3 Triiodothyronine (T3) (Active Hormone) Effect Reduced T3 Levels T3->Effect Deiodinase->T3 Activation Inhibitor 6-(Methoxymethyl)-2-sulfanyl-4-pyrimidinol OR 6-Propyl-2-thiouracil Inhibitor->Deiodinase

Caption: Inhibition of iodothyronine deiodinase by thiouracil derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the novel compound 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol with a panel of clinically relevant enzymes. While experimental data for this specific compound is not yet publicly available, this document compiles and compares inhibitory activities of structurally related mercaptopyrimidine and thiouracil derivatives against key enzymatic targets. This information serves as a valuable resource for predicting potential off-target effects and guiding future experimental design.

The mercaptopyrimidine scaffold is a well-established pharmacophore known to interact with a variety of enzyme classes, including kinases, proteases, and oxidoreductases. Understanding the selectivity profile of new derivatives is therefore crucial for their development as safe and effective therapeutic agents.

Quantitative Inhibitory Activity of Related Compounds

To contextualize the potential activity of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various mercaptopyrimidine and thiouracil derivatives against a selection of enzymes. This data provides a baseline for assessing potential cross-reactivity.

Compound ClassCompound ExampleTarget EnzymeIC50 (µM)Reference
Mercaptopyrimidine Compound 5 (structure undisclosed)SARS-CoV-2 PLpro5.1[1][2][1][2]
Mercaptopyrimidine Optimized derivative of Compound 5SARS-CoV-2 PLpro0.85[1][2][1][2]
Pyrazolopyrimidine 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidineXanthine Oxidase0.600[3][3]
Pyrazolopyrimidine 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidineXanthine Oxidase1.326[3][3]
Thiouracil Derivative 6-propyl-2-thiouracil (PTU)Deiodinase D10.4[4][4]
Thiouracil Derivative 6-methyl-2-thiouracil (MTU)Deiodinase D11.0[4][4]
Pyrazolopyridine Compound 14gCyclin-Dependent Kinase 2 (CDK2)0.460[5][5]
Pyrazolopyrimidine Compound 5hCyclin-Dependent Kinase 2 (CDK2)0.022[6]

Experimental Protocols

A generalized protocol for determining the in vitro inhibitory activity of a compound against a target enzyme using a spectrophotometric assay is detailed below. This method is widely applicable and can be adapted for the specific enzymes discussed in this guide.[7][8][9]

General Spectrophotometric Enzyme Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

2. Materials:

  • Purified target enzyme
  • Enzyme-specific substrate
  • Test compound (e.g., this compound)
  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)
  • 96-well microplates
  • Microplate reader capable of measuring absorbance at the appropriate wavelength
  • Multichannel pipettes

3. Methods:

Visualizing Pathways and Processes

To further aid in the understanding of the potential biological context and the experimental approach to studying the cross-reactivity of this compound, the following diagrams have been generated.

G cluster_0 G1 Phase cluster_1 S Phase Entry CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F_DP1 E2F-DP1 pRb->E2F_DP1 releases CyclinE_Gene Cyclin E Gene E2F_DP1->CyclinE_Gene activates transcription CyclinE Cyclin E CyclinE_Gene->CyclinE CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication promotes Inhibitor 2-Mercapto-6- (methoxymethyl)pyrimidin-4-ol Inhibitor->CDK2 inhibits

Caption: Hypothetical signaling pathway of CDK2 in cell cycle progression.

G cluster_workflow IC50 Determination Workflow A Prepare Reagents: - Enzyme - Substrate - Inhibitor Dilutions B Dispense Enzyme and Inhibitor to Microplate A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance (Kinetic Read) D->E F Calculate Initial Velocities (V₀) E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 from Dose-Response Curve G->H

Caption: Experimental workflow for IC50 determination.

G cluster_targets Potential Enzyme Targets Compound 2-Mercapto-6-(methoxymethyl) pyrimidin-4-ol PrimaryTarget Primary Target (e.g., CDK2) Compound->PrimaryTarget High Affinity (Therapeutic Effect) OffTarget1 Off-Target 1 (e.g., PLpro) Compound->OffTarget1 Lower Affinity (Potential Side Effect) OffTarget2 Off-Target 2 (e.g., Xanthine Oxidase) Compound->OffTarget2 Lower Affinity (Potential Side Effect) OffTarget3 Off-Target 3 (e.g., Deiodinase D1) Compound->OffTarget3 Negligible Affinity (Selective)

References

Safety Operating Guide

Proper Disposal of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Professionals

The proper disposal of 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical nature as a pyrimidine derivative and a mercaptan, this compound must be treated as hazardous waste. Adherence to the following procedures will ensure the safe handling and disposal of this substance, minimizing risks to personnel and the environment.

I. Personal Protective Equipment (PPE) and Hazard Assessment

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment. A thorough risk assessment should be conducted to identify potential hazards, including skin and eye contact, inhalation of dust or vapors, and the compound's strong, unpleasant odor.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield if there is a risk of splashing.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Ensure gloves are compatible with both pyrimidines and mercaptans.[2][3]
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.[2][3]
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated.[2]

II. Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe disposal of this compound waste. This procedure applies to the pure compound, contaminated materials, and solutions.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound as hazardous waste.[2] This includes unused product, reaction byproducts, contaminated labware (e.g., gloves, wipes, pipette tips), and spill cleanup materials.

    • Segregate this waste from other laboratory waste streams, particularly from incompatible materials such as strong acids and oxidizing agents, to prevent hazardous reactions.[3]

  • Waste Collection and Containment:

    • Collect all waste in a designated, compatible, and properly sealed hazardous waste container.[1][2][3] To minimize the risk of breakage, plastic containers are often preferred over glass.[2]

    • Due to the potent odor of mercaptans, ensure the container is tightly sealed to prevent the escape of vapors.[4][5] It is advisable to store the waste container within a well-ventilated area, such as a chemical fume hood.[4][6]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound" and any applicable hazard symbols.[3]

    • Include the name of the principal investigator or laboratory supervisor and the date of accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is cool, dry, and well-ventilated, and away from incompatible materials.[1][3] Employ secondary containment to capture any potential leaks.[2]

  • Disposal Request and Pickup:

    • Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company.[1][3]

    • The recommended method of disposal is typically controlled incineration with flue gas scrubbing.[1][7] Do not dispose of this chemical down the drain or in the regular trash.[1][7]

III. Spill Management Protocol

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

Table 2: Spill Response Procedures

StepAction
1. Evacuate & Secure Evacuate all non-essential personnel from the immediate spill area. Restrict access to the area.
2. Ventilate Ensure the area is well-ventilated, preferably within a chemical fume hood, to disperse any airborne dust or vapors.[1]
3. Contain Spill For solid spills, carefully dampen the material with a suitable solvent (e.g., water, if compatible) to prevent dust from becoming airborne.[1] For liquid spills, use an inert absorbent material to contain the spill.
4. Clean Up Using appropriate tools (e.g., spark-proof tools for flammable materials), carefully collect the spilled material and any contaminated absorbents.[7] Place all materials into a designated hazardous waste container.[1][8]
5. Decontaminate Wash the spill area thoroughly with soap and water or an appropriate decontamination solution.[1]
6. Dispose Seal all contaminated materials, including cleaning materials and disposable PPE, in a vapor-tight plastic bag and dispose of it as hazardous waste.[1]

IV. Empty Container Disposal

Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple-Rinse: Triple-rinse the empty container with a suitable solvent that can dissolve the chemical residue.[1][2]

  • Collect Rinsate: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2]

  • Final Disposal: After triple-rinsing and allowing the container to air-dry, and with all labels removed or defaced, the container may be disposed of as regular trash, depending on institutional policies.[2] Always confirm your institution's specific procedures.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Waste Generation (Unused chemical, contaminated items, spill residue) B Is the waste container properly labeled with 'Hazardous Waste' and the full chemical name? A->B C Label the container correctly. Include chemical name, hazards, and PI. B->C No D Is the waste segregated from incompatible materials (e.g., strong acids, oxidizers)? B->D Yes C->D E Segregate the waste immediately. D->E No F Store the sealed container in a designated, well-ventilated satellite accumulation area. D->F Yes E->F G Is the container within a secondary containment system? F->G H Place the container in secondary containment. G->H No I Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup. G->I Yes H->I J Waste is incinerated by the approved hazardous waste facility. I->J K End: Proper Disposal Complete J->K

Caption: Disposal workflow for this compound.

Disclaimer: This guidance is based on general principles for the safe handling and disposal of pyrimidine derivatives and mercaptans. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

References

Essential Safety and Logistical Guidance for Handling 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical compounds is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for 2-Mercapto-6-(methoxymethyl)pyrimidin-4-ol, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

A critical first line of defense, appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryItemSpecifications and Usage Guidelines
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised. Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect skin and clothing.
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and prevent contamination. The following step-by-step operational plan should be followed.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit are readily accessible and operational.

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the compound's SDS for specific hazard information and emergency procedures.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

Handling and Experimentation
  • Weighing and Transfer: All weighing and transfer of the solid compound should be performed within the fume hood to prevent inhalation of dust particles.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Container Management: Keep all containers with the compound tightly sealed when not in use.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Odor Control: Due to the potential for a strong, unpleasant odor characteristic of mercaptans, it is advisable to have a beaker of bleach solution in the fume hood to help neutralize volatile odorous compounds.[1]

Post-Experiment
  • Decontamination: Thoroughly decontaminate all glassware, equipment, and surfaces that have come into contact with the chemical. A bleach solution can be effective for oxidizing residual mercaptans.[2]

  • PPE Removal: Remove disposable gloves and other contaminated PPE within the fume hood to prevent cross-contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: All solid waste, contaminated PPE, and disposable labware should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.[3]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.

  • Neutralization of Residuals: For cleaning glassware, rinse with a suitable solvent and then with a dilute bleach solution to oxidize any remaining mercaptan, followed by a final water rinse. The rinsate should be collected as hazardous waste.

  • Disposal Coordination: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4] Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

A Preparation B Don PPE A->B Ensure emergency equipment is ready C Conduct Work in Fume Hood B->C D Handling and Experimentation C->D E Spill Occurs? D->E F Follow Spill Cleanup Protocol E->F Yes G Post-Experiment Cleanup E->G No F->G H Decontaminate Equipment G->H I Segregate and Dispose of Waste H->I J Remove PPE I->J K Wash Hands J->K L End of Procedure K->L

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.